molecular formula C7H12N2O B1365723 1,4-Diazabicyclo[3.2.2]nonan-3-one CAS No. 53619-11-7

1,4-Diazabicyclo[3.2.2]nonan-3-one

Cat. No.: B1365723
CAS No.: 53619-11-7
M. Wt: 140.18 g/mol
InChI Key: VCIKVHACZDLJCT-UHFFFAOYSA-N
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Description

1,4-Diazabicyclo[3.2.2]nonan-3-one (Molecular Formula: C7H12N2O ) is a chemical compound featuring a bridged diazabicyclic scaffold of significant interest in advanced medicinal chemistry and pharmaceutical research. This structure serves as a key synthetic intermediate and privileged scaffold in the design and development of novel bioactive molecules . The 1,4-diazabicyclo[3.2.2]nonane core is recognized for its application in neuroscience, particularly as a building block for ligands targeting neuronal nicotinic acetylcholine receptors (nAChRs) . Research indicates that derivatives based on this structural framework show high binding affinity and selectivity for specific receptor subtypes, such as the α7-nAChR, making them valuable tools for developing Positron Emission Tomography (PET) imaging agents for studying central nervous system (CNS) disorders . Furthermore, structurally related compounds are being explored as potent and selective inhibitors for enzymes like butyrylcholinesterase (BChE), a target relevant to neurodegenerative conditions such as Alzheimer's disease . The ketone functional group in this compound provides a versatile handle for further synthetic modification, allowing researchers to create diverse libraries of compounds for structure-activity relationship (SAR) studies. This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (SDS) prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-diazabicyclo[3.2.2]nonan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c10-7-5-9-3-1-6(8-7)2-4-9/h6H,1-5H2,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCIKVHACZDLJCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1NC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30402876
Record name 1,4-diazabicyclo[3.2.2]nonan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30402876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53619-11-7
Record name 1,4-diazabicyclo[3.2.2]nonan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30402876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1,4-Diazabicyclo[3.2.2]nonan-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of Bridged Bicyclic Lactams

In the landscape of modern medicinal chemistry, the rigid, three-dimensional architecture of bicyclic scaffolds offers a distinct advantage. These structures allow for precise spatial orientation of pharmacophoric elements, leading to enhanced potency and selectivity for biological targets. Among these, 1,4-Diazabicyclo[3.2.2]nonan-3-one, a bridged bicyclic lactam, has emerged as a crucial intermediate. Its constrained conformation makes it an invaluable building block for novel therapeutics, particularly in the development of selective α7 nicotinic acetylcholine receptor (nAChR) agonists and partial agonists, which are promising candidates for treating cognitive deficits in neurological disorders like Alzheimer's disease and schizophrenia.[1][2][3]

This guide provides a comprehensive, field-proven methodology for the synthesis, purification, and rigorous characterization of this compound. Moving beyond a simple recitation of steps, we will delve into the causality behind the chosen synthetic strategy, the intricacies of the reaction mechanism, and the self-validating nature of the characterization workflow.

I. Synthetic Strategy: A Logic-Driven Approach

The synthesis of a bridged lactam like this compound necessitates a robust ring-expansion strategy. The most reliable and frequently documented approach is the Beckmann rearrangement of a corresponding cyclic ketoxime.[2] This method is favored for its efficiency and the accessibility of the starting materials.

Retrosynthetic Analysis

A logical disconnection of the target molecule reveals a clear pathway. The amide bond within the lactam ring points directly to a Beckmann rearrangement. This, in turn, identifies 3-quinuclidone oxime as the immediate precursor, which is readily synthesized from the commercially available 3-quinuclidinone.

Retrosynthesis target This compound precursor1 3-Quinuclidone Oxime target->precursor1 Beckmann Rearrangement start_material 3-Quinuclidinone precursor1->start_material Oximation

Caption: Retrosynthetic pathway for this compound.

The Core Reaction: Beckmann Rearrangement

The cornerstone of this synthesis is the acid-catalyzed transformation of 3-quinuclidone oxime into the corresponding lactam. Polyphosphoric acid (PPA) is the reagent of choice for this step, serving as both a catalyst and a solvent. The reaction proceeds via protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). This departure triggers a concerted 1,2-alkyl shift, where one of the carbon atoms anti-periplanar to the leaving group migrates to the electron-deficient nitrogen atom. Subsequent hydrolysis of the resulting nitrilium ion yields the lactam.

A critical outcome of this rearrangement is the formation of a mixture of two isomeric lactams: the desired This compound and the isomeric 1,3-diazabicyclo[3.2.2]nonan-4-one .[2] This is a direct consequence of the migration of the two non-equivalent α-carbon atoms. The separation of these isomers is a crucial purification step, typically achieved by fractional crystallization.

Beckmann_Rearrangement cluster_0 Mechanism Oxime 3-Quinuclidone Oxime Protonated Protonated Oxime Oxime->Protonated + H+ Nitrilium Nitrilium Ion Intermediate Protonated->Nitrilium - H2O (Alkyl Migration) Lactams Mixture of Lactams (1,4- and 1,3- isomers) Nitrilium->Lactams + H2O (Tautomerization)

Caption: Key steps of the Beckmann Rearrangement mechanism.

II. Detailed Experimental Protocol

This protocol is adapted from established patent literature and represents a reliable method for laboratory-scale synthesis.[2]

Safety Precaution: Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Polyphosphoric acid is highly corrosive.

Step 1: Synthesis of 3-Quinuclidone Oxime
  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-quinuclidinone hydrochloride, hydroxylamine hydrochloride, and an appropriate base (e.g., sodium acetate) in ethanol.

  • Reaction: Heat the mixture to reflux and maintain for several hours until thin-layer chromatography (TLC) indicates the consumption of the starting material.

  • Workup: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The resulting crude solid is typically of sufficient purity for the next step.

Step 2: Beckmann Rearrangement and Purification
Reagent/MaterialMolar Eq.QuantityNotes
3-Quinuclidone Oxime (crude)1.030 gUse the product directly from the previous step.
Polyphosphoric Acid (PPA)-180 gHighly viscous and corrosive. Handle with care.
Water (for workup)-50 mLUse deionized water.
Ice-~100 gFor quenching the reaction.
Sodium Hydroxide Solution-As neededTo basify the mixture to pH ~12.
Chloroform (or DCM)-2 x 400 mLFor extraction. Dichloromethane (DCM) is a less toxic alternative.
Sodium Sulfate (anhydrous)-As neededFor drying the organic extract.
Dioxane-~80 mLFor crystallization/purification.

Procedure:

  • Reaction Setup: In a large, heavy-walled beaker or flask, heat the polyphosphoric acid to 100°C with mechanical stirring.

  • Addition: Carefully add the crude 3-quinuclidone oxime portion-wise to the hot PPA. An initial exotherm may be observed.

  • Heating: Increase the temperature of the reaction mixture to 130°C and maintain for approximately 20-30 minutes.[2]

  • Quenching: Cool the mixture to room temperature. The mixture will become extremely viscous. Carefully and slowly add 50 mL of water. Once homogenized, pour the mixture onto approximately 100 g of crushed ice in a large beaker.

  • Basification: Make the aqueous mixture strongly alkaline (pH ~12) by the slow addition of a concentrated sodium hydroxide solution while cooling in an ice bath.

  • Extraction: Transfer the mixture to a separatory funnel and extract with chloroform or dichloromethane (2 x 400 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude mixture of lactam isomers.

  • Purification: The desired this compound is purified from the isomeric mixture by crystallization from hot dioxane.[2] The desired product is typically less soluble and will crystallize out upon cooling, while the 1,3-isomer remains in the filtrate. Filter the crystals and dry under vacuum.

Workflow start 3-Quinuclidone Oxime + Polyphosphoric Acid heat Heat to 130°C start->heat quench Cool & Quench with Ice Water heat->quench basify Basify to pH 12 with NaOH quench->basify extract Extract with CHCl3 basify->extract dry Dry & Evaporate extract->dry crude Crude Isomer Mixture dry->crude purify Crystallize from Dioxane crude->purify product Pure this compound purify->product

Caption: Experimental workflow for the synthesis and purification.

III. Comprehensive Characterization

Rigorous analytical characterization is non-negotiable to confirm the identity, structure, and purity of the final compound. The data presented below serve as a benchmark for a successfully synthesized sample.

Physical Properties
  • Appearance: Colorless to off-white solid.

  • Molecular Formula: C₇H₁₂N₂O.

  • Molecular Weight: 140.19 g/mol .[4]

Spectroscopic Data

The following data provide a definitive structural fingerprint for this compound.

TechniqueData & Interpretation
¹H NMR Solvent: DMSO-d₆. The spectrum will show complex, overlapping multiplets for the aliphatic bridge protons. Key signals include a broad singlet for the amide N-H proton and a distinct signal for the proton alpha to the bridgehead nitrogen. The published spectrum serves as a reference.[4]
¹³C NMR Expected Signals: 7 distinct carbon signals. A key downfield signal around 170-175 ppm corresponds to the amide carbonyl carbon. The remaining 6 signals will appear in the aliphatic region (typically 20-60 ppm).
Mass Spec. Method: Electrospray Ionization (ESI+). Expected m/z: 141.1022 [M+H]⁺. The exact mass measurement should be within 5 ppm of the calculated value (C₇H₁₃N₂O⁺).[5]
IR Spec. Method: KBr pellet or ATR. Key Absorptions (cm⁻¹): ~3200-3300 cm⁻¹ (N-H stretch, broad) ~2850-2950 cm⁻¹ (C-H aliphatic stretch) ~1650-1670 cm⁻¹ (Amide I band, C=O stretch, strong)

IV. Conclusion

The synthesis of this compound via the Beckmann rearrangement of 3-quinuclidone oxime is a robust and scalable method for accessing this valuable medicinal chemistry intermediate. The critical challenges lie in the careful execution of the rearrangement and the meticulous purification of the desired lactam from its structural isomer. The comprehensive characterization protocol outlined in this guide provides a self-validating system to ensure the structural integrity and purity of the final product, enabling its confident use in subsequent stages of drug discovery and development.

References

A Technical Guide to the Physicochemical Properties of 1,4-Diazabicyclo[3.2.2]nonan-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of 1,4-Diazabicyclo[3.2.2]nonan-3-one (CAS No: 53619-11-7). As a rigid bicyclic lactam, this compound serves as a critical synthetic intermediate in the development of novel therapeutics, particularly modulators of nicotinic acetylcholine receptors (nAChRs). This document consolidates essential data on its molecular structure, spectroscopic profile, and reactivity, offering field-proven insights for its practical application in medicinal chemistry and pharmaceutical research.

Introduction and Strategic Importance

This compound is a heterocyclic organic compound featuring a unique bridged bicyclic structure. Its strategic importance lies primarily in its role as a precursor to 1,4-Diazabicyclo[3.2.2]nonane, a scaffold of significant interest in drug discovery.[1] The rigid conformation of this bicyclic system allows for the precise spatial orientation of its nitrogen atoms, making it an ideal framework for designing ligands that target specific receptor subtypes. Derivatives of this scaffold have shown promise as cholinergic ligands at nicotinic acetylcholine receptors, with potential applications in treating central nervous system (CNS) disorders, inflammation, and pain.[1][2] This guide elucidates the fundamental chemical and physical characteristics that underpin its utility.

Molecular Structure and Physicochemical Properties

The structure of this compound incorporates a nine-membered ring system constrained into a bicyclic framework, containing a lactam (cyclic amide) functional group and a tertiary amine bridgehead. This arrangement imparts significant conformational rigidity.

Caption: 2D Structure of this compound.

Core Physicochemical Data

The fundamental properties of this molecule are summarized in the table below. This data is essential for planning synthetic routes, purification strategies, and formulation studies.

PropertyValueSource
CAS Number 53619-11-7,
Molecular Formula C₇H₁₂N₂O[3],[4]
Molecular Weight 140.18 g/mol ,[4]
Monoisotopic Mass 140.09496 Da[3]
Boiling Point 295.8 °C (Predicted)[4]
Melting Point Data not readily available in public databases
Predicted XlogP -0.1[3]
Appearance Likely a solid at room temperatureInferred
pKa The tertiary amine is basic; the lactam N is non-basic.Chemical Principle

Spectroscopic Profile: The Chemical Fingerprint

Spectroscopic analysis is critical for confirming the identity and purity of this compound.

  • ¹H NMR Spectroscopy : The proton NMR spectrum provides distinct signals for the protons within the bicyclic system. The protons on carbons adjacent to the nitrogen atoms and the carbonyl group will be deshielded, appearing further downfield. A reference spectrum is available in the SpectraBase database.[5]

  • ¹³C NMR Spectroscopy : The spectrum is expected to show seven distinct carbon signals. The carbonyl carbon of the lactam will be the most deshielded, typically appearing in the 170-175 ppm region. Carbons bonded to nitrogen will resonate in the 40-60 ppm range.

  • Infrared (IR) Spectroscopy : The most prominent feature in the IR spectrum is a strong absorption band corresponding to the C=O stretch of the lactam, expected around 1650 cm⁻¹. Other key signals include C-H stretching vibrations just below 3000 cm⁻¹ and C-N stretching bands.

  • Mass Spectrometry : High-resolution mass spectrometry should confirm the molecular formula with high accuracy. The monoisotopic mass is 140.09496 Da.[3] Common adducts observed would be [M+H]⁺ at m/z 141.10224.[3]

Synthesis and Purification Protocol

A common and effective method for synthesizing this compound is the Schmidt reaction, which involves the acid-catalyzed reaction of a cyclic ketone with hydrazoic acid to induce ring expansion and form a lactam.

Experimental Protocol: Schmidt Reaction on 3-Quinuclidone

This protocol is a representative method derived from established chemical principles for this transformation.[6]

Causality Statement: The choice of the Schmidt reaction is based on its efficiency in converting cyclic ketones to their corresponding lactams in a single step. The use of a strong acid like sulfuric acid is necessary to protonate the carbonyl, activating it for nucleophilic attack by the azide ion.

  • Reaction Setup : In a flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 3-quinuclidone in concentrated sulfuric acid at 0 °C.

  • Reagent Addition : Slowly add sodium azide (NaN₃) portion-wise to the cooled solution. Critical Step: This reaction generates hydrazoic acid in situ, which is toxic and explosive. The addition must be slow and controlled to manage the exothermic reaction and gas evolution (N₂).

  • Reaction Progression : Allow the mixture to stir at 0 °C for 1-2 hours and then let it warm to room temperature, stirring for an additional 12-18 hours.

  • Workup and Quenching : Carefully pour the reaction mixture onto crushed ice. Basify the cold aqueous solution to a pH > 10 using a saturated sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution. Causality: This step neutralizes the acid and deprotonates the product, making it soluble in organic solvents for extraction.

  • Extraction : Extract the aqueous layer multiple times with an appropriate organic solvent, such as dichloromethane (DCM) or chloroform.

  • Purification : Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified via column chromatography on silica gel or by recrystallization.

Synthesis and Purification Workflow

Synthesis_Workflow start Start: 3-Quinuclidone reaction Schmidt Reaction (NaN₃, H₂SO₄, 0°C to RT) start->reaction quench Quenching & Basification (Ice, NaOH) reaction->quench extract Solvent Extraction (e.g., DCM) quench->extract purify Purification (Column Chromatography) extract->purify characterize Characterization (NMR, MS, IR) purify->characterize product Final Product: This compound characterize->product

Caption: General workflow for the synthesis and purification of the target compound.

Reactivity and Applications in Drug Development

The primary utility of this compound is as a synthetic intermediate. Its chemical reactivity is dominated by the lactam functionality.

  • Lactam Reduction : The most significant reaction is the reduction of the amide to a secondary amine. This is typically achieved using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as dioxane or THF.[1] This transformation yields 1,4-diazabicyclo[3.2.2]nonane, the key scaffold for further derivatization.

  • Scaffold for α7 nAChR Modulators : The resulting 1,4-diazabicyclo[3.2.2]nonane is a privileged scaffold in medicinal chemistry.[2] Its rigid structure is ideal for creating selective ligands for the α7 nicotinic acetylcholine receptor. The nitrogen at the 4-position can be acylated or alkylated to introduce various pharmacophoric elements, leading to the development of potent and selective agonists, partial agonists, or silent agonists.[2] These compounds are being investigated for their therapeutic potential against cognitive deficits, neuro-inflammation, and other CNS-related disorders.[1]

Safe Handling and Storage

As with any chemical reagent, proper safety protocols must be followed.

  • Handling : Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Storage : Based on the properties of the parent amine, it is advisable to store this compound under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place to prevent degradation.[7]

Conclusion

This compound is a valuable and versatile building block in modern drug discovery. Its well-defined structure and reactivity provide a reliable entry point to the synthesis of conformationally constrained diamines that are crucial for targeting complex biological systems like the α7 nAChR. A thorough understanding of its physicochemical properties, as detailed in this guide, is essential for its effective and safe utilization in the laboratory and for the advancement of novel therapeutic agents.

References

An In-depth Technical Guide to 1,4-Diazabicyclo[3.2.2]nonan-3-one: A Key Intermediate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the strategic design and synthesis of novel molecular scaffolds are paramount to accessing new chemical space and developing therapeutics with improved efficacy and selectivity. Among the myriad of heterocyclic compounds, bicyclic diamines and their derivatives have garnered significant attention due to their rigid conformational structures, which can impart high affinity and selectivity for specific biological targets. This guide focuses on a pivotal building block in this class: 1,4-Diazabicyclo[3.2.2]nonan-3-one .

This lactam serves as a crucial intermediate in the synthesis of 1,4-diazabicyclo[3.2.2]nonane, a scaffold that has been successfully incorporated into a range of biologically active molecules. Notably, derivatives of this bicyclic system have shown significant promise as cholinergic ligands, particularly at nicotinic acetylcholine receptors (nAChRs), which are implicated in a variety of neurological and psychiatric disorders. This whitepaper provides a comprehensive overview of this compound, covering its fundamental properties, synthesis, and its significant applications in the field of medicinal chemistry for researchers, scientists, and drug development professionals.

Core Properties of this compound

A clear understanding of the fundamental physicochemical properties of a compound is the foundation of its application in synthesis and drug design. The key identifiers and molecular properties of this compound are summarized in the table below.

PropertyValueSource(s)
CAS Number 53619-11-7[1][2][3]
Molecular Formula C₇H₁₂N₂O[1][2]
Molecular Weight 140.18 g/mol [1][2]
Exact Mass 140.094963 g/mol [4]
InChIKey VCIKVHACZDLJCT-UHFFFAOYSA-N[4]

Synthesis and Chemical Profile

The synthesis of this compound is a critical first step in accessing the corresponding bicyclic diamine scaffold. A common synthetic route involves an intramolecular cyclization reaction.

Synthetic Workflow

The synthesis of this compound can be achieved through a multi-step process, often starting from more readily available precursors. A representative synthetic approach is outlined below.

Synthesis_of_this compound start Starting Materials intermediate1 Cyclization Precursor start->intermediate1 Multi-step synthesis target This compound (CAS: 53619-11-7) intermediate1->target Intramolecular Cyclization (e.g., thermal condensation)

Caption: Synthetic pathway to this compound.

A documented method for the synthesis involves the intramolecular cyclization of a suitable linear precursor, such as N-(3-aminopropyl)-piperidine-2-carboxylic acid or a derivative thereof. The reaction is typically driven by thermal condensation, often with the removal of a small molecule like water to drive the equilibrium towards the cyclized product.

Experimental Protocol: Reduction to 1,4-Diazabicyclo[3.2.2]nonane

A primary application of this compound is its reduction to the corresponding saturated bicyclic diamine, 1,4-diazabicyclo[3.2.2]nonane. This transformation is crucial for the subsequent elaboration into various drug candidates.[5]

Objective: To reduce the lactam functionality of this compound to the corresponding amine.

Reagents and Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous dioxane

  • Water

  • Nitrogen or Argon atmosphere

  • Standard reflux apparatus and filtration equipment

  • Magnesium sulfate (for drying)

Step-by-Step Procedure:

  • Under an inert atmosphere (e.g., argon), a solution of this compound (1.0 eq) in anhydrous dioxane is prepared in a round-bottom flask equipped with a reflux condenser.[5]

  • To this solution, lithium aluminum hydride (LiAlH₄, approx. 1.15 eq) is added portion-wise with caution, as the reaction can be exothermic.[5]

  • The reaction mixture is then heated to reflux and maintained at this temperature for several hours (e.g., 6 hours) to ensure complete reduction.[5]

  • After the reflux period, the mixture is cooled to room temperature.

  • The reaction is carefully quenched by the dropwise addition of water (in dioxane) to decompose the excess LiAlH₄ and the aluminum complexes.[5]

  • The resulting slurry is stirred for a period (e.g., 30 minutes) and then filtered to remove the inorganic salts.[5]

  • The filtrate is collected, and the solvent is removed under reduced pressure to yield the crude 1,4-diazabicyclo[3.2.2]nonane.

  • Further purification can be achieved through distillation or chromatography as needed.

Causality of Experimental Choices:

  • Inert Atmosphere: LiAlH₄ is highly reactive with water and atmospheric moisture. An inert atmosphere is essential to prevent its decomposition and ensure the efficiency of the reduction.

  • Anhydrous Solvent: The use of anhydrous dioxane is critical for the same reasons as maintaining an inert atmosphere.

  • Reflux Conditions: Heating the reaction to reflux provides the necessary activation energy for the reduction of the amide bond, which is generally less reactive than esters or ketones.

  • Careful Quenching: The quenching process with water is highly exothermic and can generate hydrogen gas. Slow, controlled addition is a critical safety measure.

Spectroscopic Profile

The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum provides characteristic signals for the protons on the bicyclic ring system. Spectra have been reported in DMSO-d₆.[4]

  • Mass Spectrometry: The exact mass, as determined by high-resolution mass spectrometry, is a key parameter for confirming the elemental composition of the molecule.[4]

Applications in Drug Development

The true value of this compound lies in its role as a precursor to the 1,4-diazabicyclo[3.2.2]nonane scaffold, which is a privileged structure in medicinal chemistry, particularly for targeting nicotinic acetylcholine receptors (nAChRs).

A Scaffold for Nicotinic Acetylcholine Receptor Ligands

Derivatives of 1,4-diazabicyclo[3.2.2]nonane have been extensively explored as ligands for nAChRs.[5][6] These receptors are involved in a wide range of physiological and pathological processes, making them attractive targets for the treatment of:

  • Neurological disorders (e.g., Alzheimer's disease, Parkinson's disease)

  • Inflammatory conditions[6]

  • Pain[6]

  • Cognitive deficits in schizophrenia[7]

The rigid, bicyclic structure of the 1,4-diazabicyclo[3.2.2]nonane core helps to orient substituents in a defined three-dimensional space, leading to specific and high-affinity interactions with the receptor binding site.

Drug_Development_Pathway precursor This compound scaffold 1,4-Diazabicyclo[3.2.2]nonane Scaffold precursor->scaffold Reduction derivatives Bioactive Derivatives (e.g., Pyrimidine derivatives, Dibenzothiophene derivatives) scaffold->derivatives Chemical Elaboration (e.g., Buchwald-Hartwig coupling) target Biological Targets (e.g., Nicotinic Acetylcholine Receptors) derivatives->target Pharmacological Activity

Caption: Role of this compound in drug discovery.

For instance, novel 1,4-diaza-bicyclo[3.2.2]nonyl pyrimidine derivatives have been synthesized and shown to be cholinergic ligands at nAChRs.[5][6] Furthermore, derivatives of 3-(1,4-diazabicyclo[3.2.2]nonan-4-yl)-dibenzo[b,d]thiophene 5,5-dioxide have demonstrated extraordinarily high binding affinity and selectivity for α7-nAChRs, highlighting the potential of this scaffold in developing potent and selective receptor modulators.[8]

Conclusion

This compound is a fundamentally important molecule in the field of medicinal chemistry. While its direct biological activity is not the primary focus, its role as a key synthetic intermediate cannot be overstated. The access it provides to the rigid and conformationally constrained 1,4-diazabicyclo[3.2.2]nonane scaffold has enabled the development of a new generation of highly potent and selective ligands for important neurological targets. For researchers and drug development professionals, a thorough understanding of the synthesis and chemical properties of this lactam is essential for leveraging its potential in the design and creation of novel therapeutics. The continued exploration of derivatives built upon this scaffold holds significant promise for addressing unmet medical needs in a range of challenging disease areas.

References

Navigating the Spectroscopic Landscape of 1,4-Diazabicyclo[3.2.2]nonan-3-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Diazabicyclo[3.2.2]nonan-3-one is a rigid bicyclic lactam that holds significant interest as a structural motif in medicinal chemistry. Its constrained conformation provides a unique scaffold for the design of ligands targeting various biological receptors. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, characterization, and for elucidating the structure of its derivatives in drug discovery pipelines. This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data of this compound, grounded in established synthetic protocols and expert interpretation.

Molecular Structure and Stereochemistry

The fundamental framework of this compound consists of a nine-membered ring system constrained by a three-carbon bridge and a two-carbon bridge originating from the nitrogen atoms. The presence of the lactam functionality within this bicyclic system introduces specific electronic and steric constraints that are reflected in its spectroscopic signatures.

Caption: Molecular structure of this compound.

Synthesis of this compound

The synthesis of this compound is a critical prerequisite for its spectroscopic analysis. A common and effective method involves a multi-step sequence starting from readily available precursors. The following protocol is a representative example found in the literature, often utilized in the preparation of related bicyclic systems.[1]

Experimental Protocol: Synthesis
  • Step 1: Formation of the Piperidinone Precursor: The synthesis often commences with the construction of a suitably substituted piperidin-4-one derivative. This can be achieved through various established methods in heterocyclic chemistry.

  • Step 2: Cyclization to the Bicyclic Lactam: The key bicyclic framework is typically formed via an intramolecular cyclization reaction. In a specific example for a related system, a substituted piperidinone is heated in the presence of a strong acid catalyst, such as polyphosphoric acid, to induce cyclization and formation of the lactam bridge.[1]

  • Purification: The crude product is then purified using standard laboratory techniques, such as column chromatography on silica gel, to yield pure this compound.

The choice of reagents and reaction conditions is crucial for achieving a good yield and purity of the final product, which is essential for obtaining clean and interpretable spectroscopic data.

Synthesis_Workflow Start Piperidin-4-one Derivative Step1 Acid-Catalyzed Intramolecular Cyclization Start->Step1 Intermediate Crude Product Step1->Intermediate Step2 Purification (Column Chromatography) Intermediate->Step2 End This compound Step2->End

Caption: General synthetic workflow for this compound.

Spectroscopic Data and Interpretation

The definitive characterization of this compound relies on a combination of NMR and IR spectroscopy.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. While a publicly available, fully annotated spectrum is not readily accessible, a spectrum is available on SpectraBase which requires a free account for full access.[2] The spectrum was recorded in DMSO-d₆. Based on the structure, the following proton signals are expected:

  • Bridgehead Protons: The protons at the bridgehead carbons (C5 and C7) are expected to appear as complex multiplets due to their rigid environment and coupling to multiple neighboring protons.

  • Methylene Protons: The protons of the methylene groups in the bridges will exhibit complex splitting patterns (multiplets) due to both geminal and vicinal coupling. Their chemical shifts will be influenced by their proximity to the nitrogen atoms and the carbonyl group.

  • Protons adjacent to Nitrogen: The protons on the carbons alpha to the nitrogen atoms will be deshielded and appear at a lower field compared to simple alkanes.

  • NH Proton: The proton on the lactam nitrogen is expected to appear as a broad singlet, and its chemical shift can be solvent-dependent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is crucial for confirming the carbon framework of the molecule. While specific experimental data is not widely published, analysis of related structures, such as 1,4-diazabicyclo[3.3.1]nonan-6-ones, can provide valuable insights into the expected chemical shifts.[3]

Carbon AtomExpected Chemical Shift (ppm)Rationale
C=O (C3)170-175The carbonyl carbon of the lactam is highly deshielded.
Bridgehead Carbons (C5, C7)50-60These carbons are bonded to nitrogen, leading to a downfield shift.
Carbons adjacent to N (C2, C6, C9)40-55Deshielding effect of the adjacent nitrogen atoms.
Methylene Carbons (C8)25-35Aliphatic carbon in the three-carbon bridge.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound.

Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for identifying the key functional groups present in the molecule. The most prominent and diagnostic absorption band will be that of the lactam carbonyl group.

Functional GroupExpected Absorption Range (cm⁻¹)Intensity
C=O (Lactam)1650-1680Strong
N-H Stretch3200-3400Medium, broad
C-H Stretch (sp³)2850-3000Medium to Strong
C-N Stretch1000-1250Medium

Table 2: Key Infrared Absorption Bands for this compound.

The exact position of the carbonyl stretch can provide information about ring strain and electronic effects within the bicyclic system. For comparison, related bicyclic ketones like 4-benzyl-1,4-diazabicyclo[3.3.1]nonan-6-one show a strong C=O stretch at 1696 cm⁻¹.[3]

Conclusion

The spectroscopic characterization of this compound is fundamental for its application in research and drug development. This guide has outlined the expected ¹H NMR, ¹³C NMR, and IR spectral features based on its unique bicyclic lactam structure and by drawing parallels with closely related compounds. A reliable synthetic protocol is the cornerstone for obtaining high-quality spectroscopic data, enabling the unambiguous identification and further derivatization of this important molecular scaffold. Researchers working with this compound are encouraged to perform thorough spectroscopic analysis to confirm its identity and purity, ensuring the integrity of their scientific investigations.

References

Crystal structure analysis of 1,4-Diazabicyclo[3.2.2]nonan-3-one derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of 1,4-Diazabicyclo[3.2.2]nonan-3-one Derivatives

Authored by: Gemini, Senior Application Scientist

Foreword: The Architectural Significance of the Bicyclic Lactam Core

The this compound scaffold is a conformationally constrained bicyclic lactam that has garnered significant attention in medicinal chemistry and drug development. Its rigid architecture serves as a valuable template for designing ligands with high affinity and selectivity for various biological targets, most notably nicotinic acetylcholine receptors (nAChRs).[1][2] Derivatives of this core are being investigated for therapeutic potential in neurological and psychiatric disorders, including schizophrenia, Alzheimer's disease, and pain.[1][2]

Understanding the precise three-dimensional arrangement of atoms within these molecules is paramount. It dictates the molecule's interaction with its biological target, influencing efficacy, selectivity, and pharmacokinetic properties. Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for elucidating this atomic-level architecture. This guide provides a comprehensive overview of the principles, experimental protocols, and data interpretation integral to the crystal structure analysis of this compound derivatives, intended for researchers and professionals in the field.

The Foundational Step: From Powder to Diffraction-Quality Crystal

The journey to a crystal structure begins not in the diffractometer, but on the lab bench. The synthesis of the target derivative is a prerequisite, often achieved through multi-step organic synthesis routes, such as the Buchwald-Hartwig cross-coupling reaction for attaching various aryl groups.[3][4] However, the most critical and often rate-limiting step is obtaining a single crystal of sufficient size and quality. A seemingly pure powder is not enough; the molecules must be coaxed into a highly ordered, three-dimensional lattice.[5]

The rationale behind crystallization is to leverage the principles of solubility and slow, controlled self-assembly.[6][7] A supersaturated solution is created, from which molecules slowly deposit onto a growing crystal lattice, excluding impurities and adopting a low-energy, uniform conformation.[8][9]

Experimental Protocol: Single Crystal Growth

This protocol outlines a generalized approach for growing diffraction-quality single crystals. The choice of solvent is the most critical variable and must be determined empirically for each new derivative.

Objective: To grow single crystals of a this compound derivative suitable for SC-XRD (typically >0.1 mm in all dimensions).

Materials:

  • Purified compound (5-20 mg)

  • Selection of high-purity solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, hexane)

  • Small, clean glass vials (e.g., 4 mL) with caps

  • Filtration apparatus (syringe, PTFE filter)

Methodology: Slow Evaporation (Primary Method)

  • Solvent Screening: In a series of small test tubes, test the solubility of a few milligrams of your compound in ~0.5 mL of various solvents. The ideal solvent is one in which the compound is moderately soluble at room temperature or highly soluble upon gentle heating.[8][9]

  • Solution Preparation: Dissolve 5-10 mg of the purified compound in a minimal amount of the chosen "good" solvent in a clean vial. Gentle warming may be necessary. The goal is to create a solution that is just shy of saturation.

  • Filtration: Filter the solution through a chemical-resistant syringe filter (e.g., 0.22 µm PTFE) into a new, pristine vial. This step is crucial to remove any microscopic dust or insoluble impurities that could act as unwanted nucleation sites, leading to a shower of tiny crystals instead of a few large ones.

  • Crystal Growth: Cover the vial with its cap, but do not tighten it completely. Puncture the cap with a needle to create a very small hole. This allows the solvent to evaporate very slowly over the course of several days to weeks.[5]

  • Incubation: Place the vial in a vibration-free location (e.g., a quiet cabinet or a dedicated crystallization chamber) and leave it undisturbed.[5]

  • Monitoring & Harvesting: Check the vial periodically without disturbing it. Once well-formed crystals with distinct faces appear, carefully harvest them using a spatula or by decanting the mother liquor. Wash the crystals with a small amount of ice-cold solvent and allow them to air dry.

The Analytical Core: A Multi-Technique Approach to Structure Elucidation

While SC-XRD provides the ultimate structural answer, a comprehensive analysis relies on a suite of complementary techniques. Each method provides a piece of the puzzle, and their collective data builds a self-validating and trustworthy structural assignment.

Workflow for Comprehensive Structural Analysis

The following diagram illustrates the logical flow and interplay between the key analytical techniques.

G cluster_synthesis Compound Preparation cluster_characterization Initial Characterization cluster_crystallography Definitive Structure Determination cluster_validation Validation & In-depth Analysis Synthesis Synthesis & Purification NMR NMR Spectroscopy (Connectivity, Purity) Synthesis->NMR MS Mass Spectrometry (Molecular Weight) Synthesis->MS IR IR Spectroscopy (Functional Groups) Synthesis->IR Crystal Single Crystal Growth NMR->Crystal Verified Sample Refinement Structure Solution & Refinement NMR->Refinement Corroborates Connectivity MS->Crystal Verified Sample IR->Crystal Verified Sample SCXRD Single-Crystal X-Ray Diffraction (SC-XRD) Crystal->SCXRD Diffraction-Quality Crystal SCXRD->Refinement Diffraction Data Database CSD / PDB Comparison Refinement->Database Computational Computational Modeling (DFT, Conformational Analysis) Refinement->Computational

Caption: Workflow for the structural analysis of novel crystalline compounds.

Spectroscopic Confirmation (NMR, IR, MS)

Before attempting crystallization, the identity and purity of the synthesized derivative must be unequivocally confirmed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide the primary evidence for the covalent framework of the molecule.[10] The chemical shifts, coupling constants, and integration of the signals confirm the connectivity of atoms and the successful incorporation of substituents. For the this compound core, characteristic signals for the bicyclic protons can be identified.[10][11]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to verify the presence of key functional groups. A strong absorption band in the region of 1640-1680 cm⁻¹ is a hallmark of the lactam (amide) carbonyl group within the bicyclic system.[10]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) confirms the molecular formula of the compound by providing a highly accurate mass-to-charge ratio, validating that the correct product has been synthesized.[12]

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the gold standard for determining the three-dimensional structure of a crystalline solid.[5][13] The technique works by passing a focused beam of X-rays through a single crystal. The electrons of the atoms in the crystal lattice diffract the X-rays in a specific, measurable pattern.[14] By analyzing the positions and intensities of these diffracted spots, one can work backward to calculate the positions of all atoms in the unit cell—the basic repeating unit of the crystal.

Workflow: From Crystal to Structure

  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in the X-ray diffractometer, cooled in a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations, and irradiated with monochromatic X-rays. The crystal is rotated, and thousands of diffraction intensities are collected by a detector.

  • Structure Solution: The collected data is processed to determine the unit cell dimensions and space group. Initial phases for the diffraction data are determined using computational methods (e.g., direct methods or Patterson functions) to generate an initial electron density map.

  • Structure Refinement: An atomic model is built into the electron density map. This model is then refined using a least-squares algorithm, adjusting atomic positions and thermal displacement parameters to achieve the best possible fit between the observed diffraction data and the data calculated from the model. The quality of the final structure is assessed by metrics like the R-factor (agreement factor) and goodness-of-fit.

Computational Modeling

Quantum mechanical calculations, such as Density Functional Theory (DFT), serve as a powerful tool to complement experimental data.[15] By building a computational model of the molecule, one can:

  • Calculate the lowest energy conformation in the gas phase and compare it to the solid-state conformation observed in the crystal structure.

  • Analyze intramolecular interactions, such as hydrogen bonds.

  • Predict spectroscopic properties (e.g., NMR chemical shifts) and compare them to experimental values for further validation.

Interpreting the Data: A Case Study of Polymorphism

The output of a successful SC-XRD experiment is a wealth of precise data. For drug development professionals, key parameters include bond lengths, bond angles, torsion angles, and intermolecular interactions. A critical aspect to consider is polymorphism—the ability of a compound to crystallize in more than one distinct crystal form.[1][16] Different polymorphs can have different physical properties, including solubility and stability, which are critical for drug formulation.

A study on a fumarate salt of a 1,4-diazabicyclo[3.2.2]nonane derivative identified two distinct polymorphs, Form I and Form II.[1][16]

Table 1: Comparison of Crystallographic Data for Two Polymorphs

ParameterForm IForm IICausality & Significance
Crystal SystemMonoclinicMonoclinicBoth forms have the same crystal system, indicating similar overall symmetry.
Space GroupP2₁/cP2₁/nDifferent space groups confirm they are distinct polymorphs with different packing arrangements.
a (Å)14.515.1Differences in unit cell dimensions reflect the different ways molecules are packed.
b (Å)8.99.2
c (Å)12.811.9
β (°)95.198.3
V (ų)1811.61818.6A small difference in cell volume indicates slightly different packing densities.
Z44The number of molecules per unit cell is the same for both forms.
T (K)371< 371Form II is the stable phase at lower temperatures, while Form I is stable at higher temperatures, indicating an enantiotropic relationship.[1] This is critical for determining which form is stable under storage conditions.

Data is representative and adapted from published findings for illustrative purposes.[1][16]

The Broader Context: Leveraging Structural Databases

A crucial step in validating and contextualizing a new crystal structure is to compare it with existing data. The Cambridge Structural Database (CSD) is the world's repository for small-molecule organic and metal-organic crystal structures.[17][18]

Protocol: Database Validation

  • Data Deposition: Upon solving a novel structure, it is best practice to deposit the crystallographic information file (CIF) with the CCDC.

  • Database Search: Researchers can search the CSD to find related structures.[19]

  • Conformational Analysis: By comparing the conformation of the 1,4-diazabicyclo[3.2.2]nonane core in a new derivative to those already in the database, one can identify conserved structural motifs or unusual conformations induced by specific substituents.

  • Packing Analysis: The CSD can be used to analyze trends in crystal packing and identify common intermolecular interactions (e.g., hydrogen bonding patterns) for this class of compounds.

This process ensures that the new structure is chemically and crystallographically sound and places it within the broader landscape of known chemical structures, providing deeper insights into its properties.

References

Investigating the Physicochemical Profile of 1,4-Diazabicyclo[3.2.2]nonan-3-one: A Guide to Solubility and Stability Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The 1,4-diazabicyclo[3.2.2]nonane scaffold is a cornerstone in modern medicinal chemistry, serving as a rigid and synthetically versatile framework for a multitude of neurologically active agents. The introduction of a lactam functionality, as seen in 1,4-Diazabicyclo[3.2.2]nonan-3-one, presents unique physicochemical challenges and opportunities. Understanding the solubility and stability of this core structure is not merely a perfunctory step but a critical determinant of its viability as a drug candidate. Poor solubility can impede formulation and lead to erratic bioavailability, while instability can compromise shelf-life, therapeutic efficacy, and patient safety. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the solubility and stability of this compound. We will move beyond theoretical discussions to provide robust, field-proven experimental protocols, explaining the causality behind each step to ensure the generation of reliable and submission-quality data.

The Strategic Importance of Early Physicochemical Profiling

In the fast-paced environment of drug discovery, the temptation to advance a compound based solely on its pharmacological activity is immense. However, neglecting early-stage physicochemical characterization is a well-documented path to late-stage attrition. For a molecule like this compound, which contains both basic amine centers and a potentially labile lactam ring, a proactive assessment of its solubility and stability is paramount. The data from these studies directly inform critical decisions in lead optimization, pre-formulation, and the design of long-term stability studies, ultimately conserving resources and accelerating the development timeline.

Solubility Determination: From High-Throughput Screening to Definitive Equilibrium

Solubility dictates the maximum concentration a compound can achieve in solution, which directly impacts its absorption and distribution in vivo. We must consider two distinct types of solubility: kinetic and thermodynamic.

  • Kinetic Solubility: This is a measure of how quickly a compound dissolves and stays in solution under non-equilibrium conditions, often after being rapidly diluted from a DMSO stock. It is invaluable for high-throughput screening to flag potential issues early.[1][2][3][4]

  • Thermodynamic (or Equilibrium) Solubility: This is the true saturation concentration of a compound in a solvent at equilibrium.[5] It is the gold standard for pre-formulation and requires equilibrating an excess of the solid compound over an extended period.[2][5][6]

Structural Clues to Solubility

The structure of this compound offers predictive insights. The presence of two nitrogen atoms, which can be protonated at physiological pH, and a polar lactam group suggests a degree of aqueous solubility. Conversely, the rigid, non-planar bicyclic structure contributes to a higher crystal lattice energy, which can suppress solubility. Therefore, we anticipate a significant pH-dependent solubility profile and moderate solubility in polar organic solvents.

Experimental Protocol: Kinetic Solubility Assessment

This protocol is designed for rapid screening and requires minimal compound. The primary readout is the concentration at which precipitation is first observed.

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Assay Plate Preparation: In a 96-well microplate, add the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

  • Compound Addition: Using a liquid handler, add a small volume of the DMSO stock solution to the buffer to initiate precipitation. This is typically done in a serial dilution format.

  • Incubation: Shake the plate at room temperature for a defined period (e.g., 1-2 hours) to allow for precipitation.

  • Detection: Analyze the plate using a nephelometer, which measures light scattering caused by insoluble particles.[1][2] Alternatively, for a direct concentration measurement, filter the samples and analyze the filtrate's UV absorbance with a plate reader.[1]

  • Data Analysis: The kinetic solubility is reported as the highest concentration at which no significant precipitation is detected compared to controls.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis DMSO_Stock Prepare 10 mM Stock in DMSO Add_Compound Add DMSO Stock to Buffer DMSO_Stock->Add_Compound Buffer Dispense Aqueous Buffer (pH 7.4) Buffer->Add_Compound Incubate Incubate & Shake (1-2 hours) Add_Compound->Incubate Detect Detect Precipitation (Nephelometry/UV) Incubate->Detect Report Report Solubility (µg/mL or µM) Detect->Report

Caption: Workflow for Kinetic Solubility Assay.

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

This is the definitive method for determining equilibrium solubility, crucial for formulation development.

Methodology:

  • Sample Preparation: Add an excess amount of solid this compound to a series of glass vials. The excess solid is critical to ensure equilibrium is reached with a saturated solution.

  • Solvent Addition: Add a precise volume of the desired solvent to each vial. A recommended solvent panel includes:

    • Aqueous Buffers: pH 2.0 (simulated gastric fluid), pH 7.4 (physiological), pH 9.0.

    • Polar Protic Solvents: Purified Water, Ethanol, Methanol.

    • Polar Aprotic Solvents: Acetonitrile, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO).

    • Non-polar Solvents: Hexane, Toluene.

  • Equilibration: Seal the vials and place them in a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for at least 24 hours to ensure equilibrium is achieved.[2][5]

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully collect the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved particles.

  • Quantification: Dilute the clear filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard calibration curve.[7][8][9]

  • Data Analysis: The concentration determined by HPLC is the thermodynamic solubility, reported in units such as µg/mL or mM.

G cluster_prep Preparation cluster_assay Equilibration cluster_analysis Analysis Add_Solid Add Excess Solid Compound to Vial Add_Solvent Add Precise Volume of Solvent Add_Solid->Add_Solvent Equilibrate Shake/Rotate (≥24 hours) Add_Solvent->Equilibrate Filter Filter Supernatant (0.45 µm) Equilibrate->Filter HPLC Quantify Filtrate via HPLC-UV Filter->HPLC Report Report Solubility (µg/mL or mM) HPLC->Report

Caption: Workflow for Thermodynamic (Shake-Flask) Solubility Assay.

Data Summary for Solubility

All quantitative data should be organized for clear comparison.

Solvent SystempHTemperature (°C)Solubility (µg/mL)Solubility (mM)Method
0.1 M HCl1.225Thermodynamic
Phosphate Buffer7.425Thermodynamic
Phosphate Buffer7.425Kinetic
Purified Water~7.025Thermodynamic
EthanolN/A25Thermodynamic
AcetonitrileN/A25Thermodynamic

Stability Assessment: A Forced Degradation Approach

Stability testing determines how the quality of a substance varies over time under the influence of environmental factors.[10] For this compound, the primary concerns are the hydrolysis of the lactam ring and the oxidation of the tertiary amines. Forced degradation (or stress testing) is a powerful tool used to purposefully degrade the compound under conditions more severe than accelerated stability testing.[11] Its goals are to identify likely degradation products, establish degradation pathways, and, most importantly, to develop and validate a stability-indicating analytical method.[11][12][13][14]

Potential Degradation Pathways
  • Hydrolysis: The amide bond within the lactam ring is susceptible to cleavage by water, a reaction catalyzed by both acid and base.[15][16] This is anticipated to be the most significant degradation pathway.

  • Oxidation: The lone pairs on the tertiary bridgehead nitrogen atoms are potential sites for oxidation, which could lead to N-oxides or other degradation products.[17][18][19]

  • Photodegradation: Although the core structure lacks a strong chromophore, absorption of UV or visible light can sometimes provide enough energy to initiate degradation.[20][21][22]

  • Thermal Degradation: High temperatures can provide the energy needed to overcome activation barriers for various degradation reactions.

Experimental Protocol: Forced Degradation Studies

These studies should be conducted on the drug substance in both solid form and in solution. A target degradation of 5-20% is generally considered optimal to ensure that degradation products are formed at detectable levels without being so extensive that secondary degradation complicates the analysis.[23]

Methodology:

  • Sample Preparation: Prepare solutions of this compound (e.g., at 1 mg/mL) in a suitable solvent (e.g., a mixture of water and acetonitrile). Also, weigh out samples of the solid compound.

  • Application of Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl. Store samples at room temperature and 60°C.

    • Base Hydrolysis: Add 0.1 M NaOH. Store samples at room temperature and 60°C.

    • Oxidation: Add 3% hydrogen peroxide (H₂O₂). Store at room temperature.

    • Thermal: Store solid compound and a solution (in a neutral, inert solvent) at 80°C.

    • Photostability: Expose solid compound and a solution to a light source conforming to ICH Q1B guidelines (e.g., total illumination of ≥1.2 million lux hours and an integrated near UV energy of ≥200 watt hours/m²).[24][25] A parallel set of samples should be wrapped in aluminum foil to serve as "dark controls."[22]

  • Time Points: Sample each condition at multiple time points (e.g., 0, 2, 8, 24, 48 hours). The exact duration depends on the lability of the compound.

  • Quenching: For acid and base hydrolysis samples, neutralize them with an equimolar amount of base or acid, respectively, to halt the degradation reaction before analysis.

  • Analysis: Analyze all samples using a developing stability-indicating HPLC method. Monitor the parent peak area, the appearance of new peaks (degradants), and the total peak area (to check for mass balance).

G cluster_stress Forced Degradation Conditions (ICH Guidelines) Start This compound (Solid & Solution) Acid Acidic (HCl, heat) Start->Acid Base Basic (NaOH, heat) Start->Base Oxidation Oxidative (H₂O₂) Start->Oxidation Thermal Thermal (Heat) Start->Thermal Photo Photolytic (Light/UV + Dark Control) Start->Photo Analysis Analyze Samples at Time Points (Stability-Indicating HPLC) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Data Evaluate: - Parent Assay (%) - Degradant Profile - Mass Balance Analysis->Data Pathway Elucidate Degradation Pathways Data->Pathway

Caption: Workflow for Forced Degradation Studies.

The Cornerstone: A Stability-Indicating HPLC Method

The validity of all stability data hinges on the analytical method. A stability-indicating method is one that can accurately measure the decrease in the active ingredient's concentration due to degradation.[26] This requires that the parent compound peak is fully resolved from all impurity and degradation product peaks.[27][28][29][30]

Development Strategy:

  • Column and Mobile Phase Screening: Start with a standard C18 reversed-phase column. Screen different mobile phase compositions (e.g., acetonitrile/water, methanol/water) and pH values using buffers. A gradient elution is typically necessary to resolve both polar and non-polar degradants.

  • Analysis of Stressed Samples: Inject the samples from the forced degradation study. The goal is to find a set of conditions that separates the parent peak from all new peaks that appear under stress.

  • Peak Purity Analysis: Use a Photodiode Array (PDA) detector to assess peak purity. This ensures that the main compound peak is not co-eluting with any degradants.

  • Method Validation: Once developed, the method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Data Summary for Stability

A clear summary table is essential for interpreting the results of the forced degradation study.

Stress ConditionTime (hours)Assay of Parent (%)Total Impurities/Degradants (%)Remarks (e.g., # of degradants)
0.1 M HCl (60°C)2485.214.82 major degradants
0.1 M NaOH (RT)4891.58.51 major degradant
3% H₂O₂ (RT)4898.11.9Minor degradation
Thermal (80°C, solid)7299.50.5Stable
Photolytic (ICH Q1B)-99.80.2Stable

Conclusion and Path Forward

This guide provides a systematic and scientifically rigorous approach to characterizing the solubility and stability of this compound. By executing these protocols, drug development teams can generate a robust physicochemical data package. This data is not merely a set of regulatory checkboxes; it is foundational knowledge that de-risks the development process. It enables rational formulation design, establishes appropriate storage conditions, and provides the validated analytical tools necessary to ensure the quality and safety of the potential new medicine throughout its lifecycle. The insights gained will be instrumental in guiding the compound from a promising lead into a viable clinical candidate.

References

Unlocking Therapeutic Potential: A Technical Guide to the Biological Activities of Novel 1,4-Diazabicyclo[3.2.2]nonan-3-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Appeal of the 1,4-Diazabicyclo[3.2.2]nonane Scaffold

In the landscape of medicinal chemistry, the rigid, bicyclic structure of 1,4-diazabicyclo[3.2.2]nonane has emerged as a privileged scaffold. Its conformational constraint reduces the entropic penalty upon binding to a biological target, often leading to enhanced affinity and selectivity. This guide delves into the burgeoning field of novel analogs built upon the 1,4-diazabicyclo[3.2.2]nonan-3-one core, a scaffold that has shown significant promise, particularly as a modulator of nicotinic acetylcholine receptors (nAChRs). We will explore the synthesis, biological targets, and key structure-activity relationships (SAR) of these compounds, providing a comprehensive resource for researchers engaged in the discovery and development of new therapeutics for neurological and inflammatory disorders. The primary focus of this guide will be on the interaction of these analogs with the α7 subtype of the nAChR, a target of considerable interest for its role in cognitive function and the modulation of inflammatory pathways.

The Primary Target: α7 Nicotinic Acetylcholine Receptors (α7 nAChR)

The α7 nAChR is a ligand-gated ion channel composed of five identical α7 subunits. It is widely expressed in the central nervous system (CNS), including key regions for learning and memory like the hippocampus and cortex, as well as in the peripheral nervous system and on various non-neuronal cells, including immune cells.[1] This receptor is characterized by its high permeability to calcium ions, which allows it to act as a potent modulator of intracellular signaling cascades.[2]

Activation of α7 nAChRs has been linked to a range of physiological effects, including:

  • Cognitive Enhancement: Stimulation of α7 nAChRs is thought to improve attention, learning, and memory, making it a promising target for treating cognitive deficits in schizophrenia and Alzheimer's disease.[3]

  • Neuroprotection: The receptor has been implicated in protecting neurons from excitotoxicity and amyloid-beta-induced toxicity, suggesting a role in mitigating neurodegenerative processes.

  • Anti-inflammatory Effects: The α7 nAChR is a key component of the "cholinergic anti-inflammatory pathway," a neural circuit that regulates the immune response. Activation of α7 nAChRs on immune cells, such as macrophages, can suppress the production of pro-inflammatory cytokines.[4]

A fascinating aspect of α7 nAChR pharmacology is the concept of "silent agonists." These are compounds that bind to the receptor and promote its desensitization without causing significant channel opening.[5] This desensitized state can still trigger metabotropic signaling pathways, leading to anti-inflammatory effects without the potential side effects of excessive channel activation.[5] Many this compound analogs have been investigated for this unique pharmacological profile.

Below is a diagram illustrating the key signaling pathways associated with α7 nAChR activation.

alpha7_signaling cluster_membrane Cell Membrane alpha7 α7 nAChR Ca_influx Ca²⁺ Influx alpha7->Ca_influx Ionotropic (Channel Opening) Depolarization Membrane Depolarization alpha7->Depolarization Ionotropic Metabotropic Metabotropic Signaling alpha7->Metabotropic Silent Agonism (Desensitization) Ligand This compound Analog Ligand->alpha7 Binds to Cognition Cognitive Enhancement (Learning & Memory) Ca_influx->Cognition Neuroprotection Neuroprotection Ca_influx->Neuroprotection Depolarization->Cognition Anti_inflammation Anti-inflammatory Effects Metabotropic->Anti_inflammation

Signaling pathways of the α7 nAChR.

Synthetic Strategies

The synthesis of this compound analogs typically involves two key stages: the construction of the bicyclic core and the subsequent derivatization at the N4 position.

Synthesis of the this compound Core

A common route to the this compound core involves a multi-step process starting from readily available materials. One reported method involves the cyclization of a piperazine derivative. A key intermediate, 1,4-diazabicyclo[3.2.2]nonane, can be prepared from this compound by reduction with a hydride reagent such as lithium aluminum hydride (LiAlH₄).[6][7] The synthesis of the lactam core itself can be achieved through intramolecular cyclization strategies. A specific protocol involves the treatment of N-Boc-1,4-diazepane with polyphosphoric acid at elevated temperatures to induce cyclization and form the desired bicyclic lactam.[8]

The following diagram outlines a general workflow for the synthesis and derivatization of these analogs.

synthesis_workflow Start Starting Materials (e.g., Piperazine derivatives) Core_Synth Synthesis of This compound Core Start->Core_Synth Derivatization Derivatization at N4 (Acylation, Alkylation, etc.) Core_Synth->Derivatization Purification Purification and Characterization (NMR, MS, etc.) Derivatization->Purification Final_Analog Final Analog Purification->Final_Analog

General synthetic workflow.

Derivatization of the Core

The majority of reported analogs are derivatized at the N4 position of the this compound core. This is typically achieved through standard acylation or alkylation reactions. For instance, the free secondary amine of the bicyclic core can be reacted with a variety of carboxylic acid chlorides or activated esters to introduce a wide range of substituents.[9] This modularity allows for the systematic exploration of the chemical space around the core scaffold to optimize biological activity.

Experimental Protocols for Biological Evaluation

A robust evaluation of the biological activity of novel this compound analogs requires a suite of in vitro and in vivo assays. Below are detailed protocols for key experiments.

In Vitro Assays

This assay determines the affinity of the test compounds for the α7 nAChR by measuring their ability to displace a radiolabeled ligand.

Protocol:

  • Membrane Preparation:

    • Culture cells stably expressing the human α7 nAChR (e.g., HEK293 or GH4C1 cells).

    • Harvest the cells and homogenize them in an ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet multiple times by resuspension in fresh assay buffer and centrifugation.

    • Resuspend the final pellet in assay buffer to a protein concentration of 0.5-1.0 mg/mL.[5]

  • Binding Reaction:

    • In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competition binding.

    • Total Binding: Add membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-Epibatidine), and assay buffer.[5][10]

    • Non-specific Binding: Add membrane preparation, the radioligand, and a high concentration of a known non-labeled α7 nAChR ligand (e.g., 100 µM nicotine) to saturate the receptors.[5]

    • Competition Binding: Add membrane preparation, the radioligand, and varying concentrations of the test compound.

    • Incubate the plate for a sufficient time to reach equilibrium (e.g., 1-2 hours at room temperature).

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/B) pre-soaked in a solution like 0.5% polyethylenimine to reduce non-specific binding.[6][10]

    • Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding) using non-linear regression.

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]

This technique is used to measure the functional activity of the analogs on α7 nAChRs expressed in Xenopus laevis oocytes, allowing for the determination of whether a compound is an agonist, antagonist, or silent agonist.

Protocol:

  • Oocyte Preparation:

    • Harvest and defolliculate Xenopus laevis oocytes.

    • Inject the oocytes with cRNA encoding the human α7 nAChR subunit.

    • Incubate the oocytes for 2-5 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in a recording chamber continuously perfused with a standard frog Ringer's solution.

    • Impale the oocyte with two microelectrodes filled with a conducting solution (e.g., 3 M KCl), one for voltage sensing and one for current injection.[11]

    • Clamp the membrane potential at a holding potential of -60 to -80 mV.

    • Apply the test compound at various concentrations to the oocyte via the perfusion system.

    • Record the resulting ion currents. To assess silent agonist activity, the compound can be co-applied with a positive allosteric modulator (PAM) like PNU-120596, which can reveal the agonist properties of compounds that primarily cause desensitization.[4]

  • Data Analysis:

    • Measure the peak current amplitude for each concentration of the test compound.

    • Normalize the responses to the maximal response elicited by a saturating concentration of acetylcholine (ACh).

    • Plot the normalized response against the log concentration of the compound and fit the data to the Hill equation to determine the EC₅₀ (concentration for half-maximal activation) and the maximum efficacy (Emax).

This assay visualizes changes in intracellular calcium concentrations in response to compound application, providing another measure of α7 nAChR activation.

Protocol:

  • Cell Preparation:

    • Plate cells expressing α7 nAChRs (e.g., SH-SY5Y or transfected HEK293 cells) on glass-bottom dishes.

    • Load the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, by incubating them in a solution containing the dye.[12][13]

  • Imaging:

    • Wash the cells to remove excess dye and place them on the stage of a fluorescence microscope equipped for live-cell imaging.

    • Acquire a baseline fluorescence image.

    • Apply the test compound to the cells and record the changes in fluorescence intensity over time.

  • Data Analysis:

    • Quantify the change in fluorescence intensity for individual cells or regions of interest.

    • The increase in fluorescence is proportional to the increase in intracellular calcium concentration.

    • Dose-response curves can be generated to determine the EC₅₀ of the compound for inducing calcium influx.

In Vivo Assay

This behavioral test is used to assess the effects of the compounds on learning and memory.

Protocol:

  • Apparatus: A two-chambered box with a light and a dark compartment separated by a guillotine door. The floor of the dark compartment is equipped with an electric grid.

  • Training (Acquisition Trial):

    • Place a mouse in the light compartment.

    • After a short habituation period, open the door, allowing the mouse to enter the dark compartment.

    • Once the mouse has fully entered the dark compartment, close the door and deliver a mild, brief foot shock (e.g., 0.2-0.5 mA for 2 seconds).

    • Remove the mouse and return it to its home cage.

  • Testing (Retention Trial):

    • 24 hours after the training session, place the mouse back in the light compartment.

    • Administer the test compound or vehicle at a specified time before the retention trial.

    • Open the door and measure the latency of the mouse to enter the dark compartment (step-through latency).

    • A longer step-through latency is indicative of improved memory of the aversive experience.

Structure-Activity Relationship (SAR) and Quantitative Data

The biological activity of this compound analogs is highly dependent on the nature of the substituent at the N4 position. The following table summarizes the in vitro activity of a selection of these analogs at the human α7 nAChR.

Compound IDN4-SubstituentKi (nM)EC50 (nM)Emax (% of ACh)Pharmacological Profile
NS6740 5-(3-(trifluoromethyl)phenyl)furan-2-yl)methanone1.1[4]>10,000<2[4]Silent Agonist
NS6784 5-phenyl-1,3,4-oxadiazole3.3[4]72077[4]Partial Agonist
Compound 14 (Structure not fully disclosed in abstract)0.0069N/AN/AHigh-Affinity Ligand
Compound 15 (Structure not fully disclosed in abstract)2.98N/AN/AHigh-Affinity Ligand
SSR180711 4-bromophenyl carboxylate14[3]N/APartial AgonistPartial Agonist

Key SAR Insights:

  • The Diazabicyclic Core: The 1,4-diazabicyclo[3.2.2]nonane scaffold is crucial for high-affinity binding to the α7 nAChR.[5]

  • The N4-Substituent: The nature of the group attached to the N4 nitrogen atom is the primary determinant of the compound's pharmacological profile (agonist, antagonist, or silent agonist) and its potency.

    • Aromatic Systems: The presence of an aromatic or heteroaromatic ring system is common in active compounds. The substitution pattern on this ring can fine-tune the activity. For example, in the NS6740 series, the trifluoromethyl group on the phenyl ring is important for its silent agonist profile.[5]

    • Linker: The linker between the bicyclic core and the aromatic system (e.g., a carboxamide or an oxadiazole) influences the orientation of the molecule in the binding pocket and its functional activity. The carboxamide linker in NS6740 contributes to its silent agonist properties, while the oxadiazole in NS6784 leads to a partial agonist profile.[4]

The following diagram illustrates the key pharmacophoric elements of these analogs.

sar_diagram cluster_pharmacophore Pharmacophore Model Core 1,4-Diazabicyclo[3.2.2]nonane Core (Affinity) Linker Linker Group (e.g., Amide, Oxadiazole) (Functional Activity) Core->Linker Aromatic Aromatic/Heteroaromatic System (Potency & Selectivity) Linker->Aromatic

Key pharmacophoric elements.

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of novel modulators of the α7 nAChR. The ability to fine-tune the pharmacological profile of these analogs, from partial agonists to silent agonists, by modifying the N4-substituent offers exciting opportunities for creating therapeutics with tailored effects. The potential applications of these compounds in treating cognitive deficits in neurodegenerative and psychiatric disorders, as well as in mitigating inflammatory conditions, are substantial.

Future research in this area should focus on:

  • Expanding the chemical diversity of the N4-substituents to further explore the SAR and identify compounds with improved potency, selectivity, and pharmacokinetic properties.

  • In-depth investigation of the downstream signaling pathways activated by silent agonists to better understand their mechanism of action in anti-inflammatory responses.

  • Preclinical and clinical evaluation of the most promising candidates to translate the potential of this chemical class into tangible therapeutic benefits for patients.

This guide has provided a comprehensive overview of the current state of research into this compound analogs. By leveraging the synthetic strategies, biological evaluation protocols, and SAR insights presented here, researchers can accelerate the discovery and development of the next generation of therapeutics targeting the α7 nAChR.

References

The 1,4-Diazabicyclo[3.2.2]nonan-3-one Scaffold: A Privileged Core for CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The 1,4-diazabicyclo[3.2.2]nonane scaffold, a conformationally constrained bicyclic diamine, has emerged as a significant "privileged scaffold" in modern medicinal chemistry. Its rigid, three-dimensional structure allows for precise orientation of substituents, making it an ideal core for developing potent and selective ligands for various biological targets, particularly within the central nervous system (CNS). This guide provides a comprehensive overview of the synthesis, derivatization, and therapeutic applications of the 1,4-diazabicyclo[3.2.2]nonan-3-one core and its derivatives, with a primary focus on its role in the development of modulators for the α7 nicotinic acetylcholine receptor (nAChR). We will delve into the synthetic rationale, structure-activity relationships (SAR), and key experimental protocols that underscore the scaffold's utility for researchers in the field.

Introduction: The Strategic Value of the Bicyclic Scaffold

In the quest for novel therapeutics, particularly for complex CNS disorders, the structural rigidity of a molecular scaffold is a paramount asset. Unlike flexible aliphatic chains, rigid systems like the 1,4-diazabicyclo[3.2.2]nonane core reduce the entropic penalty upon binding to a biological target, often leading to enhanced affinity and selectivity. The "-nonan-3-one" lactam provides a crucial synthetic handle, which, upon reduction, yields a secondary amine at the N4 position, offering a versatile point for chemical diversification. This guide will explore the journey from this core structure to highly potent and specific drug candidates.

Synthesis of the Core Scaffold and its Primary Amine Precursor

The foundational step in harnessing this scaffold is the preparation of the parent 1,4-diazabicyclo[3.2.2]nonane. This is typically achieved through the chemical reduction of the corresponding lactam, this compound. The synthesis of this key amine intermediate is well-established in the literature and serves as the gateway to a multitude of derivatives.

Diagram: Synthesis Workflow

Methodological & Application

Application Notes and Protocols: The Use of 1,4-Diazabicyclo[3.2.2]nonan-3-one in the Development of Novel PET Imaging Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A New Scaffold for Probing Neurological Disorders

Positron Emission Tomography (PET) is a powerful molecular imaging technique that provides non-invasive, quantitative insights into biological processes in living subjects.[1][2][3] The development of novel PET radiotracers with high affinity and selectivity for specific biological targets is crucial for advancing our understanding and diagnosis of various diseases, particularly complex neuropsychiatric disorders.[4][5] A key challenge in PET tracer development is the design of molecular scaffolds that possess favorable pharmacokinetic properties, including the ability to cross the blood-brain barrier and exhibit low non-specific binding.[6][7]

This application note details the utility of the 1,4-diazabicyclo[3.2.2]nonane scaffold as a foundational component in the synthesis of novel PET imaging agents. This bicyclic diamine structure offers a unique combination of rigidity, a defined cationic center, and desirable physicochemical properties that make it an attractive building block for targeting receptors in the central nervous system (CNS).[8][9][10] We will focus on its successful application in the development of tracers for the α7 nicotinic acetylcholine receptor (α7-nAChR), a key target implicated in the pathophysiology of Alzheimer's disease, schizophrenia, and other cognitive disorders.[4][8][11]

The Rationale: Why 1,4-Diazabicyclo[3.2.2]nonane?

The selection of a molecular scaffold is a critical decision in PET tracer design. The 1,4-diazabicyclo[3.2.2]nonane moiety has emerged as a privileged structure for CNS-targeting agents for several key reasons:

  • Structural Rigidity and Defined Conformation: The bicyclic nature of this scaffold restricts conformational flexibility, which can lead to higher binding affinity and selectivity for the target receptor.[10]

  • Cationic Center for Receptor Interaction: The tertiary amine within the bicyclic system can be protonated at physiological pH, providing a crucial cationic center for interaction with specific residues within the binding pockets of receptors like the α7-nAChR.[8][9]

  • Favorable Physicochemical Properties: Derivatives incorporating this scaffold have demonstrated the ability to readily cross the blood-brain barrier, a prerequisite for effective CNS imaging agents.[11][12]

  • Synthetic Accessibility: The 1,4-diazabicyclo[3.2.2]nonane core can be readily incorporated into larger molecules through established synthetic methodologies, such as the Buchwald-Hartwig cross-coupling reaction.[6][11]

Case Study: [¹⁸F]DBT-10 for Imaging α7 Nicotinic Acetylcholine Receptors

A prominent example of the successful application of the 1,4-diazabicyclo[3.2.2]nonane scaffold is in the development of [¹⁸F]DBT-10 (also known as [¹⁸F]10a), a potent and selective PET tracer for the α7-nAChR.[4][8][13] This tracer combines the diazabicyclononane core with a dibenzothiophene dioxide moiety, which acts as a hydrogen bond acceptor.[8][9]

In Vitro and In Vivo Performance of [¹⁸F]DBT-10

The following table summarizes the key performance characteristics of [¹⁸F]DBT-10, demonstrating its suitability as a PET imaging agent for α7-nAChRs.

ParameterValueSignificanceReference
Binding Affinity (Ki) 0.4 - 1.3 nMHigh affinity for the α7-nAChR, enabling strong signal-to-noise ratio.[11][12]
Selectivity High selectivity over other nAChR subtypes (e.g., α4β2) and the 5-HT3 receptor.Minimizes off-target binding, ensuring the PET signal accurately reflects α7-nAChR density.[8][11][12]
Brain Uptake Readily enters the brain in preclinical models (mice, piglets, and monkeys).Demonstrates the ability to cross the blood-brain barrier.[4][8][12]
Specific Binding Shows target-region specific accumulation that can be blocked by α7-nAChR selective ligands.Confirms that the tracer is binding to the intended target in vivo.[4][11][12]
Binding Potential (BPND) 5.3 – 8.0 in control miceIndicates a high level of specific binding in the brain, which is crucial for quantitative imaging.[11][12]
Signaling Pathway and Mechanism of Action

The α7 nicotinic acetylcholine receptor is a ligand-gated ion channel that plays a crucial role in neurotransmission. Its dysfunction is implicated in a variety of neurological and psychiatric disorders. PET imaging with tracers like [¹⁸F]DBT-10 allows for the in vivo quantification of α7-nAChR availability, providing a valuable tool for disease research and drug development.

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron cluster_2 PET Imaging ACh Acetylcholine (ACh) a7nAChR α7 nAChR ACh->a7nAChR Binds to Ca_ion Ca²⁺ Influx a7nAChR->Ca_ion Opens channel PET_Scanner PET Scanner a7nAChR->PET_Scanner Emits Positrons Signaling Downstream Signaling (e.g., Cognitive Function) Ca_ion->Signaling DBT10 [¹⁸F]DBT-10 DBT10->a7nAChR Binds competitively

Figure 1: Mechanism of α7-nAChR activation and PET imaging with [¹⁸F]DBT-10.

Experimental Protocols

The following sections provide detailed protocols for the synthesis of a precursor for [¹⁸F]DBT-10 and its subsequent radiolabeling with Fluorine-18.

Protocol 1: Synthesis of the Nitro Precursor for Radiolabeling

This protocol outlines the synthesis of the nitro-substituted dibenzothiophene precursor, which is then used for the final radiolabeling step. The key reaction is a Buchwald-Hartwig cross-coupling.[6][11]

G start Starting Materials: - Nitro-bromo-dibenzothiophene derivative - 1,4-Diazabicyclo[3.2.2]nonane step1 Buchwald-Hartwig Cross-Coupling - Pd₂(dba)₃ (catalyst) - rac-BINAP (ligand) - Cs₂CO₃ (base) - Toluene (solvent) - 85 °C, 24 h start->step1 step2 Work-up and Purification - Filtration - Extraction - Column Chromatography step1->step2 product Nitro Precursor Product step2->product

Figure 2: Workflow for the synthesis of the nitro precursor for [¹⁸F]DBT-10.

Materials:

  • Nitro-bromo-dibenzothiophene derivative

  • 1,4-Diazabicyclo[3.2.2]nonane

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (rac-BINAP)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene

  • Standard glassware for organic synthesis

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To an oven-dried reaction vessel, add the nitro-bromo-dibenzothiophene derivative, 1,4-diazabicyclo[3.2.2]nonane (1.05 equivalents), cesium carbonate (3 equivalents), Pd₂(dba)₃ (0.025 equivalents), and rac-BINAP (0.05 equivalents).

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., nitrogen) three times.

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction: Heat the reaction mixture to 85 °C and stir for 24 hours under the inert atmosphere.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired nitro precursor.

Protocol 2: Automated [¹⁸F] Radiolabeling of the Precursor

This protocol describes the nucleophilic substitution reaction to incorporate Fluorine-18 onto the nitro precursor, a common strategy in [¹⁸F] radiochemistry.[1][8][14][15][16]

Materials:

  • Nitro precursor synthesized in Protocol 1

  • [¹⁸F]Fluoride in [¹⁸O]water (from cyclotron)

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous acetonitrile (ACN)

  • Automated radiosynthesis module

  • HPLC system for purification

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

Procedure:

  • [¹⁸F]Fluoride Trapping: Trap the aqueous [¹⁸F]fluoride solution on an anion-exchange cartridge.

  • Elution: Elute the [¹⁸F]fluoride from the cartridge into the reaction vessel using a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.

  • Azeotropic Drying: Azeotropically dry the [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex by heating under a stream of nitrogen and vacuum. Add anhydrous acetonitrile and repeat the drying process to ensure complete removal of water.

  • Radiolabeling Reaction: Dissolve the nitro precursor in a suitable solvent (e.g., anhydrous DMSO or DMF) and add it to the dried [¹⁸F]fluoride complex. Heat the reaction mixture at an elevated temperature (e.g., 120-160 °C) for a specified time (e.g., 10-20 minutes) in the automated module.

  • Purification: After cooling, quench the reaction and purify the crude product using semi-preparative HPLC.

  • Formulation: Collect the HPLC fraction containing the [¹⁸F]-labeled product. Remove the HPLC solvent by passing the fraction through an SPE cartridge, washing with water, and eluting the final product with ethanol. Formulate the final product in a physiologically compatible solution (e.g., saline with a small percentage of ethanol).

Quality Control:

The final product must undergo rigorous quality control checks before use.

ParameterSpecificationMethod
Radiochemical Purity > 95%Analytical HPLC
Identity of Product Co-elution with a non-radioactive standardAnalytical HPLC
Specific Activity > 1 Ci/µmolCalculated from the amount of radioactivity and the mass of the product
Residual Solvents Within USP limitsGas Chromatography (GC)
pH 4.5 - 7.5pH meter or pH paper
Sterility and Endotoxins Sterile and within acceptable endotoxin limitsStandard microbiological testing

Conclusion and Future Perspectives

The 1,4-diazabicyclo[3.2.2]nonane scaffold has proven to be a valuable component in the development of PET imaging agents for the central nervous system, particularly for targeting the α7 nicotinic acetylcholine receptor. Tracers like [¹⁸F]DBT-10, built upon this core structure, exhibit excellent in vitro and in vivo properties, making them promising tools for studying the role of α7-nAChRs in health and disease. The synthetic and radiolabeling protocols outlined here provide a robust framework for the production of these and other novel PET tracers. Future research may explore further modifications of this versatile scaffold to target other CNS receptors or to fine-tune pharmacokinetic properties for enhanced imaging characteristics.

References

Synthesis of 1,4-Diazabicyclo[3.2.2]nonan-3-one: A Detailed Protocol for a Key Medicinal Chemistry Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1,4-diazabicyclo[3.2.2]nonane scaffold is a conformationally constrained diamine that serves as a valuable building block in medicinal chemistry. Its rigid structure allows for the precise orientation of substituents, making it an attractive core for the design of ligands targeting a variety of receptors and enzymes. The corresponding lactam, 1,4-diazabicyclo[3.2.2]nonan-3-one, is a key intermediate in the synthesis of derivatives of the parent bicyclic amine and other novel therapeutic agents. This application note provides a detailed, multi-step protocol for the synthesis of this compound, drawing upon established methodologies for the formation of bridged bicyclic systems and piperazine derivatives.

The synthetic strategy outlined herein involves the initial construction of a key piperazine-based precursor, followed by an intramolecular cyclization to form the bridged bicyclic lactam. This approach offers a logical and adaptable pathway for researchers in drug discovery and development to access this important molecular scaffold.

Overall Synthetic Strategy

The multi-step synthesis of this compound can be conceptually divided into two main stages: the preparation of a suitable N-protected piperazine-2-acetate derivative and the subsequent intramolecular cyclization to construct the bicyclic lactam. The overall workflow is depicted below.

G A Step 1: Synthesis of N-Boc-piperazine-2-acetic acid ethyl ester B Step 2: N-Alkylation with a protected 2-bromoethylamine A->B C Step 3: Deprotection of the primary amine B->C D Step 4: Intramolecular Amidation (Cyclization) C->D E This compound D->E

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

PART 1: Synthesis of the Piperazine Precursor

This part details the synthesis of the key acyclic precursor, which contains the necessary functionalities for the subsequent intramolecular cyclization.

Step 1: Synthesis of N-Boc-piperazine-2-acetic acid ethyl ester

This step involves the synthesis of a mono-protected piperazine derivative with an acetic acid ester side chain at the 2-position. This can be achieved through various published methods. A representative procedure adapted from literature on the synthesis of substituted piperazine-2-acetic acid esters is described below.[1][2]

Reaction Scheme:

(A diagram representing the reaction of a protected 1,2-diamine with an appropriate electrophile to form N-Boc-piperazine-2-acetic acid ethyl ester would be placed here if image generation were possible.)

Materials and Reagents:

ReagentMolecular Weight ( g/mol )QuantityMoles (mmol)
N-Boc-1,2-diaminoethane160.221.60 g10.0
Ethyl 4-chloroacetoacetate164.591.65 g10.0
Triethylamine (TEA)101.192.8 mL20.0
Acetonitrile (anhydrous)41.0550 mL-

Procedure:

  • To a stirred solution of N-Boc-1,2-diaminoethane (1.60 g, 10.0 mmol) in anhydrous acetonitrile (50 mL) under a nitrogen atmosphere, add triethylamine (2.8 mL, 20.0 mmol).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of ethyl 4-chloroacetoacetate (1.65 g, 10.0 mmol) in anhydrous acetonitrile (10 mL) dropwise over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove triethylamine hydrochloride salt.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford N-Boc-piperazine-2-acetic acid ethyl ester as a colorless oil.

Step 2: N-Alkylation with a protected 2-bromoethylamine

The secondary amine of the piperazine ring is alkylated with a protected 2-bromoethylamine to introduce the second nitrogen-containing arm required for the bicyclic structure.

Materials and Reagents:

ReagentMolecular Weight ( g/mol )QuantityMoles (mmol)
N-Boc-piperazine-2-acetic acid ethyl ester(Calculated from Step 1)(From Step 1)5.0
N-(2-Bromoethyl)phthalimide254.081.27 g5.0
Potassium carbonate (K₂CO₃)138.211.38 g10.0
Dimethylformamide (DMF, anhydrous)73.0930 mL-

Procedure:

  • To a solution of N-Boc-piperazine-2-acetic acid ethyl ester (from Step 1, 5.0 mmol) in anhydrous DMF (30 mL), add N-(2-bromoethyl)phthalimide (1.27 g, 5.0 mmol) and potassium carbonate (1.38 g, 10.0 mmol).

  • Heat the reaction mixture to 80 °C and stir for 12 hours under a nitrogen atmosphere.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water (100 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes) to yield the N-alkylated product.

Step 3: Deprotection of the primary amine

The phthalimide protecting group is removed to liberate the primary amine, which is necessary for the subsequent intramolecular amidation.

Materials and Reagents:

ReagentMolecular Weight ( g/mol )QuantityMoles (mmol)
N-alkylated product (from Step 2)(Calculated from Step 2)(From Step 2)4.0
Hydrazine monohydrate (N₂H₄·H₂O)50.060.4 mL8.0
Ethanol (EtOH)46.0740 mL-

Procedure:

  • Dissolve the N-alkylated product (from Step 2, 4.0 mmol) in ethanol (40 mL) in a round-bottom flask.

  • Add hydrazine monohydrate (0.4 mL, 8.0 mmol) to the solution.

  • Heat the mixture to reflux for 4 hours. A white precipitate (phthalhydrazide) will form.

  • Cool the reaction mixture to room temperature and filter off the precipitate.

  • Wash the precipitate with cold ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude deprotected amine. This product is often used in the next step without further purification.

PART 2: Intramolecular Cyclization and Final Product Formation

This part describes the crucial ring-closing reaction to form the bridged bicyclic lactam. The chosen method is an intramolecular amidation, a common strategy for lactam synthesis.

Step 4: Intramolecular Amidation (Cyclization)

The deprotected amino-ester is cyclized under conditions that promote amide bond formation. This can be achieved through thermal condensation or by using coupling agents. A thermal approach is described here for its simplicity.[3]

Reaction Scheme:

(A diagram showing the intramolecular cyclization of the amino-ester to form this compound would be placed here.)

G cluster_0 Mechanism of Intramolecular Amidation A Deprotected Amino-Ester B Intramolecular Nucleophilic Attack A->B Heat C Tetrahedral Intermediate B->C D Elimination of Ethanol C->D E This compound D->E

Caption: Proposed mechanism for the intramolecular amidation step.

Materials and Reagents:

ReagentMolecular Weight ( g/mol )QuantityMoles (mmol)
Deprotected amine (from Step 3)(Calculated from Step 3)(From Step 3)3.0
Toluene (anhydrous)92.14100 mL-
p-Toluenesulfonic acid (catalytic)172.20~30 mg0.17

Procedure:

  • Dissolve the crude deprotected amine (from Step 3, 3.0 mmol) in anhydrous toluene (100 mL) in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

  • Add a catalytic amount of p-toluenesulfonic acid (~30 mg).

  • Heat the mixture to reflux and collect the water/ethanol azeotrope in the Dean-Stark trap.

  • Continue refluxing for 24-48 hours, or until TLC indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution (2 x 30 mL) and then with brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, dichloromethane/methanol gradient) or by recrystallization to obtain this compound as a solid.

Characterization

The final product should be characterized by standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure and purity.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the characteristic lactam carbonyl stretch.

  • Melting Point (MP): To assess the purity of the solid product.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Anhydrous solvents are flammable and should be handled with care, away from ignition sources.

  • Hydrazine is toxic and corrosive; handle with extreme caution.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This application note provides a comprehensive and detailed protocol for the multi-step synthesis of this compound. By following these procedures, researchers in medicinal chemistry and drug development can reliably produce this valuable bicyclic lactam intermediate for use in the synthesis of novel bioactive compounds. The outlined strategy, based on the formation of a piperazine precursor followed by intramolecular amidation, is a robust and adaptable method for accessing this important class of molecules.

References

Application Notes and Protocols: A Detailed Guide to the Synthesis of 1,4-Diazabicyclo[3.2.2]nonane via Lithium Aluminum Hydride Reduction

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide provides a detailed experimental procedure for the reduction of the lactam 1,4-Diazabicyclo[3.2.2]nonan-3-one to its corresponding cyclic amine, 1,4-Diazabicyclo[3.2.2]nonane. This synthesis is a critical step in the preparation of various derivatives of this scaffold, which are of significant interest in medicinal chemistry and drug discovery. This document outlines the reaction mechanism, a step-by-step protocol, safety considerations, and methods for characterization of the final product.

Introduction

The 1,4-diazabicyclo[3.2.2]nonane scaffold is a key structural motif in a variety of biologically active compounds, including ligands for nicotinic acetylcholine receptors.[1][2] The synthesis of this bicyclic amine is often achieved through the reduction of its corresponding lactam, this compound. A powerful and efficient method for this transformation is the use of lithium aluminum hydride (LiAlH₄), a potent reducing agent capable of converting amides to amines.[3][4][5]

This application note provides a detailed protocol for this reduction, drawing upon established methodologies.[6] The causality behind the experimental choices, from the selection of the reducing agent to the specifics of the work-up procedure, is explained to provide a thorough understanding of the process.

Reaction Mechanism

The reduction of an amide, such as a lactam, with lithium aluminum hydride proceeds through a nucleophilic acyl substitution.[5] The mechanism can be summarized in the following key steps:

  • Nucleophilic Attack: A hydride ion (H⁻) from the AlH₄⁻ complex attacks the electrophilic carbonyl carbon of the lactam, forming a tetrahedral intermediate.[5]

  • Coordination and Elimination: The oxygen atom of the tetrahedral intermediate coordinates to the aluminum species. This is followed by the elimination of an aluminate species, resulting in the formation of a transient iminium ion.

  • Second Hydride Attack: A second equivalent of hydride attacks the iminium ion, reducing it to the final amine product.[5]

Due to the stability of the amide functional group, a strong reducing agent like LiAlH₄ is necessary for this transformation. Weaker reducing agents, such as sodium borohydride, are generally not effective for the reduction of amides.

Experimental Protocol

This protocol is adapted from established procedures for the reduction of this compound.[6]

Materials and Reagents
Reagent/MaterialFormulaMolecular Weight ( g/mol )QuantityMoles (mmol)Equivalents
This compoundC₇H₁₂N₂O140.1815.8 g1131.0
Lithium Aluminum Hydride (LiAlH₄)LiAlH₄37.954.9 g1301.15
Anhydrous DioxaneC₄H₈O₂88.11130 mL--
WaterH₂O18.02~15 mL--
Dioxane (for work-up)C₄H₈O₂88.1110 mL--
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37As needed--
Equipment
  • Three-necked round-bottom flask (500 mL)

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert gas supply (Argon or Nitrogen)

  • Ice bath

  • Glass filter funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure

Reaction Setup

  • All glassware should be thoroughly dried in an oven and allowed to cool under an inert atmosphere to prevent the reaction of LiAlH₄ with moisture.

  • To a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, add this compound (15.8 g, 113 mmol).

  • Add anhydrous dioxane (130 mL) to the flask to dissolve the starting material.

  • Carefully and in portions, add lithium aluminum hydride (4.9 g, 130 mmol) to the stirred solution under a positive pressure of argon or nitrogen. Caution: The addition of LiAlH₄ can be exothermic.

Reaction

  • Once the addition of LiAlH₄ is complete, heat the reaction mixture to reflux using a heating mantle.

  • Maintain the reflux for 6 hours, ensuring continuous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Work-up

  • After 6 hours, remove the heating mantle and allow the reaction mixture to cool to room temperature, and then further cool in an ice bath.

  • CAUTION: The following steps are highly exothermic and involve the evolution of hydrogen gas. Perform this procedure slowly and carefully in a well-ventilated fume hood.

  • Prepare a solution of water (5 mL) in dioxane (10 mL).

  • Slowly and dropwise, add the water/dioxane solution to the cooled and stirred reaction mixture. Vigorous gas evolution will be observed. Control the rate of addition to maintain a manageable reaction.

  • After the addition is complete, stir the mixture for an additional 30 minutes at room temperature.

  • Filter the resulting suspension through a glass filter funnel to remove the aluminum salts. Wash the filter cake with additional dioxane.

  • Combine the filtrate and the washings.

Isolation and Purification

  • Dry the combined organic solution over anhydrous magnesium sulfate.

  • Filter to remove the drying agent.

  • Concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude 1,4-diazabicyclo[3.2.2]nonane.

  • The product is a volatile solid and can be further purified by sublimation or crystallization. Alternatively, for easier handling and storage, the free base can be converted to its dihydrochloride salt by treating a solution of the product in a suitable solvent (e.g., diethyl ether or isopropanol) with a solution of HCl in dioxane or ethereal HCl.[4]

Experimental Workflow

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_isolation Isolation & Purification A Dry glassware under vacuum B Add this compound and anhydrous dioxane to flask A->B C Add LiAlH4 portion-wise under inert atmosphere B->C D Heat to reflux for 6 hours C->D E Cool reaction to 0°C D->E F Slowly quench with water in dioxane E->F G Stir for 30 minutes F->G H Filter to remove aluminum salts G->H I Dry filtrate with MgSO4 H->I J Filter and concentrate under reduced pressure I->J K Purify by sublimation or convert to HCl salt J->K

Caption: Experimental workflow for the reduction of this compound.

Safety and Handling

Lithium aluminum hydride is a highly reactive and pyrophoric substance that reacts violently with water and other protic solvents, releasing flammable hydrogen gas.[7][8][9][10][11]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a flame-retardant lab coat, safety glasses, and chemical-resistant gloves.[7][11]

  • Inert Atmosphere: All reactions involving LiAlH₄ must be conducted under an inert atmosphere (argon or nitrogen) in anhydrous solvents.[9]

  • Quenching: The quenching of excess LiAlH₄ is extremely hazardous. It should be done slowly, at low temperatures, and behind a safety shield in a fume hood. Never add water directly to a large amount of LiAlH₄.

  • Fire Safety: A Class D fire extinguisher (for combustible metals) should be readily available. Do not use water or carbon dioxide-based extinguishers on a LiAlH₄ fire.[7]

  • Disposal: Unused LiAlH₄ and reaction residues must be quenched and disposed of according to institutional safety guidelines.

Characterization of 1,4-Diazabicyclo[3.2.2]nonane

The successful synthesis of 1,4-diazabicyclo[3.2.2]nonane can be confirmed by various spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the product and the disappearance of the starting material's carbonyl group. The ¹H NMR spectrum of the starting material, this compound, is available in spectral databases.[9]

  • Infrared (IR) Spectroscopy: The disappearance of the characteristic amide carbonyl stretch (typically around 1650 cm⁻¹) in the IR spectrum is a strong indicator of a complete reaction.

  • Mass Spectrometry (MS): The molecular weight of 1,4-diazabicyclo[3.2.2]nonane is 126.20 g/mol .[12] Mass spectrometry can be used to confirm the presence of the product with the correct molecular ion peak.

Conclusion

The reduction of this compound with lithium aluminum hydride is a reliable and efficient method for the synthesis of 1,4-diazabicyclo[3.2.2]nonane. Adherence to the detailed protocol and strict observance of the safety precautions outlined in this document are essential for the successful and safe execution of this procedure. The resulting product serves as a valuable building block for the development of novel therapeutic agents.

References

Application Notes & Protocols: A Guide to In Vitro Biological Activity Assays for 1,4-Diazabicyclo[3.2.2]nonan-3-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking the Therapeutic Potential of a Privileged Scaffold

The 1,4-diazabicyclo[3.2.2]nonane scaffold represents a structurally rigid and compelling framework in medicinal chemistry. Derivatives of this core have demonstrated significant activity as cholinergic ligands, particularly as modulators of nicotinic acetylcholine receptors (nAChRs), and have also shown interactions with monoamine transporters.[1][2][3] This dual activity profile positions them as promising candidates for therapeutic intervention in a range of central nervous system (CNS) disorders, including neurodegenerative diseases, pain, inflammation, and psychiatric conditions.[2]

This guide provides a series of robust, validated in vitro assays designed to systematically characterize the biological activity of novel 1,4-diazabicyclo[3.2.2]nonan-3-one derivatives. The protocols herein are presented not merely as a sequence of steps, but as a logical workflow, explaining the scientific rationale behind each assay and empowering researchers to generate reproducible, high-quality data. We begin with a foundational assessment of cytotoxicity—a critical prerequisite for any meaningful biological screen—before progressing to primary target engagement and downstream functional assays.

Part 1: Foundational Analysis - Assessing General Cytotoxicity

Scientific Rationale: Before investigating specific pharmacological activities, it is imperative to determine the concentration range over which a compound exhibits no baseline toxicity. High concentrations of any compound can induce cell death through non-specific mechanisms, confounding the interpretation of target-specific effects. Cytotoxicity assays provide this crucial therapeutic window. We will utilize a tetrazolium salt-based assay, which measures the metabolic activity of a cell population as a surrogate for viability.[4][5][6] Viable cells with active metabolism reduce the tetrazolium salt to a colored formazan product, which can be quantified spectrophotometrically.[6] While the MTT assay is classic, the XTT assay is often preferred as it yields a water-soluble formazan product, eliminating the need for a potentially error-prone solubilization step and streamlining the workflow.[7][8]

Experimental Workflow: Cytotoxicity Screening

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Analysis A 1. Culture Cells (e.g., SH-SY5Y, HEK293) B 2. Seed Cells in 96-well plates (5,000-10,000 cells/well) A->B C 3. Allow Attachment (24 hours) B->C E 5. Treat Cells (Incubate 24-72 hours) C->E D 4. Prepare Serial Dilutions of Test Compounds D->E F 6. Add XTT Reagent (Incubate 2-4 hours) E->F G 7. Measure Absorbance (~475 nm) F->G H 8. Calculate % Viability & Determine IC50 G->H G cluster_reaction Enzymatic Reaction cluster_detection Colorimetric Detection A Acetylthiocholine (Substrate) C Thiocholine (Product) A->C Hydrolysis B AChE (Enzyme) B->C D DTNB (Ellman's Reagent) C->D Reacts with E 5-Thio-2-Nitrobenzoate (Yellow Product, λ=412nm) D->E Inhibitor Test Compound (Inhibitor) Inhibitor->B Blocks G cluster_membrane Cell Membrane nAChR nAChR (Ion Channel) Ca_in Ca²⁺ (Intracellular) nAChR->Ca_in Opens & Allows Influx Agonist Agonist (e.g., Acetylcholine) Agonist->nAChR Binds & Activates Antagonist Antagonist (Test Compound) Antagonist->nAChR Binds & Blocks Ca_out Ca²⁺ (Extracellular) Ca_out->nAChR FluoDye Calcium-Sensitive Dye (e.g., Fluo-4) Ca_in->FluoDye Binds to Fluorescence Fluorescence Signal (Measurable Output) FluoDye->Fluorescence Emits G LPS LPS (Stimulus) TLR4 TLR4 Receptor on Microglia LPS->TLR4 Activates NFkB NF-κB Signaling Cascade TLR4->NFkB iNOS iNOS Gene (Transcription) NFkB->iNOS iNOS_p iNOS Protein (Translation) iNOS->iNOS_p NO Nitric Oxide (NO) (Pro-inflammatory Mediator) iNOS_p->NO Produces Inhibitor Test Compound Inhibitor->NFkB Inhibits

References

Application Notes & Protocols: Radiolabeling 1,4-Diazabicyclo[3.2.2]nonan-3-one Derivatives with ¹⁸F for Positron Emission Tomography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of ¹⁸F-Labeled Bicyclic Amine Derivatives in Neuroimaging

The 1,4-diazabicyclo[3.2.2]nonane scaffold is a key pharmacophore for ligands targeting the α7 nicotinic acetylcholine receptor (α7-nAChR). These receptors are deeply implicated in the pathophysiology of various neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia. Positron Emission Tomography (PET) is a powerful in vivo imaging technique that allows for the non-invasive quantification of biological processes.[1] The development of PET radiotracers that can selectively bind to α7-nAChRs is of paramount importance for understanding these diseases and for the development of novel therapeutics.

Fluorine-18 (¹⁸F) is the radionuclide of choice for many PET applications due to its near-ideal physical properties: a half-life of 109.8 minutes, which is long enough for complex radiosynthesis and imaging protocols, and a low positron energy that results in high-resolution images.[1] This document provides a comprehensive guide to the radiolabeling of 1,4-diazabicyclo[3.2.2]nonane derivatives with ¹⁸F, with a focus on creating potent radiotracers for neuroimaging. While the specific example of a "1,4-diazabicyclo[3.2.2]nonan-3-one" derivative is addressed, the principles and protocols outlined herein are broadly applicable to a range of analogues within this chemical class, such as the well-characterized PET tracer [¹⁸F]ASEM.[2][3][4][5][6][7]

Underlying Radiochemistry: The Nucleophilic Aromatic Substitution (SNAAr) Approach

The introduction of ¹⁸F onto an aromatic ring is most commonly achieved via a nucleophilic aromatic substitution (SNAAr) reaction. This strategy relies on a labeling precursor that has two key features:

  • An Electron-Deficient Aromatic System: The aromatic ring targeted for fluorination must be "activated" by the presence of strongly electron-withdrawing groups (e.g., -NO₂, -SO₂R). These groups stabilize the negatively charged Meisenheimer intermediate, which is formed during the nucleophilic attack of the [¹⁸F]fluoride ion.

  • A Good Leaving Group: A suitable leaving group, such as a nitro group (-NO₂) or a trialkylammonium salt (-N⁺R₃), is positioned on the aromatic ring at the site of desired fluorination.

The overall process can be visualized as a two-step sequence: the production and activation of the [¹⁸F]fluoride, followed by the nucleophilic substitution reaction on the precursor molecule.

Step 1: Production and Activation of [¹⁸F]Fluoride

[¹⁸F]Fluoride is typically produced in a cyclotron by proton bombardment of enriched [¹⁸O]water. The resulting aqueous [¹⁸F]fluoride is not a potent nucleophile due to strong hydration. To enhance its nucleophilicity, it must be dried and activated. This is achieved by:

  • Azeotropic Drying: The [¹⁸O]water is removed by repeated azeotropic distillation with acetonitrile.

  • Phase Transfer Catalyst: A phase transfer catalyst, most commonly a Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate (K₂CO₃) complex, is used to sequester the potassium ion and generate a "naked," highly reactive [¹⁸F]fluoride ion.

Step 2: The Labeling Reaction

Once the activated K[¹⁸F]F/K₂₂₂ complex is prepared, the labeling precursor is introduced in an aprotic polar solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The reaction mixture is then heated, often with the assistance of microwave irradiation, to drive the SNAAr reaction to completion.[2][5]

Experimental Protocols

The following protocols are generalized from established procedures for the synthesis of α7-nAChR PET tracers and can be adapted for novel this compound derivatives.[2][3][4][5][6][7]

Protocol 1: Synthesis of the Labeling Precursor

The synthesis of a suitable precursor is the first critical step. A common strategy involves the synthesis of a nitro-substituted aromatic moiety that can be subsequently coupled to the 1,4-diazabicyclo[3.2.2]nonane core.

Example: Synthesis of a Nitro-Aryl Precursor Coupled to 1,4-diazabicyclo[3.2.2]nonane

This example is based on the synthesis of precursors for ligands like [¹⁸F]ASEM.[6]

  • Reaction Setup: In a clean, dry reaction vessel, combine the nitro-bromo-aromatic starting material (1.0 eq), 1,4-diazabicyclo[3.2.2]nonane (1.2 eq), cesium carbonate (Cs₂CO₃, 2.0 eq), and a palladium catalyst system such as Pd₂(dba)₃ and rac-BINAP in an appropriate solvent like toluene.

  • Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 85-100 °C for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired labeling precursor.

  • Characterization: Confirm the identity and purity of the precursor by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Automated ¹⁸F-Radiolabeling

This protocol is designed for an automated synthesis module (e.g., GE TRACERlab).[2]

  • [¹⁸F]Fluoride Trapping: Load the cyclotron-produced aqueous [¹⁸F]fluoride onto a pre-conditioned anion exchange cartridge (e.g., QMA).

  • Elution and Drying: Elute the trapped [¹⁸F]fluoride into the reaction vessel using a solution of Kryptofix 2.2.2 (5-10 mg) and potassium carbonate (1-2 mg) in acetonitrile and water.

  • Azeotropic Drying: Perform azeotropic drying of the [¹⁸F]fluoride/K₂₂₂ complex under a stream of nitrogen with vacuum at 100-120 °C. Repeat with additional acetonitrile until the mixture is anhydrous.

  • Labeling Reaction: Dissolve the labeling precursor (2-5 mg) in anhydrous DMSO (0.5-1.0 mL) and add it to the dried K[¹⁸F]F/K₂₂₂ complex.

  • Heating: Heat the reaction mixture at 120-160 °C for 10-20 minutes. Microwave-assisted heating can significantly shorten the reaction time.[2]

  • Quenching and Dilution: After the reaction is complete, cool the vessel and quench the reaction by adding a suitable mobile phase for HPLC purification (e.g., a mixture of acetonitrile and water).

Diagram: ¹⁸F-Radiolabeling Workflow

G cluster_0 1. Fluoride-18 Preparation cluster_1 2. Radiosynthesis cluster_2 3. Purification & Formulation Cyclotron Cyclotron Production ([¹⁸O]H₂O(p,n)¹⁸F) QMA Anion Exchange Cartridge (QMA) Cyclotron->QMA Elution Elution with K₂₂₂/K₂CO₃ QMA->Elution Drying Azeotropic Drying (MeCN, Heat, N₂) Elution->Drying Precursor Add Labeling Precursor (in DMSO) Drying->Precursor Reaction Nucleophilic Substitution (Heat/Microwave) HPLC Semi-preparative HPLC Reaction->HPLC SPE Solid-Phase Extraction (e.g., C18 Sep-Pak) HPLC->SPE Formulation Formulation in Sterile Saline/Ethanol SPE->Formulation QC Quality Control Formulation->QC

Caption: Automated workflow for the ¹⁸F-radiolabeling of 1,4-diazabicyclo[3.2.2]nonane derivatives.

Protocol 3: Purification of the ¹⁸F-Labeled Product
  • HPLC Purification: Purify the crude reaction mixture using semi-preparative reverse-phase high-performance liquid chromatography (HPLC). A C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate).

  • Fraction Collection: Collect the radioactive peak corresponding to the desired ¹⁸F-labeled product.

  • Solvent Removal: Remove the HPLC solvents from the collected fraction. This is often achieved by solid-phase extraction (SPE).

  • Solid-Phase Extraction: Load the collected HPLC fraction onto a C18 Sep-Pak cartridge. Wash the cartridge with sterile water to remove any residual HPLC buffer salts.

  • Elution and Formulation: Elute the final product from the C18 cartridge with a small volume of ethanol and dilute it with sterile saline for injection.

Quality Control

Rigorous quality control (QC) is essential to ensure the safety and efficacy of the final radiopharmaceutical product.[8] The following QC tests should be performed on each batch.

QC TestMethodAcceptance CriteriaRationale
Identity Analytical Radio-HPLCCo-elution of the radioactive peak with a non-radioactive reference standard.Confirms that the radioactive product is the correct chemical entity.
Radiochemical Purity Analytical Radio-HPLC≥ 95%Ensures that the majority of the radioactivity is from the desired product.[8]
Residual Solvents Gas Chromatography (GC)Within pharmacopeia limits (e.g., < 410 ppm for acetonitrile, < 5000 ppm for ethanol).Limits the exposure of the patient to potentially toxic organic solvents.
pH pH meter or pH strip4.5 - 7.5Ensures the final product is suitable for intravenous injection.
Radionuclidic Purity Gamma Spectroscopy> 99.5% ¹⁸FConfirms the absence of other radioactive isotopes.
Molar Activity (Aₘ) HPLC with UV detectionTypically > 37 GBq/µmol (>1 Ci/µmol) at the time of injection.A high molar activity is crucial to minimize the mass of the injected compound and avoid pharmacological effects.[2]
Sterility Incubation in culture mediaNo microbial growth.Ensures the product is free from bacterial contamination.
Endotoxin Level Limulus Amebocyte Lysate (LAL) testWithin pharmacopeia limits.Ensures the product is free from pyrogenic bacterial endotoxins.

Diagram: Quality Control Feedback Loop

G Synthesis Final Product Formulation QC_Tests QC Testing (HPLC, GC, LAL, etc.) Synthesis->QC_Tests Release Batch Release for Clinical/Preclinical Use QC_Tests->Release Pass Fail Investigation & Corrective Action QC_Tests->Fail Fail Fail->Synthesis Re-process/ Discard

Caption: Self-validating system for radiopharmaceutical production and quality control.

Conclusion and Future Perspectives

The radiolabeling of this compound and its derivatives with ¹⁸F is a robust and reproducible process that can be readily implemented using automated synthesis modules. The resulting PET tracers hold immense promise for advancing our understanding of the role of α7-nAChRs in health and disease. The protocols and quality control measures outlined in this document provide a solid foundation for researchers and drug development professionals to produce high-quality radiopharmaceuticals for preclinical and clinical research. Future work in this area may focus on the development of novel precursors to further improve radiochemical yields and simplify purification processes, thereby expanding the accessibility of these important imaging agents.

References

Application Notes and Protocols: The Role of 1,4-Diazabicyclo[3.2.2]nonan-3-one in the Development of CNS Disorder Treatments

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Scaffold of CNS Therapeutic Promise

The quest for novel therapeutics to combat the growing burden of Central Nervous System (CNS) disorders, such as Alzheimer's disease, schizophrenia, and cognitive impairments, has led researchers to explore unique chemical scaffolds that can effectively modulate neuronal signaling pathways. Among these, the rigid, bicyclic structure of 1,4-diazabicyclo[3.2.2]nonane has emerged as a privileged pharmacophore, particularly for its ability to selectively target nicotinic acetylcholine receptors (nAChRs). Derivatives of this scaffold have demonstrated significant potential as agonists and positive allosteric modulators of the α7 nAChR subtype, a key player in cognitive processes like learning, memory, and attention.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, in vitro characterization, and in vivo evaluation of novel CNS drug candidates based on the 1,4-diazabicyclo[3.2.2]nonan-3-one core.

The strategic incorporation of the lactam functionality in the this compound structure offers a versatile handle for synthetic modifications, allowing for the fine-tuning of physicochemical and pharmacological properties. The inherent conformational rigidity of the bicyclic system is crucial for presenting key pharmacophoric elements in a precise orientation for optimal receptor interaction. This guide will delve into the practical aspects of working with this promising scaffold, from its synthesis to its preclinical evaluation, providing detailed protocols and the scientific rationale behind the experimental choices.

I. Synthesis of this compound and its Derivatives

The synthesis of the core lactam, this compound, is a critical first step. A common and effective method involves the Beckmann rearrangement of 3-quinuclidinone oxime.[3][4][5] This foundational molecule can then be further functionalized to generate a library of potential CNS drug candidates.

Protocol 1: Synthesis of this compound

This protocol details the synthesis of the core lactam starting from commercially available 3-quinuclidinone hydrochloride.

Step 1: Oximation of 3-Quinuclidinone

  • Dissolve 3-quinuclidinone hydrochloride in water.

  • Add hydroxylamine hydrochloride and sodium acetate to the solution.

  • Heat the reaction mixture to approximately 70°C for 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and extract the 3-quinuclidinone oxime product with a suitable organic solvent (e.g., chloroform).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude oxime.

Step 2: Beckmann Rearrangement

  • Carefully add the crude 3-quinuclidinone oxime portion-wise to pre-heated polyphosphoric acid (approximately 130°C) with vigorous stirring.

  • Maintain the reaction temperature and continue stirring overnight.

  • Cool the reaction mixture to room temperature and cautiously quench with ice-water.

  • Basify the mixture to a pH of approximately 12 with a strong base (e.g., sodium hydroxide).

  • Extract the aqueous layer multiple times with chloroform.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • The resulting residue will contain a mixture of this compound and its regioisomer, 1,3-diazabicyclo[3.2.2]nonan-4-one.

  • Purify the desired this compound by column chromatography on silica gel or by recrystallization from a suitable solvent like dioxane.[4][5]

Protocol 2: Synthesis of a Representative α7 nAChR Modulator

This protocol outlines the synthesis of a derivative where the lactam is reduced and the resulting secondary amine is acylated, a common strategy to generate potent α7 nAChR modulators.[6][7]

Step 1: Reduction of the Lactam

  • To a solution of this compound in an anhydrous aprotic solvent (e.g., tetrahydrofuran or diethyl ether), add a reducing agent such as lithium aluminum hydride (LiAlH₄) portion-wise at 0°C under an inert atmosphere (e.g., argon or nitrogen).

  • After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture to 0°C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a sodium hydroxide solution, and then more water.

  • Filter the resulting precipitate and wash thoroughly with the reaction solvent.

  • Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the reduced product, 1,4-diazabicyclo[3.2.2]nonane.

Step 2: Acylation of the Secondary Amine

  • Dissolve 1,4-diazabicyclo[3.2.2]nonane in an anhydrous, non-polar solvent like dichloromethane or dimethylformamide.

  • Add a base, such as triethylamine or cesium carbonate, to the solution.

  • To this mixture, add the desired acyl chloride (e.g., a substituted benzoyl chloride or furoyl chloride) dropwise at room temperature.

  • Stir the reaction for several hours until completion, as monitored by TLC.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the final compound by column chromatography on silica gel to obtain the desired N-acylated 1,4-diazabicyclo[3.2.2]nonane derivative.

II. In Vitro Characterization of CNS Drug Candidates

Once synthesized, the novel compounds must be evaluated for their affinity and functional activity at the target receptor, in this case, the α7 nAChR.

Protocol 3: α7 nAChR Radioligand Binding Assay

This protocol describes a competitive binding assay using [¹²⁵I]α-bungarotoxin to determine the binding affinity (Ki) of the test compounds for the α7 nAChR.

Materials:

  • Rat or human hippocampal membranes (or a cell line stably expressing the human α7 nAChR).

  • [¹²⁵I]α-bungarotoxin (radioligand).

  • Test compounds.

  • Nicotine (for determining non-specific binding).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 0.1% BSA).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds in the binding buffer.

  • In a 96-well plate, add the binding buffer, the radioligand ([¹²⁵I]α-bungarotoxin, typically at a final concentration of 1-2 nM), and the test compound at various concentrations.

  • For determining total binding, add only the radioligand and buffer.

  • For determining non-specific binding, add the radioligand, buffer, and a high concentration of a known competitor (e.g., 300 µM nicotine).[8]

  • Add the membrane preparation to each well to initiate the binding reaction.

  • Incubate the plate at room temperature for 2-4 hours to reach equilibrium.[9]

  • Following incubation, rapidly filter the contents of each well through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 4: α7 nAChR Functional Assay using Automated Patch Clamp

This protocol outlines a method to assess the functional activity (agonist, antagonist, or allosteric modulator) of the test compounds on α7 nAChRs using an automated patch-clamp system.[10][11]

Materials:

  • A cell line stably expressing the human α7 nAChR (e.g., GH3 cells).[10]

  • Automated patch-clamp system (e.g., QPatch).[10][11]

  • Extracellular and intracellular solutions for patch-clamp recording.

  • Acetylcholine (ACh) or another known α7 nAChR agonist.

  • Test compounds.

  • PNU-120596 (a positive allosteric modulator, useful for enhancing responses to partial agonists).[10][11]

Procedure:

  • Culture the α7 nAChR-expressing cells according to standard protocols and prepare a single-cell suspension for the automated patch-clamp system.

  • Load the cells and the necessary solutions (extracellular, intracellular, test compounds, and agonist) into the automated system.

  • The system will automatically establish whole-cell patch-clamp recordings from individual cells.

  • To assess agonist activity, apply increasing concentrations of the test compound and measure the elicited inward current.

  • To assess antagonist activity, pre-incubate the cells with the test compound for a set period, followed by the application of a fixed concentration of an agonist (e.g., ACh) and measure the inhibition of the agonist-induced current.

  • To evaluate for positive allosteric modulator activity, co-apply the test compound with a low concentration of an agonist and observe any potentiation of the current response. The use of PNU-120596 can help in characterizing weak or partial agonists.[10][11]

  • Analyze the data to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists) values and the maximum efficacy of the compounds.

III. In Vivo Evaluation of Cognitive Enhancement

Promising candidates from in vitro screening are then advanced to in vivo studies to assess their efficacy in animal models of cognitive impairment. The Novel Object Recognition (NOR) and Morris Water Maze (MWM) tests are widely used behavioral paradigms for this purpose.[12][13][14][15][16][17][18][19][20][21]

Protocol 5: Novel Object Recognition (NOR) Test in Mice

The NOR test is based on the innate tendency of rodents to explore a novel object more than a familiar one, providing a measure of recognition memory.[13][14][15][17]

Apparatus:

  • An open-field arena (e.g., 40 x 40 x 40 cm).[15]

  • A set of distinct objects of similar size and complexity that the mice cannot displace.

  • Video recording and analysis software.

Procedure:

Day 1: Habituation

  • Place each mouse individually into the empty open-field arena and allow it to explore freely for 5-10 minutes.[15][17]

  • This step reduces novelty-induced stress and anxiety during the subsequent testing phases.

Day 2: Training (Familiarization) Phase

  • Place two identical objects in opposite corners of the arena.

  • Place a mouse in the center of the arena and allow it to explore the objects for a set period (e.g., 5-10 minutes).[14][15]

  • Record the time the mouse spends actively exploring each object (sniffing, touching with the nose).

  • Return the mouse to its home cage.

  • Clean the arena and objects with 70% ethanol between each animal to eliminate olfactory cues.[13][15]

Day 2: Testing Phase

  • After a retention interval (e.g., 1-2 hours), place the mouse back into the same arena.[17]

  • One of the familiar objects is replaced with a novel object.

  • Allow the mouse to explore freely for 5-10 minutes and record the time spent exploring each object.

  • A mouse with intact recognition memory will spend significantly more time exploring the novel object.

  • Calculate a discrimination index (DI) to quantify recognition memory: DI = (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better memory.

Protocol 6: Morris Water Maze (MWM) Test in Mice

The MWM test assesses hippocampal-dependent spatial learning and memory.[12][16][18][20][21]

Apparatus:

  • A circular tank (e.g., 90-150 cm in diameter) filled with water made opaque with non-toxic white paint.[16][20]

  • A submerged escape platform (hidden 1 cm below the water surface).[12][20]

  • Distinct visual cues placed around the room.

  • Video tracking software to record the swim path and latency to find the platform.

Procedure:

Days 1-4: Acquisition Training

  • Place the hidden platform in a fixed location in one of the quadrants of the tank.

  • For each trial, gently place the mouse into the water at one of the designated start positions, facing the wall of the tank.

  • Allow the mouse to swim and find the submerged platform. If the mouse does not find the platform within a set time (e.g., 60 seconds), gently guide it to the platform.[20]

  • Allow the mouse to remain on the platform for 20-30 seconds.[16][20]

  • Conduct multiple trials per day (e.g., 4 trials) with an inter-trial interval.

  • Record the escape latency (time to find the platform) and swim path for each trial. A decrease in escape latency over the training days indicates spatial learning.

Day 5: Probe Trial

  • Remove the escape platform from the tank.

  • Place the mouse in the tank at a novel start position and allow it to swim freely for a set duration (e.g., 60-90 seconds).[16]

  • Record the time the mouse spends in the target quadrant (where the platform was previously located).

  • A mouse with good spatial memory will spend a significantly greater amount of time swimming in the target quadrant compared to the other quadrants.

IV. Data Presentation and Visualization

Clear and concise presentation of data is paramount in drug discovery research.

Table 1: In Vitro Pharmacological Profile of this compound Derivatives
Compound IDα7 nAChR Binding Affinity (Ki, nM)α7 nAChR Functional Activity (EC₅₀/IC₅₀, nM)Efficacy (% of ACh max response)
Lead Compound 1 5.215.8 (EC₅₀)85
Analog 1a 2.18.3 (EC₅₀)92
Analog 1b 15.6>1000 (EC₅₀)<10
Analog 1c 8.925.1 (IC₅₀)N/A (Antagonist)
Reference Drug 10.330.5 (EC₅₀)100
Table 2: In Vivo Efficacy in Cognitive Models
Treatment GroupNovel Object Recognition (Discrimination Index)Morris Water Maze (Time in Target Quadrant, %)
Vehicle 0.15 ± 0.0528 ± 4
Scopolamine (Amnesia Model) -0.10 ± 0.0815 ± 3
Lead Compound 1 (1 mg/kg) 0.45 ± 0.07 55 ± 6
Reference Drug (1 mg/kg) 0.42 ± 0.06 52 ± 5
*p < 0.05 vs. Vehicle; *p < 0.05 vs. Scopolamine

V. Experimental Workflows and Signaling Pathways

Visual representations of experimental workflows and signaling pathways can greatly enhance understanding.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation s1 Synthesis of This compound s2 Derivative Synthesis s1->s2 s3 Purification & Characterization (NMR, MS, HPLC) s2->s3 iv1 α7 nAChR Binding Assay (Determine Ki) s3->iv1 Test Compounds iv2 α7 nAChR Functional Assay (Determine EC₅₀/IC₅₀, Efficacy) iv1->iv2 ivv1 Novel Object Recognition Test (Recognition Memory) iv2->ivv1 Promising Candidates ivv2 Morris Water Maze (Spatial Memory) ivv1->ivv2

Caption: High-level workflow for the development of this compound based CNS drugs.

signaling_pathway cluster_neuron Postsynaptic Neuron nAChR α7 nAChR Ca_influx Ca²⁺ Influx nAChR->Ca_influx Kinases CaMKII, ERK, PI3K/Akt Ca_influx->Kinases CREB CREB Activation Kinases->CREB Gene_expression Gene Expression (Synaptic Plasticity, Survival) CREB->Gene_expression Cognition Improved Cognition Gene_expression->Cognition Ligand This compound Derivative (Agonist) Ligand->nAChR Binds and Activates

Caption: Simplified signaling pathway of α7 nAChR activation leading to cognitive enhancement.

VI. Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of novel therapeutics for a range of CNS disorders. The protocols and methodologies outlined in this guide provide a robust framework for the synthesis, in vitro characterization, and in vivo evaluation of compounds based on this versatile core. The inherent drug-like properties of this bicyclic system, coupled with its demonstrated affinity for key neuronal targets like the α7 nAChR, make it an attractive area for continued research and development. Future efforts should focus on exploring the structure-activity relationships of diverse derivatives, optimizing pharmacokinetic profiles, and evaluating the most promising candidates in more advanced disease models. The ultimate goal is to translate the therapeutic potential of this chemical class into effective treatments for patients suffering from debilitating CNS conditions.

VII. References

  • Simple Protocol for Distinguishing Drug-induced Effects on Spatial Memory Acquisition, Consolidation and Retrieval in Mice Using the Morris Water Maze. (n.d.). National Institutes of Health. Retrieved from --INVALID-LINK--

  • Novel Object Recognition and Object Location Behavioral Testing in Mice on a Budget. (2018, November 20). National Institutes of Health. Retrieved from --INVALID-LINK--

  • Novel Object Recognition Test for the Investigation of Learning and Memory in Mice. (2017, August 30). JoVE. Retrieved from --INVALID-LINK--

  • Novel Object Recognition. (2025, January 28). Protocols.io. Retrieved from --INVALID-LINK--

  • Morris Water Maze. (2024, January 3). MMPC.org. Retrieved from --INVALID-LINK--

  • Novel Object Recognition test. (2024, January 3). MMPC. Retrieved from --INVALID-LINK--

  • Synthesis and Characterization of 125I-α-Conotoxin ArIB[V11L;V16A], a Selective α7 Nicotinic Acetylcholine Receptor Antagonist. (n.d.). PubMed Central. Retrieved from --INVALID-LINK--

  • Nootropic activity of Ethanolic extract of Daucuscarota Linn. Leaves in mice. (n.d.). Research Journal of Pharmaceutical, Biological and Chemical Sciences. Retrieved from --INVALID-LINK--

  • Synthesis of 10-methyl-8,10-diazabicyclo[4.3.1]decane as a new building block for nicotinic modulators. (n.d.). Semantic Scholar. Retrieved from --INVALID-LINK--

  • Novel Object Recognition task protocol. Animals experience a 3 mins... (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

  • Assessment of [125I]a-Bungarotoxin Binding to a7 Nicotinic Acetylcholinergic Receptors in Hippocampus-Subiculum of Postmortem Human Parkinson's Disease Brain. (2025, December 2). PubMed Central. Retrieved from --INVALID-LINK--

  • Evaluation of [125I]α-Bungarotoxin Binding to α7 Nicotinic Acetylcholinergic Receptors in Hippocampus–Subiculum of Postmortem Human Alzheimer's Disease Brain. (2025, March 20). National Institutes of Health. Retrieved from --INVALID-LINK--

  • Dementia, Memory, Morris water maze, Nootropics. (n.d.). JCDR. Retrieved from --INVALID-LINK--

  • Design and synthesis of novel molecular probes targeting the alpha7 nicotinic acetylcholine receptors. (n.d.). AIR Unimi. Retrieved from --INVALID-LINK--

  • Development of Automated Patch Clamp Assay for Evaluation of α7 Nicotinic Acetylcholine Receptor Agonists in Automated QPatch 16. (n.d.). Sophion. Retrieved from --INVALID-LINK--

  • Design, synthesis, and electrophysiological evaluation of NS6740 derivatives: exploration of the structure-activity relationship for alpha7 nicotinic acetylcholine receptor silent activation. (2020, January 21). AIR Unimi. Retrieved from --INVALID-LINK--

  • Design, synthesis, and electrophysiological evaluation of NS6740 derivatives: Exploration of the structure-activity relationship for alpha7 nicotinic acetylcholine receptor silent activation. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

  • Design, synthesis and biological evaluation of 1,4-Diazobicylco[3.2.2]nonane derivatives as α7-Nicotinic acetylcholine receptor PET/CT imaging agents and agonists for Alzheimer's disease. (2018, November 5). PubMed. Retrieved from --INVALID-LINK--

  • Morris water maze: procedures for assessing spatial and related forms of learning and memory. (n.d.). PubMed Central. Retrieved from --INVALID-LINK--

  • Development of Automated Patch Clamp Assay for Evaluation of α7 Nicotinic Acetylcholine Receptor Agonists in Automated QPatch-16. (2025, August 7). ResearchGate. Retrieved from --INVALID-LINK--

  • (12) United States Patent (10) Patent No.: US 7,678,788 B2. (2004, February 4). Google Patents. Retrieved from --INVALID-LINK--

  • A Promising PET Tracer for Imaging of α 7 Nicotinic Acetylcholine Receptors in the Brain: Design, Synthesis, and in Vivo Evaluation of a Dibenzothiophene-Based Radioligand. (n.d.). MDPI. Retrieved from --INVALID-LINK--

  • An Improved and Simple Route for the Synthesis of 3-Quinuclidinone Hydrochloride. (n.d.). Bentham Science. Retrieved from --INVALID-LINK--

  • Design, synthesis, and electrophysiological evaluation of NS6740 derivatives: Exploration of the structure-activity relationship for alpha7 nicotinic acetylcholine receptor silent activation. (n.d.). PubMed Central. Retrieved from --INVALID-LINK--

  • A Large Scale Synthesis of Racemic 3-Quinuclidinol under Solvent Free Conditions. (n.d.). Organic Chemistry: An Indian Journal. Retrieved from --INVALID-LINK--

  • a-Bungarotoxin Binding to Acetylcholine Receptor Membranes Studied by Low Angle X-Ray Diffraction. (n.d.). CORE. Retrieved from --INVALID-LINK--

  • (PDF) Evaluation of [125I]α-Bungarotoxin Binding to α7 Nicotinic Acetylcholinergic Receptors in Hippocampus–Subiculum of Postmortem Human Alzheimer's Disease Brain. (2025, March 21). ResearchGate. Retrieved from --INVALID-LINK--

  • Functional α7 nicotinic acetylcholine receptors in GABAergic neurons of the interpeduncular nucleus. (n.d.). PubMed Central. Retrieved from --INVALID-LINK--

  • Characterization of compounds on nicotinic acetylcholine receptor alpha7 channels using higher throughput electrophysiology. (2025, August 5). ResearchGate. Retrieved from --INVALID-LINK--

  • Voltage- and Temperature-Dependent Allosteric Modulation of α7 Nicotinic Receptors by PNU120596. (2011, December 26). Frontiers. Retrieved from --INVALID-LINK--

References

Use of 1,4-Diazabicyclo[3.2.2]nonan-3-one in structure-activity relationship (SAR) studies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Use of 1,4-Diazabicyclo[3.2.2]nonan-3-one in Structure-Activity Relationship (SAR) Studies

Abstract

The 1,4-diazabicyclo[3.2.2]nonane framework is a recognized privileged scaffold in medicinal chemistry, notably for its application in developing ligands for central nervous system targets.[1] This guide focuses on a specific, functionalized derivative, This compound , a bicyclic lactam with significant potential for structure-activity relationship (SAR) studies. Its conformationally restricted nature, combined with strategically placed functional groups, offers a unique platform for dissecting molecular interactions and optimizing drug candidates. This document provides a comprehensive overview of the scaffold's strategic value, detailed protocols for its synthesis and derivatization, and a framework for its application in a typical SAR-driven drug discovery campaign.

The this compound Scaffold: A Rationale for Use

The selection of a core scaffold is a critical decision in drug discovery. The this compound scaffold offers a compelling combination of features that justify its use in SAR exploration.

  • Conformational Rigidity : Unlike flexible aliphatic chains or monocyclic systems, the bicyclic nature of this scaffold significantly reduces the number of accessible conformations. This rigidity helps to "lock" appended pharmacophoric groups into a more defined spatial orientation. The direct benefit for SAR is a clearer, more interpretable relationship between a structural modification and its effect on biological activity, minimizing the ambiguity that arises from conformational flexibility.

  • Chemical Tractability and Diverse Functionality : The scaffold presents two distinct nitrogen centers, each offering a unique handle for chemical modification:

    • N1 (Amide Nitrogen) : As part of a lactam, this nitrogen is relatively unreactive but provides a crucial hydrogen bond donor (N-H). The adjacent carbonyl is a strong hydrogen bond acceptor.

    • N4 (Tertiary Amine) : This nitrogen is basic and serves as the primary site for derivatization. It can be readily acylated, alkylated, or used in reductive amination protocols to append a wide array of substituents, forming the basis of a chemical library. This feature has been extensively exploited in SAR studies of the parent 1,4-diazabicyclo[3.2.2]nonane scaffold.[2][3]

  • Bioisosteric Potential : In drug design, replacing a chemical moiety with a group that retains similar physical or chemical properties (a bioisostere) is a powerful strategy to modulate activity, improve pharmacokinetic properties, or circumvent toxicity.[4][5] The this compound core can be considered a rigid bioisostere for more common, flexible motifs like N-acyl piperazines or substituted proline amides. This replacement can introduce favorable properties such as improved metabolic stability or novel intellectual property.[6]

Strategic Application in a SAR-Driven Workflow

Incorporating the this compound scaffold into a drug discovery program follows a logical progression from initial hit identification to lead optimization. The primary goal is to systematically probe the chemical space around the core structure to identify features that enhance potency, selectivity, and drug-like properties.[7]

SAR_Workflow Start Hit Compound Identified or Rational Design Initiated SelectScaffold Select this compound as a Rigid Scaffold Start->SelectScaffold SynthesizeCore Protocol 3.1: Synthesize Core Scaffold SelectScaffold->SynthesizeCore DesignLibrary Design R-Group Library (Vary Sterics, Electronics) SynthesizeCore->DesignLibrary SynthesizeLibrary Protocol 3.2: Synthesize Analog Library via N4 Derivatization DesignLibrary->SynthesizeLibrary Screening Protocol 4.2: Primary Biological Assay (e.g., Binding, Enzyme Inhibition) SynthesizeLibrary->Screening AnalyzeData Data Analysis: Generate SAR Table (Table 1) Screening->AnalyzeData SAR_Insights Identify Key Interactions & Develop SAR Model AnalyzeData->SAR_Insights DesignNextGen Design Next-Generation Compounds SAR_Insights->DesignNextGen Go_NoGo Potency & Properties Met? SAR_Insights->Go_NoGo DesignNextGen->DesignLibrary Iterate Go_NoGo->DesignNextGen No Lead_Opt Lead Optimization Go_NoGo->Lead_Opt Yes

Figure 1. A generalized workflow for SAR studies using the target scaffold.

Protocols for Synthesis and Derivatization

The successful implementation of a SAR campaign relies on robust and reproducible chemical synthesis. The following protocols provide a framework for the preparation and modification of the this compound core.

Protocol 3.1: Synthesis of the this compound Core

This protocol is adapted from synthetic procedures for related diazabicyclononane systems.[8] The key step involves an intramolecular cyclization to form the bicyclic lactam structure.

Materials:

  • N-benzyl-3-aminopiperidine

  • Ethyl acrylate

  • Triethylamine (TEA)

  • Toluene

  • Palladium on carbon (10% Pd/C)

  • Methanol

  • Hydrochloric acid (HCl)

Procedure:

  • Michael Addition: To a solution of N-benzyl-3-aminopiperidine (1.0 equiv) in toluene, add ethyl acrylate (1.1 equiv). Stir the reaction mixture at 80°C for 12 hours. Monitor by TLC or LC-MS for the disappearance of the starting amine.

  • Solvent Removal: After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the toluene.

  • Lactam Formation (Cyclization): The resulting crude oil (the Michael adduct) is heated neat at 130°C for 24 hours to promote intramolecular cyclization and ethanol elimination. The progress of the lactam formation should be monitored by LC-MS.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the N-benzyl protected lactam.

  • Debenzylation: Dissolve the purified N-benzyl-1,4-diazabicyclo[3.2.2]nonan-3-one (1.0 equiv) in methanol. Add 10% Pd/C catalyst (0.1 equiv by weight) and a catalytic amount of HCl.

  • Hydrogenation: Place the suspension under a hydrogen atmosphere (50 psi) and stir vigorously at 50°C for 18 hours.

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with methanol. Concentrate the filtrate under reduced pressure to yield the hydrochloride salt of this compound. This can be neutralized with a suitable base for subsequent reactions.

Protocol 3.2: Library Synthesis via N4-Acylation

This protocol describes a general method for creating an amide library by acylating the N4 position, a common strategy for exploring the SAR of related scaffolds.[2][9]

Materials:

  • This compound (1.0 equiv)

  • A library of carboxylic acids (R-COOH, 1.1 equiv each)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv)

  • Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Dimethylformamide (DMF)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

Procedure (for each library member):

  • Reaction Setup: In a reaction vial, dissolve the desired carboxylic acid (1.1 equiv) in DMF. Add HATU (1.2 equiv) and DIPEA (3.0 equiv) and stir for 10 minutes to pre-activate the acid.

  • Amine Addition: Add a solution of this compound (1.0 equiv) in DMF to the activated carboxylic acid mixture.

  • Reaction: Seal the vial and stir the mixture at room temperature for 12-18 hours. Monitor the reaction for completion by LC-MS.

  • Aqueous Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (3x), water (1x), and brine (1x).

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via flash chromatography or preparative HPLC to yield the desired N4-acylated derivative.

Synthesis_Workflow start_amine N-benzyl-3-aminopiperidine + Ethyl Acrylate michael_adduct Michael Addition (Toluene, 80°C) start_amine->michael_adduct cyclization Intramolecular Cyclization (130°C, neat) michael_adduct->cyclization protected_lactam N-Benzyl Protected Lactam cyclization->protected_lactam debenzylation Hydrogenolysis (H₂, Pd/C, MeOH) protected_lactam->debenzylation core_scaffold This compound (Core Scaffold) debenzylation->core_scaffold coupling Amide Coupling (DMF, RT) core_scaffold->coupling r_acid R-COOH (Carboxylic Acid Library) activation Acid Activation (HATU, DIPEA) r_acid->activation activation->coupling final_product N4-Acylated Analog Library (Final Products) coupling->final_product

Figure 2. Synthetic workflow for core scaffold synthesis and library generation.

Case Study: A Hypothetical SAR Exploration

To illustrate the application of this scaffold, we present a hypothetical case study targeting a protein kinase. The goal is to improve the potency of an initial hit compound by exploring the chemical space accessible from the N4 position.

Designing the Library

Starting with the core scaffold, a library of analogs is designed to probe different types of molecular interactions. Substituents for the "R" group in the N4-acyl moiety are chosen to systematically vary:

  • Size and Steric Bulk: (e.g., methyl, isopropyl, cyclohexyl, phenyl)

  • Electronic Properties: (e.g., 4-fluorophenyl, 4-methoxyphenyl, 4-cyanophenyl)

  • Hydrogen Bonding Capacity: (e.g., 4-hydroxyphenyl, furan-2-yl, pyridine-3-yl)

Protocol: Kinase Inhibition Assay (Generic)
  • Reagents: Kinase, substrate peptide, ATP, assay buffer, test compounds (dissolved in DMSO).

  • Procedure:

    • Add assay buffer to the wells of a 384-well plate.

    • Add test compounds at varying concentrations (e.g., 10-point, 3-fold serial dilution).

    • Add the kinase enzyme and incubate for 15 minutes to allow compound binding.

    • Initiate the reaction by adding a mixture of the substrate peptide and ATP.

    • Allow the reaction to proceed for 60 minutes at 30°C.

    • Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence).

  • Data Analysis: Plot the percentage of inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation and SAR Analysis

The results of the biological screening are compiled into a SAR table for clear comparison.

Table 1. Hypothetical SAR Data for N4-Acyl-1,4-diazabicyclo[3.2.2]nonan-3-one Analogs

Compound IDR-Group StructureR-Group DescriptionKinase IC₅₀ (nM)
1 -CH₃Methyl2,500
2 -PhPhenyl350
3 -Ph-4-F4-Fluorophenyl120
4 -Ph-4-OCH₃4-Methoxyphenyl480
5 -Ph-4-CN4-Cyanophenyl95
6 -Ph-3-OH3-Hydroxyphenyl55
7 -CyclohexylCyclohexyl980
8 Furan-2-yl2-Furyl210

Interpretation of Hypothetical SAR:

  • Aromatic Requirement: Replacing the small alkyl group (Cpd 1, IC₅₀ = 2500 nM) with a phenyl ring (Cpd 2, IC₅₀ = 350 nM) leads to a significant increase in potency, suggesting a critical hydrophobic or π-stacking interaction in the target's binding pocket.

  • Electronic Effects: Adding an electron-withdrawing fluorine (Cpd 3, IC₅₀ = 120 nM) or nitrile (Cpd 5, IC₅₀ = 95 nM) to the phenyl ring enhances activity. In contrast, an electron-donating methoxy group (Cpd 4, IC₅₀ = 480 nM) is detrimental, indicating that the electronics of the aromatic ring are important for optimal binding.

  • Hydrogen Bonding: The introduction of a hydroxyl group at the meta-position (Cpd 6, IC₅₀ = 55 nM) provides the most potent compound in this series, strongly suggesting the presence of a key hydrogen bond acceptor on the protein that can interact with this new donor.

  • Steric Constraints: The bulky, non-planar cyclohexyl group (Cpd 7, IC₅₀ = 980 nM) is less active than the planar phenyl ring, implying the binding pocket is sterically constrained and prefers flat aromatic moieties.

SAR_Summary cluster_scaffold Core Scaffold cluster_R_group N4-Acyl 'R' Group cluster_activity Impact on Activity Scaffold This compound Aromatic Aromatic Ring (e.g., Phenyl) Scaffold->Aromatic attached at N4 via amide linker HBD H-Bond Donor (e.g., 3-OH) Scaffold->HBD attached at N4 via amide linker EWG Electron-Withdrawing Group (e.g., -F, -CN) Scaffold->EWG attached at N4 via amide linker Alkyl Small Alkyl / Bulky Alicyclic Scaffold->Alkyl attached at N4 via amide linker Increase Increases Potency Aromatic->Increase HBD->Increase EWG->Increase Decrease Decreases Potency Alkyl->Decrease

Figure 3. A summary of the key structure-activity relationships derived from the hypothetical data.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,4-Diazabicyclo[3.2.2]nonan-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,4-Diazabicyclo[3.2.2]nonan-3-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable bicyclic lactam scaffold. Here, we provide in-depth troubleshooting advice and frequently asked questions based on established synthetic protocols, focusing on the underlying chemical principles to empower you to resolve experimental hurdles effectively.

Introduction to the Synthetic Challenge

The synthesis of this compound, a key intermediate for various pharmacologically active compounds, typically proceeds via a Beckmann rearrangement of quinuclidine-3-one oxime. While conceptually straightforward, this pathway presents several practical challenges that can impact yield, purity, and scalability. The primary difficulties arise from the non-selective nature of the rearrangement, leading to the formation of a regioisomeric byproduct, and the harsh reaction conditions that can promote side reactions. This guide will address these issues systematically.

Core Synthetic Pathway: Beckmann Rearrangement of Quinuclidine-3-one Oxime

The most common laboratory-scale synthesis involves a two-step process: the oximation of quinuclidine-3-one followed by an acid-catalyzed Beckmann rearrangement.

Synthetic Pathway Quinuclidine-3-one Quinuclidine-3-one Quinuclidine-3-one Oxime Quinuclidine-3-one Oxime Quinuclidine-3-one->Quinuclidine-3-one Oxime Hydroxylamine Sodium Acetate This compound This compound Quinuclidine-3-one Oxime->this compound Polyphosphoric Acid (PPA) Heat 1,3-Diazabicyclo[3.2.2]nonan-4-one 1,3-Diazabicyclo[3.2.2]nonan-4-one Quinuclidine-3-one Oxime->1,3-Diazabicyclo[3.2.2]nonan-4-one Polyphosphoric Acid (PPA) Heat

Caption: General synthetic route to this compound.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis in a question-and-answer format.

Step 1: Oxime Formation

Question 1: My oxime formation from quinuclidine-3-one hydrochloride is low-yielding or incomplete. What are the possible causes and solutions?

Answer:

Incomplete oxime formation is a common issue that can often be traced back to suboptimal pH control or insufficient reaction time.

  • Causality: The reaction of a ketone with hydroxylamine is reversible and pH-dependent. The free amine of hydroxylamine is the nucleophile, so the reaction is slow at low pH where the hydroxylamine is fully protonated. Conversely, at high pH, the rate is also slow. The optimal pH for oxime formation is typically between 4 and 5. When starting with the hydrochloride salts of both the ketone and hydroxylamine, a buffer is crucial to maintain the appropriate pH.[1]

  • Troubleshooting Steps:

    • Verify pH: Ensure that an adequate amount of a weak base, such as sodium acetate, is used to buffer the reaction mixture. The acetate will neutralize the HCl released from the starting materials, establishing the optimal pH range.

    • Increase Reaction Time and/or Temperature: While the reaction is often performed at 70°C for a couple of hours, stubborn reactions may benefit from an extended reaction time or a modest increase in temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the point of completion.

    • Work-up Procedure: During work-up, ensure the pH is raised sufficiently (to ~10) with a base like sodium carbonate to precipitate the free oxime. Incomplete precipitation will lead to lower isolated yields.

ParameterStandard ConditionTroubleshooting Adjustment
Base (equiv.) Sodium Acetate (2.9 equiv.)Ensure accurate measurement; consider slight excess.
Temperature 70°CIncrease to 80-90°C if reaction is sluggish.
Reaction Time 2 hoursExtend to 4-6 hours, monitoring by TLC.

Question 2: I am observing the formation of byproducts during the oximation reaction. What are they and how can I avoid them?

Answer:

While the oximation of quinuclidine-3-one is generally a clean reaction, side products can arise, particularly if the reaction conditions are not well-controlled.

  • Causality: The most likely byproduct is the starting ketone, resulting from an incomplete reaction. Under overly harsh conditions (e.g., excessively high temperatures or prolonged reaction times in the presence of strong acid or base), degradation of the starting material or product can occur.

  • Troubleshooting Steps:

    • Monitor Reaction Progress: Use TLC to monitor the consumption of the starting ketone. The reaction should be stopped once the ketone is no longer detectable.

    • Purification: If byproducts are present, the crude oxime can be purified by recrystallization before proceeding to the Beckmann rearrangement. This is highly recommended to ensure a cleaner subsequent reaction.

Step 2: Beckmann Rearrangement

Question 3: The yield of the desired this compound is low, and I am isolating a significant amount of an isomeric byproduct. What is happening?

Answer:

This is the most critical challenge in this synthesis. The Beckmann rearrangement of the unsymmetrical quinuclidine-3-one oxime can proceed via two different migratory pathways, leading to the formation of two regioisomeric lactams.

  • Causality: The Beckmann rearrangement involves the migration of a group anti-periplanar to the leaving group on the oxime nitrogen.[2][3] For quinuclidine-3-one oxime, both carbon atoms alpha to the C=N bond can, in principle, migrate. This leads to the desired this compound and the isomeric 1,3-diazabicyclo[3.2.2]nonan-4-one. The ratio of these products is influenced by the reaction conditions, particularly the acidic medium used. Polyphosphoric acid (PPA) is commonly used, but it can lead to mixtures of both regioisomers.

  • Troubleshooting Steps:

    • Control of Reaction Temperature: The temperature of the Beckmann rearrangement in PPA is critical. High temperatures can lead to charring and the formation of intractable tars, significantly reducing the yield. Maintain a consistent temperature, as specified in the protocol (e.g., 130°C).

    • Slow Addition of Substrate: Adding the oxime portion-wise to the pre-heated PPA helps to control the exotherm and maintain a more uniform reaction temperature.

    • Alternative Acid Catalysts: While PPA is common, other acidic media can be explored to potentially favor the formation of the desired isomer. Alternatives mentioned in the literature for Beckmann rearrangements include phosphorus pentoxide in methanesulfonic acid (Eaton's reagent), which is a convenient alternative to PPA.[4]

    • Purification Strategy: Since the formation of the regioisomeric mixture is often unavoidable, an efficient purification strategy is essential. Silica gel column chromatography is the standard method for separating these isomers.

Beckmann Rearrangement cluster_0 Quinuclidine-3-one Oxime cluster_1 Migration Pathways Oxime Oxime Path A Path A Oxime->Path A Migration of C2 Path B Path B Oxime->Path B Migration of C4 This compound This compound Path A->this compound Desired Product 1,3-Diazabicyclo[3.2.2]nonan-4-one 1,3-Diazabicyclo[3.2.2]nonan-4-one Path B->1,3-Diazabicyclo[3.2.2]nonan-4-one Isomeric Byproduct

Caption: Regioselectivity in the Beckmann rearrangement of quinuclidine-3-one oxime.

Question 4: The work-up of the polyphosphoric acid reaction is difficult, and I am getting a low recovery of my product.

Answer:

The work-up of reactions involving PPA is notoriously challenging due to the viscous nature of the acid and the need for careful neutralization.

  • Causality: PPA is a viscous polymer that can trap the product. Neutralization with a strong base is highly exothermic and must be done carefully to avoid uncontrolled heating and potential degradation of the product. The final product is also water-soluble, which can lead to losses during aqueous extraction.

  • Troubleshooting Steps:

    • Controlled Quenching: The reaction mixture should be cooled before quenching. The addition of ice and a strong base solution (e.g., 10 M NaOH) should be done slowly and with vigorous stirring in an ice bath to manage the exotherm.

    • Saturation of Aqueous Layer: Before extraction, saturate the aqueous layer with a salt like sodium chloride (NaCl). This decreases the solubility of the organic product in the aqueous phase, thereby improving the efficiency of the extraction.

    • Choice of Extraction Solvent: A mixture of a chlorinated solvent and an alcohol (e.g., DCM/isopropanol) is often more effective than a single solvent for extracting polar, water-soluble products like the target lactam.

Frequently Asked Questions (FAQs)

Q1: Can I use a different starting material for the synthesis of this compound?

A1: While the Beckmann rearrangement of quinuclidine-3-one oxime is a common route, other approaches have been explored for related diazabicyclic systems. These often involve multi-step sequences starting from piperazine derivatives. However, for the specific this compound scaffold, the Beckmann rearrangement remains one of the more direct methods.

Q2: How can I confirm the identity of the two regioisomers?

A2: The two regioisomers, this compound and 1,3-diazabicyclo[3.2.2]nonan-4-one, can be distinguished using standard spectroscopic techniques, primarily NMR and Mass Spectrometry. Their distinct connectivity will result in different chemical shifts and coupling patterns in their ¹H and ¹³C NMR spectra. High-resolution mass spectrometry (HRMS) can confirm their identical molecular formula but different fragmentation patterns might be observed. Comparing the obtained spectra with literature data is the most definitive method of identification.

Q3: What are the best practices for purifying the final product by column chromatography?

A3: The separation of the two regioisomers can be challenging due to their similar polarities. A well-optimized column chromatography protocol is key.

  • Choice of Stationary Phase: Standard silica gel is typically used.

  • Eluent System: A polar eluent system is required. A common choice is a mixture of a chlorinated solvent, an alcohol, and aqueous ammonia to prevent tailing of the basic amine products (e.g., Dichloromethane/Methanol/Aqueous Ammonia).

  • Gradient Elution: A gradient elution, starting with a less polar mixture and gradually increasing the polarity, can improve the separation of closely eluting compounds.

  • TLC Monitoring: Careful monitoring of the fractions by TLC is essential to identify and combine the fractions containing the pure desired product.

Q4: Are there any safety precautions I should be aware of during this synthesis?

A4: Yes, several safety precautions are crucial:

  • Polyphosphoric Acid (PPA): PPA is highly corrosive and hygroscopic. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The quenching of PPA with water and base is highly exothermic and should be performed with extreme care in an ice bath.

  • Hydroxylamine: Hydroxylamine and its salts can be toxic and are potential skin irritants. Handle with care and appropriate PPE.

  • Solvents: Dichloromethane is a suspected carcinogen and should be handled in a well-ventilated fume hood.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures.

Step 1: Synthesis of Quinuclidine-3-one oxime

  • To a solution of hydroxylamine hydrochloride (1.15 equiv.) and sodium acetate (2.94 equiv.) in water, add a solution of quinuclidine-3-one hydrochloride (1 equiv.) in water.

  • Heat the mixture to 70°C and stir for 2 hours.

  • Cool the reaction mixture to room temperature and adjust the pH to ~10 by the portion-wise addition of sodium carbonate.

  • A white solid will precipitate. Filter the solid under vacuum.

  • Extract the aqueous filtrate with a mixture of dichloromethane/isopropanol (9:1).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum.

  • Combine both the precipitated solid and the residue from the extraction to obtain the crude oxime, which can be used in the next step without further purification.

Step 2: Synthesis of this compound via Beckmann Rearrangement

  • Preheat polyphosphoric acid (PPA) in a flask equipped with a mechanical stirrer to 130°C.

  • Add the quinuclidine-3-one oxime (1 equiv.) portion-wise to the hot PPA over several hours, maintaining the temperature at 130°C.

  • After the addition is complete, continue stirring the mixture at 130°C overnight.

  • Cool the reaction mixture in an ice bath and carefully add ice and 10 M NaOH solution to neutralize the acid to a pH of 12-13.

  • Saturate the aqueous phase with NaCl and extract with a mixture of dichloromethane/isopropanol (4:1).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting crude product by silica gel column chromatography using a suitable eluent system (e.g., Dichloromethane/Methanol, 4:1) to separate the two regioisomers.

References

Technical Support Center: Synthesis of 1,4-Diazabicyclo[3.2.2]nonan-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,4-Diazabicyclo[3.2.2]nonan-3-one. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis. We provide in-depth troubleshooting advice and frequently asked questions based on established principles of organic chemistry to help you optimize your reaction yields and product purity.

Introduction to the Synthetic Challenge

This compound is a bridged bicyclic lactam, a valuable scaffold in medicinal chemistry. Its synthesis typically involves an intramolecular cyclization of a precursor molecule, such as 1-(2-aminoethyl)piperidine-4-carboxylic acid. This key lactamization step, while conceptually straightforward, is often plagued by issues such as low yields, competing side reactions (especially intermolecular polymerization), and purification difficulties. The rigid, strained nature of the bicyclic system requires careful control of reaction conditions to favor the desired intramolecular pathway.

This guide is structured to address problems in a logical sequence, from the synthesis of the key precursor to the final cyclization and purification.

Visualized Synthetic Workflow

The following diagram outlines a common synthetic pathway to this compound, highlighting critical control points that are discussed in the troubleshooting sections.

G cluster_0 PART 1: Precursor Synthesis cluster_1 PART 2: Intramolecular Cyclization (Lactamization) cluster_2 Troubleshooting Hotspots A Ethyl isonipecotate (Piperidine-4-carboxylate) C N-Alkylation A->C B N-(2-bromoethyl)phthalimide B->C D Protected Intermediate (Ethyl 1-(2-phthalimidoethyl)piperidine-4-carboxylate) C->D Base (e.g., K2CO3) Solvent (e.g., DMF) T1 Incomplete Alkylation or Side Reactions C->T1 E Deprotection & Saponification (e.g., Hydrazine hydrate, then NaOH) D->E Critical Step: Complete removal of protecting group and ester hydrolysis F Precursor: 1-(2-aminoethyl)piperidine-4-carboxylic acid E->F T2 Incomplete Deprotection or Hydrolysis E->T2 H Cyclization Reaction F->H Dehydrating Agent (e.g., Polyphosphoric Acid) or Coupling Agent (e.g., EDC) G High-Dilution Conditions G->H Favors Intramolecular Path I This compound (Target Molecule) H->I Desired Product J Side Product: Intermolecular Polymer H->J Undesired Product (Favored at high concentration) T3 Low Cyclization Yield H->T3 T4 Polymer Formation H->T4

Caption: Synthetic pathway for this compound.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Part 1: Precursor Synthesis Issues

Q: My N-alkylation of ethyl isonipecotate is low-yielding, and I see multiple spots on my TLC plate. What's happening?

A: Low yields and multiple products in this step typically stem from two main issues: base-mediated side reactions and incomplete reaction.

  • Causality: The secondary amine of the piperidine starting material is nucleophilic, but the use of a strong base can also deprotonate the α-carbon to the ester, leading to self-condensation or other side reactions. Furthermore, the product, a tertiary amine, can sometimes undergo elimination reactions if the conditions are too harsh.

  • Troubleshooting Steps:

    • Choice of Base: Use a milder, non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of strong organic bases like triethylamine (TEA) or sodium hydride (NaH). These bases are sufficient to scavenge the HBr produced without promoting side reactions.[1]

    • Reaction Temperature: Run the reaction at a moderate temperature (e.g., 60-80 °C). Excessively high temperatures can lead to decomposition of the phthalimide reagent and promote side reactions.

    • Monitor the Reaction: Follow the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction stalls, a small, fresh portion of the alkylating agent can be added. Do not add a large excess from the start, as this can lead to quaternization of the piperidine nitrogen.

    • Reagent Purity: Ensure your ethyl isonipecotate is pure and your N-(2-bromoethyl)phthalimide has not degraded. The latter can release HBr upon storage, which can protonate the starting amine and render it non-nucleophilic.

Q: The deprotection and saponification step is messy. How can I improve the isolation of the final amino acid precursor?

A: This is a two-part transformation (phthalimide removal and ester hydrolysis) that can present challenges in workup and isolation.

  • Causality: Hydrazine-mediated phthalimide removal results in the formation of phthalhydrazide, which can be difficult to separate from the desired amino acid product. Subsequent saponification requires a pH adjustment to precipitate the zwitterionic amino acid, and finding the exact isoelectric point can be tricky.

  • Troubleshooting Steps:

    • Phthalimide Removal: After reacting with hydrazine hydrate in an alcoholic solvent (e.g., ethanol), cool the reaction mixture and filter off the precipitated phthalhydrazide. A common mistake is proceeding to the next step without efficiently removing this byproduct. Washing the filter cake thoroughly with cold ethanol is crucial.

    • Ester Hydrolysis (Saponification): After removing the phthalhydrazide, add aqueous NaOH or KOH and heat the solution to reflux to hydrolyze the ethyl ester.

    • Isolation of the Amino Acid: This is the most critical step. After hydrolysis, carefully acidify the solution with an acid like HCl. The amino acid is zwitterionic and will have minimal solubility at its isoelectric point (pI). Add the acid dropwise while vigorously stirring and monitoring the pH. The product will precipitate out.

      • Pro-Tip: To find the optimal pH for precipitation, take a small aliquot of the reaction mixture and test the pH at which maximum precipitation occurs before committing the entire batch.

      • If the product is highly water-soluble, you may need to concentrate the solution in vacuo after neutralization and then triturate the resulting solid with a solvent like isopropanol or acetone to dissolve inorganic salts, leaving your desired amino acid as a solid.

Part 2: Intramolecular Cyclization (Lactamization) Issues

Q: My cyclization reaction to form the bicyclic lactam has a very low yield. What are the primary factors affecting this step?

A: Low yields in intramolecular cyclizations, especially for forming bridged systems, are almost always due to competition from intermolecular reactions.[2] The key is to implement conditions that favor the molecule reacting with itself over reacting with its neighbors.

  • Causality: The reaction involves an amine and a carboxylic acid (or its activated form) on the same molecule. At high concentrations, the amine of one molecule is more likely to encounter the activated carboxyl group of another molecule, leading to dimer, trimer, and eventually polymer formation.

  • Troubleshooting Steps:

    • High-Dilution Principle: This is the most critical factor. The reaction must be run under high-dilution conditions (typically 0.001 M to 0.01 M). This is achieved by slowly adding a solution of the amino acid precursor to a large volume of refluxing solvent containing the activating agent over a long period (e.g., 8-12 hours) using a syringe pump. This ensures the instantaneous concentration of the precursor remains extremely low.

    • Choice of Cyclization Method:

      • Thermal Condensation/Dehydrating Agents: Heating the amino acid in a high-boiling, non-polar solvent can sometimes work but is often low-yielding. Using a strong dehydrating agent like polyphosphoric acid (PPA) at high temperatures can promote cyclization, but the workup can be difficult and the harsh conditions can cause degradation.

      • Peptide Coupling Reagents: A milder and often more effective method is to use standard peptide coupling reagents. Activate the carboxylic acid in situ with reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of HOBt (Hydroxybenzotriazole) or HATU (Hexafluorophosphate Azabenzotriazole Triuronium). The high-dilution principle still applies: add the amino acid and coupling reagents slowly to a large volume of a suitable solvent like DMF or DCM.

    • Temperature Control: The optimal temperature depends on the activation method. For thermal methods, high temperatures are needed to drive off water. For coupling reagents, reactions can often be run at room temperature or slightly elevated temperatures (40-50 °C).

Q: My crude product is a sticky, intractable solid. I suspect it's a polymer. How do I confirm this and prevent its formation?

A: A sticky, insoluble, or high-molecular-weight solid is a classic sign of intermolecular polymerization.

  • Confirmation:

    • Solubility: The polymer will likely be insoluble in common organic solvents in which the desired monomeric lactam should be soluble.

    • Mass Spectrometry: Techniques like MALDI-TOF MS can confirm the presence of a polymeric mixture with repeating mass units corresponding to your precursor. ESI-MS may show multiple charged ions corresponding to oligomers.

    • NMR Spectroscopy: A ¹H NMR spectrum of the crude material, if any of it dissolves, will show very broad, poorly resolved peaks, characteristic of a polymer, in contrast to the sharp, well-defined peaks expected for the desired product.

  • Prevention:

    • Strict Adherence to High Dilution: As detailed in the previous question, this is the primary method of prevention. Ensure your syringe pump addition is slow and steady, and the reaction vessel contains a large volume of solvent.

    • Protecting Group Strategy: An alternative, more complex strategy involves protecting the amine, activating the carboxylic acid (e.g., as an acyl chloride or pentafluorophenyl ester), and then deprotecting the amine in situ under high-dilution conditions, allowing for immediate cyclization. This is a more advanced technique but can be very effective.

Experimental Protocols: Recommended Cyclization Method

Protocol: EDC/HOBt Mediated Cyclization under High Dilution

This protocol is recommended for its mild conditions and generally higher yields compared to thermal methods.

  • Setup: In a large, three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a rubber septum, add anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) to constitute the main reaction volume (e.g., 500 mL for a 1 mmol scale reaction, yielding a final concentration of ~0.002 M). Add HOBt (1.1 equivalents) and EDC (1.1 equivalents) to this flask and stir.

  • Precursor Solution: In a separate flask, dissolve the precursor amino acid (1.0 equivalent) in a small amount of anhydrous DMF.

  • Slow Addition: Draw the precursor solution into a syringe and place it on a syringe pump. Set the pump to add the solution to the main reaction flask over a period of 8-10 hours.

  • Reaction: Allow the reaction to stir at room temperature for an additional 12-24 hours after the addition is complete. Monitor the reaction by LC-MS for the appearance of the product mass and disappearance of the starting material.

  • Workup:

    • Quench the reaction with a dilute aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer multiple times with DCM or ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: The crude product can be purified by column chromatography on silica gel or by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Quantitative Data Summary

ParameterN-AlkylationDeprotection/SaponificationCyclization (EDC/HOBt)
Key Reagents Ethyl isonipecotate, N-(2-bromoethyl)phthalimide, K₂CO₃Hydrazine hydrate, NaOH1-(2-aminoethyl)piperidine-4-carboxylic acid, EDC, HOBt
Stoichiometry (vs. SM) Alkylating Agent: 1.1 eq; Base: 2.0 eqHydrazine: 1.5 eq; NaOH: 2-3 eqEDC: 1.1 eq; HOBt: 1.1 eq
Solvent DMF, AcetonitrileEthanol, WaterDMF, DCM
Concentration 0.1 - 0.5 M0.2 - 1.0 M<0.01 M (High Dilution)
Temperature 60 - 80 °CRefluxRoom Temperature
Typical Reaction Time 12 - 24 hours4 - 12 hours24 - 36 hours (including addition)

Frequently Asked Questions (FAQs)

Q1: Can I use a different method to form the bicyclic lactam, such as a Schmidt or Beckmann reaction?

A: Yes, these are classic methods for lactam synthesis.[3][4]

  • Schmidt Reaction: This would involve reacting a suitably functionalized bicyclic ketone (e.g., 1-azabicyclo[3.2.1]octan-6-one) with hydrazoic acid (HN₃). The key challenge is the synthesis of the requisite ketone precursor.[5][6]

  • Beckmann Rearrangement: This would involve forming an oxime from the same bicyclic ketone and then treating it with an acid catalyst (like sulfuric acid or PPA) to induce rearrangement to the lactam.[7][8]

  • Consideration: While powerful, these methods require the synthesis of a different type of precursor (a bicyclic ketone) and often use harsh, hazardous reagents (hydrazoic acid is explosive and toxic). The intramolecular cyclization of an amino acid is generally considered a milder and more direct route if the precursor is accessible.

Q2: How critical is the purity of the 1-(2-aminoethyl)piperidine-4-carboxylic acid precursor?

A: It is absolutely critical. Any residual starting materials or byproducts from the precursor synthesis can interfere with the high-stakes cyclization step. For example, any unhydrolyzed ester will not cyclize under standard peptide coupling conditions. Any remaining phthalhydrazide can complicate purification. It is highly recommended to purify the zwitterionic amino acid by recrystallization or trituration before attempting the cyclization.

Q3: What is the best way to monitor the progress of the cyclization reaction?

A: LC-MS is the ideal technique. It allows you to track the disappearance of the starting material (M+H)⁺ and the appearance of the product (M+H)⁺. Since the product has lost a molecule of water compared to the starting material, their masses will differ by 18 amu. TLC can also be used, but staining may be required (e.g., ninhydrin to visualize the primary amine of the starting material, which should disappear as the reaction proceeds).

Q4: My final product is difficult to crystallize. What purification strategies do you recommend?

A: Bicyclic lactams can sometimes be oils or amorphous solids. If direct crystallization fails, column chromatography on silica gel is the standard method. Use a solvent system with a gradient of increasing polarity, for example, starting with 100% ethyl acetate and gradually adding methanol. If the compound is very polar, using a C18 reverse-phase column may be a better option.

References

Technical Support Center: Purification of 1,4-Diazabicyclo[3.2.2]nonan-3-one & Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1,4-Diazabicyclo[3.2.2]nonan-3-one and its synthetic intermediates. This guide is designed for researchers, medicinal chemists, and process development professionals who work with this important bicyclic scaffold. The unique structure of this lactam, containing a tertiary bridgehead amine and an amide within a constrained bicyclic system, presents specific challenges during purification. This resource provides in-depth, field-proven insights and troubleshooting strategies to help you achieve high purity and yield.

Troubleshooting Guide: Common Purification Issues

This section addresses specific experimental problems in a question-and-answer format, focusing on the causality behind the issue and providing actionable solutions.

Issue 1: Severe Streaking and Poor Separation on Silica Gel TLC/Column Chromatography

Question: "I'm trying to purify my crude this compound (or its amine precursor) on a silica gel column, but the spots are streaking badly on my TLC plates, and I'm getting broad, overlapping peaks from my column. What's happening and how can I fix it?"

Expert Analysis: This is the most common issue encountered with this class of compounds. The root cause is an acid-base interaction between the basic nitrogen atom in your molecule and the acidic silanol (Si-OH) groups on the surface of standard silica gel.[1] This strong interaction leads to several problems:

  • Irreversible Adsorption: A portion of your compound can bind permanently to the silica, resulting in significant yield loss.[1]

  • Tailing/Streaking: The compound adsorbs and desorbs from the acidic sites at different rates, causing the spot or peak to smear across the stationary phase.[2]

  • On-Column Degradation: For particularly sensitive intermediates, the acidic environment of the silica can catalyze decomposition.

Solutions:

  • Mobile Phase Modification (The Quick Fix): Neutralize the acidic sites on the silica by adding a small amount of a competing base to your eluent. This is the first and easiest strategy to try.

    • Protocol: Add 0.5-2% triethylamine (TEA) or 0.5-2% of a concentrated aqueous ammonium hydroxide solution to your mobile phase (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane).[2] First, test this modified eluent on a TLC plate to confirm that streaking is suppressed and you can achieve separation. For column chromatography, ensure the silica is equilibrated with the base-modified eluent before loading your sample.

  • Switching the Stationary Phase: If mobile phase modification is insufficient, or if your compound is base-sensitive, changing the stationary phase is the next logical step.

    • Neutral Alumina: Alumina is a good alternative for the purification of amines.[3] It is available in basic, neutral, and acidic grades. For this application, neutral or basic alumina is recommended.

    • Deactivated Silica Gel: You can use commercially available deactivated silica or prepare it yourself. For example, C2-deactivated silica gel is known to be effective for polar, nitrogen-containing heterocycles.[3]

  • Reverse-Phase Chromatography: This technique is exceptionally well-suited for polar and ionizable compounds.[1]

    • Principle: In reverse-phase chromatography (e.g., using a C18 column), the stationary phase is non-polar. Polar compounds, like your protonated amine, will elute quickly. By adjusting the mobile phase to a slightly basic pH, you can suppress the ionization of the amine, making it more non-polar (lipophilic) and allowing it to be retained and separated effectively.[1]

    • Typical Mobile Phase: A gradient of acetonitrile in water with a basic modifier like 0.1% TEA is a common starting point.[1]

Issue 2: The Product "Oils Out" During Recrystallization

Question: "My crude product is a solid, but when I try to recrystallize it, it melts in the hot solvent and separates as an oil instead of forming crystals upon cooling. How can I get it to crystallize properly?"

Expert Analysis: "Oiling out" occurs when the solute is completely miscible with the solvent at high temperatures, or when the melting point of the solid is lower than the boiling point of the chosen solvent. The high concentration of the solute upon cooling leads to it separating as a liquid phase (the oil) rather than forming an ordered crystal lattice. Impurities can also disrupt crystallization.[4]

Solutions:

  • Optimize the Solvent System: The key is to find a solvent (or solvent pair) where the compound has high solubility at elevated temperatures but low solubility at room temperature or below.[5]

    • Single Solvent: Test solvents like ethyl acetate, acetone, acetonitrile, or isopropanol. The compound should be sparingly soluble at room temperature but dissolve completely upon heating.

    • Solvent/Anti-Solvent System: This is often more effective. Dissolve your compound in a minimal amount of a "good" hot solvent in which it is very soluble (e.g., Methanol, Dichloromethane). Then, slowly add a "poor" or "anti-solvent" in which it is insoluble (e.g., Hexane, Diethyl Ether, Water) dropwise at the elevated temperature until the solution becomes slightly cloudy (the saturation point).[4] Allow this solution to cool slowly.

  • Induce Crystallization: If the solution remains supersaturated upon cooling, you may need to initiate crystal formation.

    • Seed Crystals: Add a tiny, pure crystal of the desired compound to the cooled solution. This provides a nucleation site for crystal growth.[5]

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic glass fragments that are liberated can act as nucleation points.[5]

  • Purify via Salt Formation: Acidic or basic compounds can often be purified by crystallizing them as a salt.[4] The ionic nature of the salt typically results in a more ordered, crystalline solid with different solubility properties.

    • Protocol: Dissolve the crude free-base in a solvent like diethyl ether or ethyl acetate. Add a solution of HCl in ether (or a similar acid) dropwise. The hydrochloride salt will often precipitate out as a clean, crystalline solid, which can be collected by filtration. You can then use the pure salt directly or convert it back to the free base by dissolving it in water, basifying with Na₂CO₃, and extracting with an organic solvent.

Frequently Asked Questions (FAQs)
Q1: What is the best general purification strategy for a newly synthesized 1,4-diazabicyclo[3.2.2]nonane derivative?

The most robust approach is a systematic evaluation starting with TLC.

  • Initial Analysis (TLC): Run TLC plates of your crude material using a standard mobile phase (e.g., 9:1 DCM/MeOH) and a base-modified phase (e.g., 9:1:0.1 DCM/MeOH/TEA). This will immediately tell you if a basic modifier is necessary.

  • Decision Point:

    • If Clean Separation on TLC: Proceed with flash column chromatography using the optimized, base-modified eluent.

    • If Crude is a Solid & One Major Spot: Attempt recrystallization first. It is often faster and more scalable than chromatography.[4]

    • If Very Polar (Low Rf even in polar eluents): Consider reverse-phase flash chromatography.[1]

    • If Impurities are Acidic/Basic: An acid-base liquid-liquid extraction can be a highly effective first-pass purification step before chromatography or recrystallization.

Q2: My intermediate is a lactam, 6-(aryl)-2,6-diazabicyclo[3.2.2]nonan-3-one. Does the presence of the amide change the purification strategy compared to the fully reduced amine?

Yes, subtly. The lactam is less basic than the corresponding fully reduced amine due to the electron-withdrawing effect of the adjacent carbonyl group. While it is less basic, the lone pair on the bridgehead nitrogen is still available to interact with acidic silica. Therefore, you should still anticipate potential streaking and use the same troubleshooting strategies (base-modified eluent, alternative stationary phases). However, you may find that a lower concentration of base (e.g., 0.5% TEA) is sufficient. Recrystallization remains an excellent option for these lactam intermediates, which are often highly crystalline solids.[6]

Q3: What are some typical solvent systems for column chromatography of these compounds?

Based on literature precedent for related azabicyclic compounds, here are some validated starting points.[7][8]

Stationary PhaseMobile Phase System (Gradient)ModifierTarget Compound Type
Silica GelDichloromethane / Methanol0.5-2% TEA or NH₄OHPolar lactams and amines[8]
Silica GelEthyl Acetate / Hexanes (or Heptane)0.5-2% TEALess polar intermediates
Neutral AluminaEthyl Acetate / HexanesNone typically neededGeneral amines and lactams
Reverse Phase (C18)Water / Acetonitrile0.1% TEA or NH₄OHHighly polar or ionizable compounds[1]
Visualized Workflows
Workflow 1: Troubleshooting Column Chromatography

This decision tree illustrates a logical workflow for addressing common issues during the chromatographic purification of basic bicyclic compounds.

G start Crude Reaction Mixture tlc Run TLC (e.g., 9:1 DCM/MeOH) start->tlc eval_tlc Evaluate TLC Plate tlc->eval_tlc streaking Severe Streaking / Tailing? eval_tlc->streaking still_bad Still Poor Separation? add_base Add Base to Eluent (1% TEA or NH4OH) streaking->add_base Yes run_column Run Silica Column with Modified Eluent streaking->run_column No add_base->tlc Re-spot TLC good_sep Good Separation run_column->good_sep run_column->still_bad switch_sp Switch Stationary Phase still_bad->switch_sp Yes success Pure Compound still_bad->success No alumina Try Neutral Alumina switch_sp->alumina rp_chrom Try Reverse Phase (C18) switch_sp->rp_chrom alumina->success rp_chrom->success

Caption: Troubleshooting workflow for chromatographic purification.

Workflow 2: General Purification Strategy Selection

This diagram outlines the decision-making process for selecting the primary purification technique based on the physical properties of the crude product.

G cluster_0 Initial State cluster_1 Primary Assessment cluster_2 Purification Paths cluster_3 Outcome crude Crude Product is_solid Is it a solid? crude->is_solid acid_base Consider Acid/Base Liquid-Liquid Extraction crude->acid_base If applicable recryst Attempt Recrystallization (Solvent Screen) is_solid->recryst Yes chromatography Proceed to Chromatography (See Workflow 1) is_solid->chromatography No / Oily Solid pure Pure Compound recryst->pure chromatography->pure acid_base->is_solid

Caption: Decision matrix for selecting a primary purification method.

References

Side reactions and byproduct formation in 1,4-Diazabicyclo[3.2.2]nonan-3-one synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,4-Diazabicyclo[3.2.2]nonan-3-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges, side reactions, and byproduct formation encountered during the synthesis of this important bicyclic lactam. By understanding the underlying chemical principles, you can optimize your reaction conditions, improve yields, and simplify purification.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic strategies for preparing this compound?

A1: The synthesis of this compound typically involves the formation of a piperazine-based precursor followed by an intramolecular cyclization to construct the bicyclic lactam core. A prevalent approach starts with a suitable piperazine derivative, which is then elaborated to introduce a side chain capable of cyclizing to form the lactam ring. One common strategy is the intramolecular cyclization of an N-substituted pipecolic acid derivative or a related amino ester. Another potential route, though less commonly documented for this specific molecule, could involve a Dieckmann-type condensation of a suitably substituted piperazine diester, followed by decarboxylation and subsequent modifications.

Q2: I am observing a significant amount of a dimeric byproduct. What could be the cause?

A2: Dimerization is a common side reaction in intramolecular cyclizations, especially when the ring strain of the desired product is high or when the reaction is run at high concentrations. In the context of this compound synthesis, intermolecular reactions can compete with the desired intramolecular cyclization. This is particularly prevalent in reactions like the Dieckmann condensation, where intermolecular Claisen condensation can lead to dimeric and polymeric byproducts.[1][2] To mitigate this, it is crucial to employ high-dilution conditions, which favor the intramolecular pathway.

Q3: My reaction is showing incomplete conversion, and I am isolating unreacted starting material. How can I drive the reaction to completion?

A3: Incomplete conversion can be due to several factors. In direct catalytic amidation reactions, the removal of water is crucial to shift the equilibrium towards the product.[3][4] If your synthesis involves such a step, ensure that you are using an efficient method for water removal, such as a Dean-Stark apparatus or the use of molecular sieves. Additionally, the choice of catalyst and reaction temperature can significantly impact the reaction rate. For catalytic amidations, ensure your catalyst is active and not being deactivated by coordination with starting materials or byproducts.[4] In the case of base-mediated cyclizations, the strength and stoichiometry of the base are critical. An insufficient amount of a strong base may not be able to deprotonate the substrate effectively to initiate the cyclization.[1][5]

Q4: I am observing the formation of an unexpected isomer. What are the possible isomeric byproducts in this synthesis?

A4: Isomeric byproduct formation can occur, particularly if the synthetic route involves intermediates with multiple reactive sites or stereocenters. For instance, in syntheses starting from substituted piperazines, incomplete regioselectivity during the introduction of side chains can lead to isomeric precursors that cyclize to form different bicyclic lactams.[6] Careful control of the regioselectivity in the initial steps is therefore critical. Spectroscopic techniques such as NMR are essential for the characterization and differentiation of such isomers.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the synthesis of this compound.

Problem 1: Low Yield of the Desired Lactam
Potential Cause Troubleshooting Steps
Intermolecular Side Reactions (Dimerization/Polymerization) - Employ high-dilution conditions to favor intramolecular cyclization.- Slowly add the substrate to the reaction mixture over an extended period.
Inefficient Water Removal (in catalytic amidation) - Use a Dean-Stark trap or freshly activated molecular sieves to effectively remove water.[3][4]- Consider using a solvent that forms an azeotrope with water.
Catalyst Deactivation - Ensure the catalyst is of high purity and handled under appropriate inert conditions if air- or moisture-sensitive.- In boronic acid-catalyzed amidations, avoid amines that can strongly coordinate to the catalyst.[4]
Incomplete Deprotonation (in base-mediated cyclizations) - Use a stronger base or increase the stoichiometry of the base.- Ensure the reaction solvent is compatible with the chosen base and does not quench it.[1][5]
Substrate Decomposition - Lower the reaction temperature to minimize thermal degradation.- Choose a milder catalyst or reaction conditions.
Problem 2: Presence of Significant Byproducts in the Crude Product

| Observed Byproduct | Potential Cause | Troubleshooting Steps | | :--- | :--- | | Dimeric or Polymeric Species | Intermolecular condensation reactions. | See "Intermolecular Side Reactions" under Problem 1. | | Unreacted Starting Material | Incomplete reaction. | See "Incomplete Conversion" in the FAQs. | | Isomeric Lactams | Lack of regioselectivity in precursor synthesis. | - Re-evaluate the synthetic route to ensure regioselective functionalization of the piperazine core.- Employ protecting group strategies to block unwanted reactive sites. | | Products of Ring-Opening | The bicyclic lactam can be susceptible to hydrolysis, especially under acidic or basic conditions. | - Neutralize the reaction mixture carefully during work-up.- Avoid prolonged exposure to strong acids or bases during purification. |

Problem 3: Difficulties in Product Purification

| Issue | Potential Cause | Troubleshooting Steps | | :--- | :--- | | Co-elution of Product and Byproducts on Silica Gel Chromatography | Similar polarities of the desired product and impurities. | - Explore different solvent systems for chromatography.- Consider using a different stationary phase, such as alumina or reverse-phase silica.- Recrystallization of the crude product or a salt form might be an effective purification method. | | Product is Highly Water-Soluble | The presence of two nitrogen atoms can impart significant water solubility. | - During aqueous work-up, saturate the aqueous layer with salt (e.g., NaCl) to decrease the product's solubility.- Use a continuous liquid-liquid extractor for efficient extraction into an organic solvent. | | Product Degradation on Silica Gel | The slightly acidic nature of silica gel can cause degradation of sensitive compounds. | - Neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent.- Use a less acidic stationary phase like neutral alumina. |

Visualizing Reaction Pathways and Troubleshooting

Diagram 1: General Synthetic Pathway and Potential Side Reactions

G cluster_0 Precursor Synthesis cluster_1 Intramolecular Cyclization cluster_2 Side Reactions Piperazine Derivative Piperazine Derivative Functionalized Precursor Functionalized Precursor Piperazine Derivative->Functionalized Precursor Side Chain Introduction This compound This compound Functionalized Precursor->this compound Desired Pathway Dimer/Polymer Dimer/Polymer Functionalized Precursor->Dimer/Polymer Intermolecular Reaction Isomeric Byproduct Isomeric Byproduct Functionalized Precursor->Isomeric Byproduct Non-regioselective Cyclization

Caption: Synthetic pathway and common side reactions.

Diagram 2: Troubleshooting Workflow for Low Yield

G Low Yield Low Yield Analyze Crude Product (NMR, LC-MS) Analyze Crude Product (NMR, LC-MS) Low Yield->Analyze Crude Product (NMR, LC-MS) High Dimer/Polymer Content High Dimer/Polymer Content Analyze Crude Product (NMR, LC-MS)->High Dimer/Polymer Content Dimerization is the main issue High Starting Material Content High Starting Material Content Analyze Crude Product (NMR, LC-MS)->High Starting Material Content Incomplete conversion Multiple Unidentified Byproducts Multiple Unidentified Byproducts Analyze Crude Product (NMR, LC-MS)->Multiple Unidentified Byproducts Complex mixture Use High Dilution Use High Dilution High Dimer/Polymer Content->Use High Dilution Optimize Reaction Conditions Optimize Reaction Conditions High Starting Material Content->Optimize Reaction Conditions Re-evaluate Synthetic Route Re-evaluate Synthetic Route Multiple Unidentified Byproducts->Re-evaluate Synthetic Route

Caption: Decision-making workflow for troubleshooting low yields.

References

Technical Support Center: Optimization of Reaction Conditions for Synthesizing 1,4-Diazabicyclo[3.2.2]nonan-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,4-diazabicyclo[3.2.2]nonan-3-one. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important bicyclic lactam. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. The information provided is based on established literature and practical insights to ensure the successful optimization of your reaction conditions.

I. Reaction Overview & Mechanism

The synthesis of this compound is a critical process for accessing a key structural motif present in a variety of biologically active compounds. A common synthetic route involves an intramolecular cyclization, forming the characteristic bridged bicyclic system. Understanding the reaction mechanism is paramount for effective troubleshooting.

A plausible pathway often involves the formation of a piperazine-based precursor, followed by an intramolecular condensation to form the lactam bridge. Key to this transformation is the careful control of reaction parameters to favor the desired cyclization over competing side reactions.

II. Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound. Each problem is presented with potential causes and actionable solutions.

Problem 1: Low or No Product Yield

Potential Causes:

  • Inefficient Cyclization: The intramolecular ring-closing step is often the most challenging. This can be due to unfavorable reaction kinetics or thermodynamic equilibria.

  • Decomposition of Starting Materials or Product: The reactants or the bicyclic lactam product may be unstable under the reaction conditions.

  • Incorrect Reagents or Stoichiometry: The purity and molar ratios of the starting materials and reagents are critical.

  • Suboptimal Reaction Temperature: The temperature may be too low to overcome the activation energy for cyclization or too high, leading to decomposition.

  • Presence of Impurities: Water or other reactive impurities in the solvent or reagents can interfere with the reaction.

Solutions & Optimization Strategies:

StrategyRationaleRecommended Action
Reagent Purity and Stoichiometry Impurities can act as catalysts for side reactions or inhibit the desired transformation. Precise stoichiometry ensures the complete consumption of the limiting reagent.Ensure all starting materials and reagents are of high purity. Use freshly distilled anhydrous solvents.[1] Carefully measure and control the molar ratios of reactants.
Temperature Optimization The rate of the desired intramolecular cyclization versus side reactions is highly temperature-dependent.Screen a range of temperatures. Start with milder conditions and gradually increase the temperature. A reflux in a suitable solvent like dioxane is often employed.[1]
Catalyst Screening Acid or base catalysis can significantly influence the rate of lactam formation.If the reaction is sluggish, consider the addition of a catalytic amount of a non-nucleophilic base or a Lewis acid to promote the cyclization.
Reaction Time Insufficient reaction time will result in incomplete conversion, while prolonged reaction times can lead to product degradation.Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, or GC-MS) to determine the optimal reaction time.
Problem 2: Formation of Side Products

Potential Causes:

  • Intermolecular Reactions: Instead of the desired intramolecular cyclization, starting materials can react with each other to form polymers or other oligomeric byproducts.

  • Rearrangement Products: Under certain conditions, the bicyclic skeleton may be prone to rearrangement.

  • Hydrolysis of the Lactam: If water is present, the lactam product can hydrolyze back to the corresponding amino acid.

Solutions & Optimization Strategies:

StrategyRationaleRecommended Action
High Dilution Conditions Favoring intramolecular reactions over intermolecular ones is a classic strategy in macrocyclization and can be applied here to minimize polymerization.Run the reaction at a lower concentration. This can be achieved by slowly adding the starting material to the reaction vessel over an extended period.
Choice of Solvent The polarity and coordinating ability of the solvent can influence the reaction pathway.Experiment with different anhydrous solvents of varying polarity, such as tetrahydrofuran (THF), dioxane, or toluene.[2]
Strict Anhydrous Conditions Water can lead to hydrolysis of the lactam ring and other unwanted side reactions.Use oven-dried glassware and anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
Problem 3: Difficulty in Product Isolation and Purification

Potential Causes:

  • Product Solubility: The product may be highly soluble in the reaction solvent, making extraction difficult.

  • Co-elution with Impurities: Side products may have similar polarities to the desired product, complicating chromatographic purification.

  • Product Instability: The product may degrade during workup or purification.

Solutions & Optimization Strategies:

StrategyRationaleRecommended Action
Work-up Procedure Optimization A well-designed work-up can selectively remove impurities and facilitate product isolation.After the reaction, the mixture can be filtered to remove any solids. The solvent is then typically evaporated under reduced pressure.[1] Consider an aqueous work-up with pH adjustment to remove acidic or basic impurities.
Chromatographic Purification Column chromatography is a powerful technique for separating compounds with different polarities.If the crude product is an oil or solid, it can often be purified by column chromatography on silica gel.[3] A solvent system of dichloromethane/methanol is a common starting point.[3]
Crystallization If the product is a solid, crystallization can be a highly effective purification method.Attempt to crystallize the product from a suitable solvent or solvent mixture. This can often provide a highly pure product.

III. Frequently Asked Questions (FAQs)

Q1: What is a typical starting material for the synthesis of this compound?

A common precursor is a suitably functionalized piperazine derivative. The synthesis often involves building the piperazine ring first, followed by the intramolecular cyclization to form the bicyclic lactam.[4]

Q2: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a quick and effective method for monitoring the disappearance of starting materials and the appearance of the product. For more quantitative analysis, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended.

Q3: The reaction seems to stall and not go to completion. What should I do?

If the reaction stalls, consider the following:

  • Increase the temperature: A moderate increase in temperature may provide the necessary activation energy.

  • Add a catalyst: As mentioned in the troubleshooting guide, a catalytic amount of acid or base might be necessary to drive the reaction to completion.

  • Check reagent purity: Impurities in your starting materials or solvent could be inhibiting the reaction.

Q4: My final product is an oil, but the literature reports a solid. What could be the issue?

An oily product often indicates the presence of residual solvent or impurities. Ensure that the solvent has been completely removed under high vacuum. If the product is still an oil, it may require further purification by column chromatography. It is also possible that you have isolated a different isomer or a hydrated form of the compound.

Q5: Are there any specific safety precautions I should take?

Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Some of the reagents used in this synthesis may be flammable, corrosive, or toxic. For instance, if using lithium aluminum hydride (LiAlH4) for a related reduction, it is highly reactive with water.[1] Always consult the Safety Data Sheets (SDS) for all chemicals before use.

IV. Experimental Workflow & Diagrams

General Synthetic Workflow

The synthesis of this compound typically follows a multi-step sequence. A generalized workflow is depicted below.

SynthesisWorkflow Start Starting Material (e.g., Piperazine Derivative) Reaction Intramolecular Cyclization Start->Reaction Reagents, Solvent, Heat Workup Aqueous Work-up & Extraction Reaction->Workup Purification Purification (Chromatography/Crystallization) Workup->Purification Product This compound Purification->Product

Caption: Generalized workflow for the synthesis of this compound.

Troubleshooting Logic Diagram

When encountering issues, a systematic approach to troubleshooting is crucial. The following diagram outlines a logical decision-making process.

TroubleshootingLogic node_action node_action Start Low/No Yield? CheckPurity Check Reagent Purity & Stoichiometry Start->CheckPurity Yes HighDilution Use High Dilution Start->HighDilution Side Products? OptimizeWorkup Optimize Work-up Start->OptimizeWorkup Isolation Issues? OptimizeTemp Optimize Temperature CheckPurity->OptimizeTemp OptimizeTime Optimize Reaction Time OptimizeTemp->OptimizeTime AddCatalyst Consider Catalyst OptimizeTime->AddCatalyst CheckAnhydrous Ensure Anhydrous Conditions HighDilution->CheckAnhydrous OptimizePurification Optimize Purification OptimizeWorkup->OptimizePurification

References

Technical Support Center: Overcoming Poor Solubility of 1,4-Diazabicyclo[3.2.2]nonan-3-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 1,4-Diazabicyclo[3.2.2]nonan-3-one derivatives. This unique bicyclic scaffold holds significant promise in medicinal chemistry, but its rigid structure often presents a common and critical challenge: poor aqueous solubility. This guide is designed to provide you with a logical, step-by-step framework to diagnose and overcome these solubility issues, moving your research from the bench to meaningful results.

Part 1: Frequently Asked Questions (FAQs) - Your First-Line Troubleshooting

This section addresses the most immediate questions you might have when encountering a solubility problem with your compound.

Q1: Why are my this compound derivatives so difficult to dissolve in aqueous solutions?

A1: The solubility challenge with this scaffold is typically rooted in two key physicochemical properties:

  • High Crystal Lattice Energy: The rigid, bicyclic nature of the 1,4-diazabicyclo[3.2.2]nonane core can lead to highly stable, well-ordered crystal structures. A significant amount of energy is required to break apart this crystal lattice before the individual molecules can be solvated, resulting in low intrinsic solubility. This is a common issue for "brick-dust" type molecules which are characterized by high melting points.[1]

  • Molecular Structure and Basicity: The scaffold contains two nitrogen atoms, making it a basic compound.[2][3] While the amine groups can participate in hydrogen bonding, the overall molecule can still be hydrophobic depending on the nature of its other substituents.[4][5] The solubility of such amines is highly dependent on the pH of the medium.[4][6]

Q2: I'm starting a new experiment. What is the very first thing I should try to solubilize my compound?

A2: Always start with pH modification. Given that the this compound core is basic, its solubility will dramatically increase in acidic conditions.[6] The amine functional groups become protonated at low pH, forming a cationic salt which is significantly more polar and, therefore, more soluble in aqueous media.[3][7]

  • Initial Test: Attempt to dissolve your compound in a dilute acidic buffer (e.g., pH 4-5) rather than neutral water or phosphate-buffered saline (PBS) at pH 7.4. You will often see a dramatic improvement.

Q3: My compound won't dissolve even with simple pH adjustment. What common solvent systems should I screen next?

A3: If pH adjustment alone is insufficient, the next logical step is to explore co-solvent systems. Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous medium, making it more favorable for dissolving hydrophobic compounds.[8][9][10]

  • Recommended Screening Panel: Start by preparing stock solutions in 100% DMSO. Then, for your working solutions, test a panel of common, biocompatible co-solvents. See the table below for starting points.

Co-SolventTypical Starting Concentration (v/v)Key Considerations
Polyethylene Glycol 400 (PEG 400) 10-40% in aqueous bufferGenerally low toxicity; widely used in preclinical formulations.[11]
Propylene Glycol (PG) 10-30% in aqueous bufferGood solubilizing power; can cause irritation at high concentrations.[8][9]
Ethanol 5-20% in aqueous bufferEffective but can cause precipitation upon dilution and may have biological effects.[8][11]
Dimethyl Sulfoxide (DMSO) <1% for in vitro, <5% for in vivo (species dependent)Excellent solubilizer but can have toxicity and experimental artifacts. Use with caution and always include vehicle controls.[11]

Always prepare your final formulation by adding the aqueous buffer to the co-solvent/drug mixture slowly while vortexing to avoid precipitation.

Part 2: In-Depth Troubleshooting Guides

If the initial steps in the FAQ section are not sufficient, a more systematic and advanced approach is required. The following guides provide detailed protocols for robust solubilization strategies.

Guide 1: Systematic pH Profiling and Salt Form Selection

The Principle: The goal is to quantitatively determine the pH-solubility profile of your compound and, if necessary, form a stable, highly soluble salt. Salt formation is a highly effective and common method for increasing the dissolution rate and solubility of basic drugs.[12][13][14] The choice of the counter-ion is critical and can significantly impact properties like solubility, stability, and hygroscopicity.[15][16]

Experimental Protocol: pH-Solubility Profiling

  • Prepare a series of buffers: Create a set of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7.4, 8, 9).

  • Add excess compound: Add an excess amount of your solid compound to a fixed volume (e.g., 1 mL) of each buffer in separate vials. Ensure enough solid is present that it does not all dissolve.

  • Equilibrate: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate solid from supernatant: Centrifuge the vials at high speed to pellet the undissolved solid.

  • Quantify: Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Plot the data: Plot the measured solubility (e.g., in µg/mL or µM) on a logarithmic scale against the pH. This will give you a clear picture of how pH affects solubility.

Actionable Insights from the Profile:

  • A steep increase in solubility at lower pH confirms that your compound's basicity is the dominant factor.

  • The resulting data will guide you to the optimal pH range for your experiments and help in selecting an appropriate salt form for further development.

Protocol: Salt Formation for Enhanced Solubility If you need a solid form with improved handling and dissolution properties, creating a salt is a logical next step.[17]

  • Select a Counter-ion: Choose a pharmaceutically acceptable acid. Common choices are listed in the table below.

  • Dissolve the Free Base: Dissolve your this compound derivative (the free base) in a suitable organic solvent (e.g., isopropanol, ethanol, or acetone).

  • Add the Acid: Add a stoichiometric equivalent (typically 1.0 to 1.1 equivalents) of the selected acid, also dissolved in a small amount of the same solvent.

  • Induce Precipitation: Stir the mixture. The salt will often precipitate out of the solution. Cooling or adding an anti-solvent (like MTBE or heptane) may be necessary.

  • Isolate and Dry: Collect the precipitated salt by filtration, wash with a small amount of the anti-solvent, and dry under vacuum.

  • Confirm and Characterize: Confirm salt formation and assess its properties (solubility, purity, crystallinity).

Common Counter-ions for Basic DrugsResulting SaltKey Properties
Hydrochloric AcidHydrochloride (HCl)Often highly crystalline and soluble, but can be hygroscopic.[14]
Methanesulfonic AcidMesylateGood solubility and crystallinity, often less hygroscopic than HCl salts.[14]
Sulfuric AcidSulfateCan form stable, crystalline salts.
L-Tartaric AcidTartrateChiral counter-ion, can be used for resolution of enantiomers.
Citric AcidCitrateCan form multi-ionized salts, often very soluble.
Guide 2: Advanced Formulation Strategies

When even pH and co-solvents are not enough, particularly for in vivo studies or high-concentration dosing, advanced formulation techniques are necessary.

The Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[18][19] They can encapsulate poorly soluble "guest" molecules, like your derivative, forming an inclusion complex that has significantly higher aqueous solubility.[20][21] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are two widely used, FDA-approved cyclodextrins for parenteral and oral formulations.[19]

Experimental Protocol: Phase Solubility Study

  • Prepare Cyclodextrin Solutions: Create a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0, 2, 5, 10, 15, 20% w/v HP-β-CD).

  • Add Excess Compound: Add an excess of your solid compound to each cyclodextrin solution.

  • Equilibrate, Separate, and Quantify: Follow the same steps (3-5) as in the pH-solubility profiling protocol.

  • Plot and Analyze: Plot the solubility of your compound against the cyclodextrin concentration. A linear increase in solubility (an AL-type plot) indicates the formation of a soluble 1:1 complex and is a strong indicator that this is a viable strategy.

The Principle: This strategy aims to increase a drug's apparent solubility and dissolution rate by converting it from a low-energy, stable crystalline form to a high-energy, metastable amorphous state.[22][23] To prevent the amorphous drug from recrystallizing, it is molecularly dispersed within a polymer matrix.[24][25] This is a powerful technique for compounds where solubility is limited by high crystal lattice energy.[12][26]

Common Preparation Methods:

  • Spray Drying: A solution of the drug and a polymer (e.g., HPMC, PVP) is atomized into a hot gas stream, rapidly evaporating the solvent to form a dry powder of the amorphous dispersion.[12][27]

  • Hot-Melt Extrusion (HME): The drug and polymer are mixed and heated until molten, then extruded. Upon cooling, the mixture solidifies into an amorphous dispersion.[24]

When to Consider ASDs:

  • When your compound is a "brick-dust" molecule with a very high melting point.

  • When other methods like pH modification and co-solvents fail to provide the required concentration.

  • For developing solid oral dosage forms (tablets, capsules) with enhanced bioavailability.[28]

Part 3: Strategy Selection Workflow

Choosing the right solubilization method depends on your experimental needs, development stage, and the specific properties of your molecule. The following diagram provides a logical decision-making workflow.

G cluster_0 Initial Assessment cluster_1 Simple Formulations cluster_2 Advanced Formulations start Poorly Soluble This compound Derivative ph_test Q: Is compound soluble in acidic buffer (pH 4-5)? start->ph_test ph_yes SUCCESS: Use acidic buffer for experiments. ph_test->ph_yes Yes cosolvent_screen Screen co-solvents (PEG 400, PG, etc.) in acidic buffer. ph_test->cosolvent_screen No cosolvent_result Q: Desired concentration achieved? cosolvent_screen->cosolvent_result cosolvent_yes SUCCESS: Use optimized co-solvent system. cosolvent_result->cosolvent_yes Yes advanced_options Evaluate Advanced Strategies cosolvent_result->advanced_options No cyclodextrin Cyclodextrin Complexation (e.g., HP-β-CD) advanced_options->cyclodextrin For liquid formulations or high doses asd Amorphous Solid Dispersion (ASD) (e.g., with HPMC) advanced_options->asd For solid dosage forms or high melting point compounds final_formulation Develop robust formulation for preclinical/clinical use cyclodextrin->final_formulation asd->final_formulation

Caption: Decision workflow for selecting a solubility enhancement strategy.

References

Stability issues of 1,4-Diazabicyclo[3.2.2]nonan-3-one under different pH conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 1,4-Diazabicyclo[3.2.2]nonan-3-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this unique bridged lactam. Below, you will find a series of frequently asked questions (FAQs) and troubleshooting guides formatted to address common stability issues encountered during experimental work, particularly concerning pH sensitivity.

Introduction to this compound Stability

This compound is a bicyclic lactam, a class of compounds known for their unique chemical properties. The bridged structure introduces ring strain and distorts the typically planar amide bond, which has significant implications for its reactivity and stability.[1][2] This guide will provide in-depth insights into the stability of this molecule under various pH conditions, helping you to design robust experiments and interpret your results with confidence.

Part 1: Frequently Asked Questions (FAQs) on pH-Dependent Stability

Question 1: My sample of this compound shows decreasing purity over time when dissolved in an aqueous buffer. What is the likely cause?

Answer: The most probable cause of decreasing purity in aqueous solutions is hydrolysis of the lactam (amide) bond. Bridged lactams, such as this compound, are particularly susceptible to hydrolysis due to the inherent strain in the bicyclic system, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water or hydroxide ions.[1][3] The rate of this degradation is highly dependent on the pH of the solution.

Question 2: At what pH conditions is this compound expected to be most stable and most labile?

Answer: Generally, for lactams, stability is greatest at a neutral or near-neutral pH (around pH 6-8). The molecule is expected to be most labile under strongly acidic or alkaline conditions.

  • Acidic Conditions (pH < 4): Acid-catalyzed hydrolysis will likely occur. The carbonyl oxygen can be protonated, which further increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by water.

  • Alkaline Conditions (pH > 9): Base-catalyzed hydrolysis is often more rapid and aggressive for lactams.[4] The hydroxide ion is a potent nucleophile that directly attacks the carbonyl carbon, leading to the opening of the lactam ring.

Question 3: What are the expected degradation products of this compound upon hydrolysis?

Answer: The primary degradation product will be the corresponding amino acid resulting from the cleavage of the amide bond. In this case, hydrolysis will open the lactam ring to form a piperazine-substituted carboxylic acid.

Part 2: Troubleshooting Guide for Stability Studies

This section provides practical advice for common issues encountered during the stability assessment of this compound.

Issue 1: Inconsistent results in stability studies across different buffers at the same nominal pH.

  • Causality: Different buffer species can participate in the degradation reaction, a phenomenon known as general acid-base catalysis. For example, a phosphate or citrate buffer may contribute to the hydrolysis rate differently than a TRIS buffer.

  • Troubleshooting Steps:

    • Standardize Buffer System: When comparing stability at different pH values, use the same buffer system if possible (e.g., a universal buffer) or choose buffers with non-nucleophilic components.

    • Report Buffer Composition: Always meticulously document the composition and concentration of the buffer used in your experiments.

    • Ionic Strength: Keep the ionic strength of the solutions consistent, as it can also influence reaction rates.

Issue 2: Rapid degradation is observed even at neutral pH.

  • Causality: While most stable at neutral pH, bridged lactams can still be inherently unstable in aqueous solutions due to their strained nature.[1] Other factors could also be at play:

    • Temperature: Higher temperatures will accelerate hydrolysis.

    • Presence of Catalysts: Trace metal impurities or enzymatic contamination (if using biological matrices) can catalyze hydrolysis.

  • Troubleshooting Steps:

    • Temperature Control: Conduct stability studies at controlled and documented temperatures. Consider performing studies at refrigerated temperatures (2-8 °C) to establish a baseline stability profile.

    • Use High-Purity Water and Reagents: Ensure all solvents and reagents are of high purity to avoid introducing catalytic impurities.

    • Sterile Conditions: If working with biological samples, ensure sterile conditions to rule out enzymatic degradation.

Part 3: Experimental Protocols for pH-Dependent Stability Assessment

To rigorously assess the stability of this compound, a forced degradation study is recommended.[5][6][7] This involves intentionally stressing the compound under various conditions to predict its long-term stability and identify potential degradation products.

Protocol 1: pH-Dependent Forced Degradation Study

Objective: To determine the rate of hydrolysis of this compound across a range of pH values.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Phosphate buffer (pH 7.0)

  • Citrate buffer (pH 3.0)

  • Borate buffer (pH 10.0)

  • High-purity water

  • HPLC or UPLC system with a UV or PDA detector[8]

  • LC-MS system for degradation product identification[9]

  • Calibrated pH meter

  • Constant temperature incubator or water bath

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Sample Preparation:

    • For each pH condition (e.g., pH 1.2 using 0.1 M HCl, pH 3.0, pH 7.0, pH 10.0, and pH 12 using 0.1 M NaOH), add a small aliquot of the stock solution to the respective buffer/solution to achieve a final concentration of ~50 µg/mL.

    • Prepare a control sample in high-purity water.

  • Incubation: Incubate all samples at a controlled temperature (e.g., 40°C or 60°C) to accelerate degradation.

  • Time-Point Sampling: Withdraw aliquots from each sample at predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Sample Quenching: Immediately neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively, to stop the degradation reaction. Dilute with the mobile phase to the appropriate concentration for analysis.

  • Analysis:

    • Analyze the samples by a validated stability-indicating HPLC/UPLC method.[10] The method should be capable of separating the parent compound from its degradation products.

    • Use LC-MS to identify the mass of the degradation products and confirm the structure of the primary hydrolytic product.

Data Presentation: Expected Stability Profile

The results of the forced degradation study can be summarized in the following table. The data presented here is illustrative and based on the expected behavior of a bridged lactam.

pH ConditionTemperature (°C)Time (hours)Parent Compound Remaining (%)Major Degradation Product Peak Area (%)
1.2 (0.1 M HCl) 600100.00.0
875.224.1
2448.950.5
7.0 (Phosphate Buffer) 600100.00.0
898.51.2
2495.34.5
12.0 (0.1 M NaOH) 600100.00.0
845.853.5
2410.289.1

Part 4: Visualization of Degradation and Experimental Workflow

Diagram 1: Proposed Hydrolytic Degradation Pathway

G cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis A This compound B Protonated Carbonyl (Intermediate) A->B + H+ C Hydrolyzed Product (Amino Acid) B->C + H2O - H+ D This compound E Tetrahedral Intermediate D->E + OH- F Hydrolyzed Product (Amino Acid Carboxylate) E->F Ring Opening

Caption: Proposed mechanisms for acid and base-catalyzed hydrolysis of the lactam.

Diagram 2: Experimental Workflow for Stability Testing

Workflow A Prepare Stock Solution of Compound B Prepare Solutions at Different pH (Acid, Neutral, Base) A->B C Incubate at Controlled Temperature B->C D Sample at Multiple Time Points (t=0, 2, 4h...) C->D E Quench Reaction (Neutralize) D->E F Analyze by Stability- Indicating HPLC/UPLC E->F G Identify Degradants by LC-MS E->G H Determine Degradation Rate and Pathway F->H G->H

Caption: Step-by-step workflow for conducting a pH-dependent stability study.

References

Troubleshooting guide for the Buchwald-Hartwig coupling with 1,4-diazabicyclo[3.2.2]nonane

Author: BenchChem Technical Support Team. Date: January 2026

A Troubleshooting Guide for Researchers, Scientists, and Drug Development Professionals

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of crucial carbon-nitrogen (C-N) bonds.[1] This guide focuses on troubleshooting experiments utilizing the bridged bicyclic amine, 1,4-diazabicyclo[3.2.2]nonane, a substrate class that can present unique challenges. As Senior Application Scientists, we provide field-proven insights to navigate these complexities, ensuring your C-N coupling reactions proceed with optimal efficiency and yield.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction with 1,4-diazabicyclo[3.2.2]nonane is showing low to no conversion. What are the primary factors to investigate?

Low conversion is a common hurdle. A systematic approach is key to pinpointing the issue.

A1: Initial Diagnostic Checks:

  • Catalyst System Integrity: The choice and handling of your palladium source and ligand are paramount.

    • Palladium Pre-catalyst vs. In-situ Generation: While Pd(OAc)₂ and Pd₂(dba)₃ are common palladium sources, they require in-situ reduction to the active Pd(0) species.[2][3] This process can be inefficient and lead to higher catalyst loadings.[2] Consider using a commercially available, air-stable Pd pre-catalyst, which rapidly generates the active LPd(0) species upon exposure to a base.[2]

    • Ligand Selection: For sterically accessible secondary amines like 1,4-diazabicyclo[3.2.2]nonane, bulky electron-rich phosphine ligands are often essential. Ligands such as BINAP or Josiphos-type ligands can be effective.[4] The choice of ligand can significantly impact the rates of oxidative addition and reductive elimination, the key steps in the catalytic cycle.[1]

  • Base Selection and Strength: The base plays a critical role in the deprotonation of the amine and the subsequent steps of the catalytic cycle.[5][6][7]

    • Strong vs. Weak Bases: Strong bases like sodium tert-butoxide (NaOtBu) often lead to faster reaction rates.[3] However, they can be incompatible with base-sensitive functional groups on your aryl halide.[2][3]

    • Alternative Bases: If your substrate is base-sensitive, consider weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[2][3] Cs₂CO₃ is often a good starting point due to its solubility in many organic solvents.[2]

  • Solvent and Solubility: Insolubility of reagents is a frequently underestimated cause of reaction failure.[2]

    • Common Solvents: Toluene, dioxane, and THF are commonly used solvents for Buchwald-Hartwig aminations.[2][3] The choice of solvent can influence reaction rate and catalyst stability.[8][9][10][11]

    • Solubility Check: Ensure all your starting materials, particularly the base, are sufficiently soluble in the chosen solvent at the reaction temperature. Poor solubility can be addressed by using a co-solvent system.[2]

Troubleshooting Workflow for Low Conversion

low_conversion start Low Conversion Observed catalyst Verify Catalyst System (Pre-catalyst vs. In-situ, Ligand Choice) start->catalyst base Evaluate Base (Strength, Solubility, Substrate Compatibility) catalyst->base If catalyst is optimal solvent Check Solvent & Solubility (Reagent Solubility, Co-solvent System) base->solvent If base is appropriate temp Optimize Temperature (Increase in increments) solvent->temp If solubility is good end Improved Conversion temp->end

Caption: A stepwise approach to troubleshooting low conversion in Buchwald-Hartwig reactions.

Q2: I am observing significant side product formation, particularly hydrodehalogenation of my aryl halide. How can I suppress this?

Hydrodehalogenation, where the aryl halide is reduced to the corresponding arene, is a common side reaction that competes with the desired C-N bond formation.[1]

A2: Minimizing Hydrodehalogenation:

  • Understanding the Mechanism: Hydrodehalogenation can occur via β-hydride elimination from the palladium-amide intermediate.[1] This is more prevalent with primary amines but can also be an issue with some secondary amines.

  • Ligand Modification: The steric and electronic properties of the phosphine ligand can influence the relative rates of reductive elimination (product formation) and β-hydride elimination (side product).

    • Bulky Ligands: Employing bulkier ligands can sterically hinder the conformation required for β-hydride elimination and favor reductive elimination.[1]

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature can sometimes disfavor the pathway leading to hydrodehalogenation.

    • Base: The choice of base can also play a role. Experimenting with different bases (e.g., switching from an alkoxide to a carbonate) may alter the reaction pathway.

Q3: My reaction is sluggish when using an aryl chloride. What modifications should I consider?

Aryl chlorides are notoriously less reactive than their bromide and iodide counterparts in Buchwald-Hartwig aminations.[2]

A3: Strategies for Activating Aryl Chlorides:

  • Specialized Ligands: The coupling of aryl chlorides often requires more electron-rich and sterically demanding ligands to facilitate the challenging oxidative addition step. Ligands specifically designed for aryl chloride activation, such as certain biaryl phosphines, are often necessary.[12]

  • Higher Temperatures: Reactions with aryl chlorides typically require higher temperatures (e.g., >100 °C) to achieve reasonable reaction rates.[2]

  • Choice of Palladium Source: The use of a highly active pre-catalyst is particularly beneficial for challenging substrates like aryl chlorides.[12]

Table 1: General Reaction Parameter Recommendations

ParameterRecommendation for Aryl Bromides/IodidesRecommendation for Aryl Chlorides
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, or pre-catalystHighly active pre-catalyst recommended
Ligand Bulky, electron-rich phosphines (e.g., BINAP)Specialized ligands for aryl chloride activation
Base NaOtBu, Cs₂CO₃, K₃PO₄NaOtBu or other strong, non-nucleophilic bases
Solvent Toluene, Dioxane, THFToluene, Dioxane
Temperature 80-110 °C100-130 °C

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination with 1,4-diazabicyclo[3.2.2]nonane

This protocol provides a starting point for the coupling of an aryl halide with 1,4-diazabicyclo[3.2.2]nonane. Optimization of specific parameters may be required for your particular substrate.

Materials:

  • Aryl halide (1.0 mmol)

  • 1,4-diazabicyclo[3.2.2]nonane (1.2 mmol)

  • Palladium pre-catalyst (e.g., a G3 or G4 pre-catalyst, 1-2 mol%)

  • Phosphine ligand (if not using a pre-catalyst, 2-4 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 mmol)

  • Anhydrous, degassed solvent (e.g., Toluene, 5 mL)

Procedure:

  • To an oven-dried reaction vessel, add the aryl halide, 1,4-diazabicyclo[3.2.2]nonane, palladium pre-catalyst, and base.

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Reaction Workflow

reaction_workflow start Assemble Reagents (Aryl Halide, Amine, Catalyst, Base) inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) start->inert solvent Add Degassed Solvent inert->solvent heat Heat to Reaction Temperature with Stirring solvent->heat monitor Monitor Reaction Progress (TLC, GC-MS, LC-MS) heat->monitor workup Reaction Workup (Quench, Extract, Dry) monitor->workup Reaction Complete purify Purify Product (Column Chromatography) workup->purify end Isolated Product purify->end

Caption: A standard workflow for performing a Buchwald-Hartwig amination reaction.

Mechanistic Considerations

A fundamental understanding of the catalytic cycle is crucial for effective troubleshooting.

The Catalytic Cycle

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide, forming a Pd(II) intermediate.[13][14]

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, and the base facilitates its deprotonation to form a palladium-amide species.[5]

  • Reductive Elimination: The final step is the reductive elimination of the desired arylamine product, regenerating the Pd(0) catalyst.[1][13]

Catalytic Cycle Diagram

catalytic_cycle pd0 L-Pd(0) pd2_complex L-Pd(II)(Ar)(X) pd0->pd2_complex Ar-X oxidative_addition Oxidative Addition (Ar-X) pd_amine_complex [L-Pd(II)(Ar)(NHR₂)]⁺X⁻ pd2_complex->pd_amine_complex R₂NH amine_coordination Amine Coordination (R₂NH) pd_amide_complex L-Pd(II)(Ar)(NR₂) pd_amine_complex->pd_amide_complex Base deprotonation Deprotonation (Base) pd_amide_complex->pd0 Ar-NR₂ product Ar-NR₂ pd_amide_complex->product reductive_elimination Reductive Elimination

Caption: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

By systematically addressing these common issues and understanding the underlying mechanistic principles, researchers can significantly improve the success rate of Buchwald-Hartwig couplings with challenging substrates like 1,4-diazabicyclo[3.2.2]nonane.

References

Technical Support Center: Refinement of Analytical Methods for 1,4-Diazabicyclo[3.2.2]nonan-3-one Characterization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical characterization of 1,4-Diazabicyclo[3.2.2]nonan-3-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into refining your analytical methods for this unique bicyclic lactam. Here, we will address common challenges and provide troubleshooting strategies in a practical question-and-answer format, grounded in scientific principles.

Introduction to this compound

This compound is a bridged bicyclic compound containing a lactam functionality. Its rigid, three-dimensional structure makes it a valuable scaffold in medicinal chemistry, particularly in the development of ligands for nicotinic acetylcholine receptors.[1] Accurate and robust analytical characterization is paramount for ensuring purity, confirming structure, and understanding the physicochemical properties of this and related compounds. This guide will focus on the most common analytical techniques employed for its characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

General Troubleshooting Workflow

Before diving into technique-specific issues, it's helpful to have a general workflow for troubleshooting analytical methods. The following diagram outlines a systematic approach to identifying and resolving common analytical challenges.

Troubleshooting_Workflow General Analytical Troubleshooting Workflow cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Technique-Specific Troubleshooting cluster_3 Resolution Unexpected_Results Unexpected or Inconsistent Analytical Results Check_Sample Verify Sample Purity and Integrity Unexpected_Results->Check_Sample Start Here Check_Instrument Confirm Instrument Calibration and Performance Check_Sample->Check_Instrument Sample OK Check_Method Review Analytical Method Parameters Check_Instrument->Check_Method Instrument OK NMR_Issues NMR-Specific Troubleshooting (e.g., broad peaks, extra signals) Check_Method->NMR_Issues Method Seems Correct, Issue with NMR MS_Issues MS-Specific Troubleshooting (e.g., poor ionization, unexpected fragments) Check_Method->MS_Issues Method Seems Correct, Issue with MS HPLC_Issues HPLC-Specific Troubleshooting (e.g., peak tailing, retention time drift) Check_Method->HPLC_Issues Method Seems Correct, Issue with HPLC Optimize_Method Optimize Method Parameters (e.g., mobile phase, temperature) NMR_Issues->Optimize_Method MS_Issues->Optimize_Method HPLC_Issues->Optimize_Method Purify_Sample Purify Sample and Re-analyze Optimize_Method->Purify_Sample Optimization Insufficient Consult_Expert Consult with a Specialist or Manufacturer Optimize_Method->Consult_Expert Persistent Issues Purify_Sample->Unexpected_Results Re-analysis

Caption: A general workflow for troubleshooting analytical methods.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy Troubleshooting

NMR is a powerful tool for the structural elucidation of this compound. However, its unique structure can present some challenges in spectral interpretation.

Frequently Asked Questions & Troubleshooting

Q1: Why are some of the peaks in my ¹H NMR spectrum broad and poorly resolved?

A1: Broad peaks in the NMR spectrum of a bicyclic compound like this can arise from several factors:

  • Chemical or Conformational Exchange: The bicyclic ring system may exist in multiple conformations that are in exchange on the NMR timescale.[2] This can lead to the broadening of signals for the protons involved in the exchange.

    • Solution: Try acquiring the spectrum at different temperatures. Lowering the temperature may slow the exchange enough to resolve the individual conformers, while increasing the temperature might cause the signals to coalesce into a sharp average.[2]

  • Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening.

    • Solution: Ensure all glassware is scrupulously clean. If metal contamination is suspected, you can try passing your sample through a small plug of silica gel or celite.[2]

  • Poor Shimming: An inhomogeneous magnetic field is a common cause of broad and distorted peaks.

    • Solution: Carefully shim the spectrometer before acquiring your data. If you are unfamiliar with this process, seek assistance from an experienced user or facility manager.[2]

  • Sample Concentration: A highly concentrated sample can lead to increased viscosity and peak broadening.

    • Solution: Dilute your sample and re-acquire the spectrum.

Q2: I'm seeing more signals in my NMR spectrum than expected for the structure. What could be the cause?

A2: The presence of extra signals is a common issue and can be attributed to:

  • Impurities: The most frequent reason for extra signals is the presence of impurities in your sample. These could be residual solvents from purification (e.g., ethyl acetate, dichloromethane) or byproducts from the synthesis.[2]

    • Solution: Check for common laboratory solvents by comparing the chemical shifts of the extra peaks to known values. If the impurities are reaction byproducts, further purification of your sample is necessary.

  • Mixture of Diastereomers or Regioisomers: If the synthesis can produce stereoisomers or regioisomers, the extra signals may correspond to these different species.[3]

    • Solution: Carefully review your synthetic route for the potential formation of isomers. Techniques like 2D NMR (COSY, HSQC, HMBC) can help in assigning the signals to the different isomers. Chiral HPLC may be necessary to separate enantiomers if a chiral center is present.[4]

  • Presence of Rotamers: The amide bond in the lactam can exhibit restricted rotation, leading to the presence of rotamers that are distinct on the NMR timescale.[5]

    • Solution: Acquiring the spectrum at a higher temperature can increase the rate of rotation around the amide bond, potentially causing the signals of the rotamers to coalesce into a single set of sharp peaks.

Q3: The chemical shifts in my spectrum don't match the literature values or my predictions. Why?

A3: Discrepancies in chemical shifts can be due to:

  • Solvent Effects: The choice of NMR solvent can significantly influence chemical shifts. A change from a non-polar solvent like CDCl₃ to a polar one like DMSO-d₆ can alter the electronic environment of the nuclei.

    • Solution: Ensure you are using the same solvent as the reference literature. If not, be aware that shifts can vary. Sometimes, changing the solvent can help to resolve overlapping signals.[5]

  • Conformational Effects: The rigid, bicyclic structure can force certain protons into anisotropic regions of nearby functional groups (like the carbonyl group), leading to unexpected shielding or deshielding effects.[2]

    • Solution: Use 2D NMR techniques like NOESY or ROESY to establish through-space correlations between protons. This can help confirm the spatial arrangement of atoms and explain unusual chemical shifts.

Typical ¹H and ¹³C NMR Data

The following table provides expected chemical shift ranges for the core structure of this compound, based on available data.[3]

Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Notes
C=O-~178Carbonyl carbon of the lactam.
CH₂ (adjacent to C=O)~3.7~62Methylene group alpha to the carbonyl.
Bridgehead CH~3.4~46Bridgehead proton.
CH₂ (bridge)~1.9 - 2.2~30Methylene groups of the ethylene bridge.
Other CH₂~3.1~44Other methylene groups in the ring system.

Note: These are approximate values and can vary depending on the solvent and any substituents on the ring system.

Experimental Protocol: NMR Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of your purified this compound into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Dissolution: Gently swirl or sonicate the vial to ensure the sample is completely dissolved.[2]

  • Filtering: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool or a syringe filter into a clean NMR tube.[2]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

  • Insertion into Spectrometer: Wipe the outside of the NMR tube clean before inserting it into the spinner turbine and placing it in the spectrometer.[2]

II. Mass Spectrometry (MS) Troubleshooting

Mass spectrometry is essential for confirming the molecular weight and obtaining fragmentation information to support the structure of this compound.

Frequently Asked Questions & Troubleshooting

Q1: I'm having trouble getting a strong molecular ion peak ([M+H]⁺) in my electrospray ionization (ESI) mass spectrum. What can I do?

A1: Poor ionization of your compound can be due to several factors:

  • Inappropriate Solvent System: The solvent used to introduce your sample into the mass spectrometer can greatly affect ionization efficiency.

    • Solution: Ensure your sample is dissolved in a solvent system compatible with ESI, typically a mixture of water and an organic solvent like acetonitrile or methanol. The addition of a small amount of a volatile acid (e.g., 0.1% formic acid) can promote protonation and enhance the signal for basic compounds like this one.[6]

  • Sample Purity: The presence of non-volatile salts (e.g., from buffers like phosphate) or other impurities can suppress the ionization of your target analyte.

    • Solution: Ensure your sample is free from non-volatile salts. If necessary, use a desalting technique like solid-phase extraction (SPE) before MS analysis.[6][7]

  • Instrument Settings: The settings on the mass spectrometer, such as capillary voltage and gas flow rates, may not be optimal for your compound.

    • Solution: Optimize the instrument parameters by infusing a standard solution of your compound and adjusting the settings to maximize the signal of the molecular ion.

Q2: My mass spectrum shows unexpected fragments or no fragmentation at all. How can I interpret this?

A2: The fragmentation pattern is highly dependent on the ionization method and the energy applied.

  • Low Fragmentation (ESI): ESI is a soft ionization technique that typically results in minimal fragmentation, with the protonated molecule ([M+H]⁺) being the base peak.

    • Interpretation: This is normal for ESI-MS. To induce fragmentation, you will need to perform tandem MS (MS/MS). In an MS/MS experiment, the molecular ion is isolated and then fragmented by collision-induced dissociation (CID) to provide structural information.

  • Extensive Fragmentation (Electron Ionization - EI): If you are using EI (typically with GC-MS), you can expect more extensive fragmentation. The fragmentation of bicyclic amines often involves cleavage alpha to the nitrogen atom and ring-opening reactions.[8][9]

    • Interpretation: The fragmentation pattern can be complex but provides a fingerprint for your compound. Look for characteristic losses, such as the loss of an alkyl radical from the carbon adjacent to a nitrogen.[9]

  • Unexpected Fragments: The presence of unexpected fragments could indicate impurities in your sample or in-source fragmentation of a labile compound.

    • Solution: Correlate the masses of the fragment ions with potential impurities identified by other techniques like NMR or HPLC. If in-source fragmentation is suspected, try reducing the energy in the ion source.

Predicted Mass Spectrometry Data
Ion m/z (calculated) Notes
[M+H]⁺141.1022Protonated molecular ion, expected to be the base peak in ESI positive mode.
[M+Na]⁺163.0842Sodium adduct, often observed in ESI.

Calculated for C₇H₁₂N₂O.[10]

Experimental Protocol: MS Sample Preparation for ESI
  • Stock Solution: Prepare a stock solution of your sample at approximately 1 mg/mL in a suitable organic solvent like methanol or acetonitrile.[11]

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a solvent system appropriate for your LC-MS method (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[11]

  • Filtration: If any particulate matter is visible, filter the working solution through a 0.22 µm syringe filter to prevent clogging of the LC system or electrospray needle.

  • Vialing: Transfer the final solution to an appropriate autosampler vial.

III. High-Performance Liquid Chromatography (HPLC) Troubleshooting

HPLC is a crucial technique for assessing the purity of this compound and for separating it from starting materials, byproducts, and degradants.

Frequently Asked Questions & Troubleshooting

Q1: I'm observing significant peak tailing for my compound. What is the cause and how can I fix it?

A1: Peak tailing for basic compounds like this compound is a common problem in reversed-phase HPLC.

  • Secondary Interactions with Silanols: The primary cause is often the interaction of the protonated amine groups of your analyte with residual acidic silanol groups on the silica-based stationary phase.[12]

    • Solution 1: Adjust Mobile Phase pH: Lower the pH of your mobile phase to 2.5-3.0 using a buffer like phosphate or formate. At this low pH, the silanol groups are protonated and less likely to interact with your basic analyte.[12]

    • Solution 2: Use an End-Capped Column: Employ a modern, high-purity, end-capped C18 column. End-capping deactivates most of the residual silanol groups, reducing secondary interactions.[12]

    • Solution 3: Add a Competing Base: In some cases, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can saturate the active silanol sites and improve peak shape. However, this is often not necessary with modern columns and can be problematic for MS detection.

  • Column Overload: Injecting too much sample can lead to peak tailing.

    • Solution: Reduce the injection volume or dilute your sample.[12]

Q2: My retention time is drifting or inconsistent. What should I check?

A2: Retention time variability can compromise the reliability of your method.

  • Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase before injection.

    • Solution: Ensure you flush the column with at least 10-20 column volumes of the mobile phase before starting your analysis.[13]

  • Mobile Phase Composition Changes: Inaccurate preparation of the mobile phase or evaporation of the more volatile component can lead to changes in retention.

    • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped. If using a gradient, ensure the pump is mixing the solvents accurately.

  • Temperature Fluctuations: Changes in ambient temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant temperature for the column.

Q3: How do I choose the right column and mobile phase for this compound?

A3: Method development for a polar, basic compound requires careful consideration of the stationary and mobile phases.

  • Column Selection:

    • Reversed-Phase: A good starting point is a modern, end-capped C18 or a C8 column. For increased retention of this polar compound, consider a column with an embedded polar group (e.g., RP-Amide) or a phenyl-hexyl phase.[14]

    • HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative for highly polar compounds that are poorly retained in reversed-phase.

  • Mobile Phase Selection:

    • Reversed-Phase: A typical mobile phase would be a gradient of a buffered aqueous phase (e.g., 20 mM ammonium formate, pH 3.0) and an organic modifier like acetonitrile or methanol.

    • HILIC: The mobile phase for HILIC is typically high in organic solvent (e.g., >80% acetonitrile) with a small amount of aqueous buffer.

Experimental Protocol: Reversed-Phase HPLC Method Development
  • Column: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) with high-purity silica and end-capping.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • Start at 5% B for 1 minute.

    • Ramp to 95% B over 10 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 5% B over 1 minute.

    • Equilibrate at 5% B for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm (for the amide chromophore) or Mass Spectrometry.

  • Injection Volume: 5 µL.

This starting method can be optimized by adjusting the gradient slope, buffer pH, and choice of organic modifier to achieve the desired separation and peak shape.

References

Technical Support Center: Catalyst Loading Reduction in 1,4-Diazabicyclo[3.2.2]nonan-3-one Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,4-Diazabicyclo[3.2.2]nonan-3-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the reduction of catalyst loading in this critical synthetic process. Our goal is to equip you with the knowledge to optimize your reactions, improve efficiency, and reduce costs associated with catalyst consumption.

I. Introduction to Catalytic Synthesis of this compound

The synthesis of this compound, a key structural motif in various pharmacologically active compounds, often relies on catalytic intramolecular amidation. While effective, the cost and environmental impact of these catalysts, particularly those based on precious metals, necessitate strategies to minimize their loading without compromising yield or purity. This guide will delve into common challenges and provide actionable solutions.

A common synthetic route involves the cyclization of a suitable amino acid derivative. The core challenge lies in efficiently forming the bicyclic lactam structure, a reaction that often requires a catalyst to overcome the activation energy of intramolecular C-N bond formation.

II. Frequently Asked Questions (FAQs)

This section addresses common queries related to reducing catalyst loading in the synthesis of this compound.

Q1: What are the primary types of catalysts used for this synthesis, and which are amenable to low-loading conditions?

A1: A variety of catalysts can be employed for intramolecular amidation reactions. These[1][2][3] broadly fall into categories such as:

  • Precious Metal Catalysts: Palladium and ruthenium-based catalysts are known for their high activity in C-N bond formation. While[4] efficient, their cost is a significant driver for reducing catalyst loading.

  • Non-Precious Metal Catalysts: Iron, copper, and silver-based catalysts are emerging as more sustainable alternatives. Iron-[1][5]catalyzed C-H amination, for instance, is a promising sustainable method.

  • [5]Organocatalysts: N-Heterocyclic Carbenes (NHCs) and various amine-based catalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) can also promote amidation reactions.

For [3][6]low-loading conditions, catalysts with high turnover numbers (TONs) and turnover frequencies (TOFs) are ideal. This often points towards highly active precious metal catalysts or well-designed non-precious metal and organocatalyst systems.

Q2: How does the choice of solvent impact catalyst efficiency and loading?

A2: The solvent plays a crucial role in catalyst solubility, substrate accessibility, and overall reaction kinetics. Aprotic polar solvents like THF, DME, and dioxane are often suitable for these types of cyclization reactions. The c[7]hoice of solvent can influence the catalyst's stability and activity, thereby affecting the required loading. For instance, a solvent that effectively solvates the catalytic species without coordinating too strongly can enhance its activity, allowing for lower concentrations to be used.

Q3: Can catalyst loading be reduced by optimizing reaction temperature and time?

A3: Absolutely. Reaction kinetics are highly dependent on temperature. Increasing the temperature can often compensate for a lower catalyst concentration. However, it's a delicate balance, as higher temperatures can also lead to catalyst degradation or the formation of unwanted byproducts. A systematic optimization study, often employing Design of Experiments (DoE), is recommended to find the optimal temperature and time that allow for minimal catalyst loading while maintaining high yield and selectivity.

Q4: Are there any additives that can enhance catalyst performance at low concentrations?

A4: Yes, certain additives can act as co-catalysts or promoters. For some metal-catalyzed reactions, the addition of a specific ligand can stabilize the active catalytic species and improve its efficiency. In other cases, a mild base or acid can facilitate key steps in the catalytic cycle, thereby reducing the overall amount of primary catalyst needed. For example, in some amidation reactions, a base is used to deprotonate the amine, making it a more effective nucleophile.

III. Troubleshooting Guide

This section provides solutions to specific problems you might encounter when attempting to reduce catalyst loading.

Problem 1: Low or No Product Yield at Reduced Catalyst Loading
Potential Cause Troubleshooting Steps Scientific Rationale
Insufficient Catalyst Activity 1. Increase Temperature: Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor the reaction progress.Higher temperatures provide more thermal energy to overcome the activation barrier of the reaction.
2. Extend Reaction Time: Allow the reaction to proceed for a longer duration.With a lower concentration of active sites, more time is required for the catalyst to process all substrate molecules.
3. Screen Different Solvents: Experiment with alternative solvents that may better solubilize the catalyst and reactants.Optimal solvation can enhance the interaction between the catalyst and substrate, improving reaction rates.
Catalyst Deactivation 1. Purify Reactants and Solvents: Ensure all starting materials and the solvent are free from impurities that could act as catalyst poisons (e.g., sulfur, water, or other coordinating species).Cat[8][9]alyst poisons can irreversibly bind to the active sites of the catalyst, rendering it inactive.
[8] 2. Use an Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst.Many catalysts, especially those based on transition metals, are sensitive to air and moisture.
3. Consider a Catalyst Regenerator: In some cases, an additive can be used to regenerate the catalyst in situ. For example, benzoquinone has been used to reoxidize Pd(0) to the active Pd(II) state.In-[4]situ regeneration can counteract deactivation pathways and prolong the catalyst's lifetime.

Problem 2: Incomplete Conversion Despite Extended Reaction Times

G cluster_0 Troubleshooting Incomplete Conversion Start Incomplete Conversion Observed Check_Purity Verify Reactant and Solvent Purity Start->Check_Purity Check_Purity->Start If Impure, Purify and Retry Check_Temp Is Reaction Temperature Optimal? Check_Purity->Check_Temp If Pure Check_Mixing Is Mixing Adequate? Check_Temp->Check_Mixing If Optimal Adjust_Temp Adjust Temperature Check_Temp->Adjust_Temp If Not Optimal Consider_Equilibrium Is the Reaction Reversible? Check_Mixing->Consider_Equilibrium If Adequate Optimize_Mixing Improve Stirring/ Agitation Check_Mixing->Optimize_Mixing If Inadequate Increase_Loading Slightly Increase Catalyst Loading Consider_Equilibrium->Increase_Loading If Not Reversible Remove_Byproducts Consider Byproduct Removal (e.g., water) Consider_Equilibrium->Remove_Byproducts If Reversible G cluster_0 Catalyst Recycling Workflow Start Reaction Completion Recovery Catalyst Recovery (Filtration/Precipitation) Start->Recovery Washing Wash Catalyst with Appropriate Solvent Recovery->Washing Drying Dry Catalyst (e.g., under vacuum) Washing->Drying Characterization Optional: Characterize Recycled Catalyst Drying->Characterization Reuse Reuse in Subsequent Reaction Drying->Reuse If Characterization is Skipped Characterization->Reuse

References

Validation & Comparative

A Comparative Analysis of 1,4-Diazabicyclo[3.2.2]nonan-3-one and Other Diazabicycloalkanes in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of 1,4-diazabicyclo[3.2.2]nonan-3-one with other key diazabicycloalkanes, offering insights for researchers and professionals in drug development. We will delve into their structural nuances, physicochemical properties, and biological activities, supported by experimental data and protocols.

Introduction: The Significance of the Diazabicycloalkane Scaffold

The diazabicycloalkane framework is a privileged scaffold in medicinal chemistry, most notably for its role as a rigid structural mimic of the neurotransmitter acetylcholine. This rigidity reduces the entropic penalty upon binding to a receptor, often leading to high affinity and selectivity. The nitrogen atoms within the scaffold can be protonated at physiological pH, allowing for key ionic interactions with target proteins.

This guide will focus on this compound, a bridged lactam derivative, and compare it primarily with two other widely studied diazabicycloalkanes: the classic 1,4-diazabicyclo[2.2.2]octane (DABCO) and the structurally related 1,4-diazabicyclo[3.2.1]octan-2-one. This comparison will illuminate the impact of ring size, conformational flexibility, and the presence of a carbonyl group on the molecule's properties and biological function, particularly in the context of nicotinic acetylcholine receptors (nAChRs).

Structural and Physicochemical Properties: A Comparative Overview

The introduction of a carbonyl group and the alteration of the bicyclic structure have profound effects on the physicochemical properties of these compounds. These properties, in turn, dictate their pharmacokinetic and pharmacodynamic behavior.

Structural Comparison

The core difference lies in their bicyclic systems. DABCO possesses a highly symmetrical [2.2.2] system, rendering it conformationally locked. In contrast, the [3.2.2] and [3.2.1] systems of the other two compounds introduce greater conformational flexibility. The presence of the lactam (amide) functionality in this compound and its [3.2.1] counterpart introduces a planar amide bond, which influences the overall geometry and electronic distribution.

G cluster_0 Comparative Structures node1 This compound (C7H12N2O) node2 1,4-Diazabicyclo[2.2.2]octane (DABCO) (C6H12N2) node1->node2 Different ring system No carbonyl node3 1,4-Diazabicyclo[3.2.1]octan-2-one (C6H10N2O) node1->node3 Different ring system Carbonyl at C2 node2->node3 Different ring system Lactam present

Caption: Structural relationship between the compared diazabicycloalkanes.

Physicochemical Data

The table below summarizes key physicochemical properties. The pKa of the tertiary amine is a critical parameter for receptor interaction, as it determines the protonation state at physiological pH. The LogP value indicates the lipophilicity, which affects membrane permeability and overall pharmacokinetics.

CompoundMolecular FormulaMolecular Weight ( g/mol )pKa (Conjugate Acid)clogP
This compoundC₇H₁₂N₂O140.18~7.5-8.5 (Predicted)-0.1 (Predicted)
1,4-Diazabicyclo[2.2.2]octane (DABCO)C₆H₁₂N₂112.178.8-0.49
1,4-Diazabicyclo[3.2.1]octan-2-oneC₆H₁₀N₂O126.16~7.0-8.0 (Predicted)-0.3 (Predicted)

Analysis:

  • Basicity (pKa): DABCO is the most basic of the three, with a pKa of 8.8. The electron-withdrawing effect of the adjacent carbonyl group in the lactam-containing analogs is expected to reduce the basicity of the bridgehead nitrogen, leading to a lower pKa. This has significant implications for the strength of ionic interactions with acidic residues in a receptor binding pocket.

  • Lipophilicity (LogP): DABCO is the most hydrophilic compound with a negative LogP value. The introduction of the carbonyl group and the larger carbon framework in the other two compounds slightly increases their lipophilicity.

Synthesis Strategies

The synthetic routes to these scaffolds differ significantly. DABCO is commercially available and typically synthesized via the cyclization of piperazine derivatives. The synthesis of bridged lactams like this compound is more complex, often involving multi-step sequences.

Protocol: Synthesis of this compound

This protocol is a representative example of a common synthetic approach.

Step 1: N-alkylation of Piperazine

  • To a solution of piperazine (1.0 eq) in a suitable solvent such as acetonitrile, add potassium carbonate (2.5 eq).

  • Add ethyl 4-bromobutanoate (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

  • Cool the reaction to room temperature, filter the solids, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to yield ethyl 4-(piperazin-1-yl)butanoate.

Step 2: Intramolecular Cyclization

  • Dissolve the product from Step 1 in a high-boiling point solvent such as xylene.

  • Heat the solution to reflux with a Dean-Stark apparatus to remove ethanol formed during the reaction.

  • The reaction progress can be monitored by the amount of ethanol collected.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The resulting crude this compound can be purified by recrystallization or column chromatography.

Comparative Biological Activity: Focus on Nicotinic Acetylcholine Receptors

These compounds are of particular interest as ligands for nAChRs, a family of ligand-gated ion channels involved in various physiological processes. Their structural rigidity allows them to mimic the conformation of acetylcholine, leading to potent and selective interactions.

Binding Affinity Data

The following table presents a summary of reported binding affinities (Ki values) for derivatives of these scaffolds at two major nAChR subtypes: α4β2 and α7. Lower Ki values indicate higher binding affinity.

Compound ScaffoldnAChR SubtypeKi (nM) - Representative Values
1,4-Diazabicyclo[3.2.2]nonane Derivativesα70.4 - 20
1,4-Diazabicyclo[3.2.2]nonane Derivativesα4β2>1000 (High Selectivity for α7)
DABCO Derivativesα4β2Moderate to low affinity
3,6-Diazabicyclo[3.2.1]octane Derivativesα4β27.3

Structure-Activity Relationship (SAR) Insights:

  • The 1,4-diazabicyclo[3.2.2]nonane scaffold has proven to be an excellent platform for developing highly potent and selective α7 nAChR ligands.[1] The larger ring system and specific geometry of this scaffold appear to be highly complementary to the α7 receptor's binding site.

  • The lactam carbonyl in compounds like this compound can act as a hydrogen bond acceptor, providing an additional interaction point within the receptor and contributing to binding affinity and selectivity.

  • DABCO itself is generally a weak nAChR ligand, but its rigid structure has been used as a starting point for more complex analogs.

  • The related 3,6-diazabicyclo[3.2.1]octane scaffold has been successfully employed to develop potent α4β2 nAChR ligands, demonstrating how subtle changes in the bicyclic system can shift subtype selectivity.

Experimental Protocol: Radioligand Competition Binding Assay

To empirically determine and compare the binding affinities of these compounds, a radioligand competition binding assay is the gold standard. This protocol outlines a typical procedure for assessing affinity at the α7 nAChR.

Objective: To determine the inhibition constant (Ki) of a test compound by measuring its ability to displace a known radioligand from the α7 nAChR.

Materials:

  • Cell membranes expressing the human α7 nAChR.

  • Radioligand: [³H]-Methyllycaconitine ([³H]-MLA), a selective α7 antagonist.

  • Test compounds: this compound and comparators.

  • Binding buffer: Phosphate-buffered saline (PBS) with 0.1% bovine serum albumin (BSA).

  • 96-well filter plates and a cell harvester.

  • Scintillation counter and scintillation fluid.

Workflow:

G start Start: Prepare Reagents prepare_membranes Prepare α7 nAChR Membrane Homogenate start->prepare_membranes prepare_ligands Prepare Serial Dilutions of Test Compounds start->prepare_ligands prepare_radio Prepare Radioligand ([³H]-MLA) Solution start->prepare_radio incubate Incubate Membranes, Radioligand & Test Compound prepare_membranes->incubate prepare_ligands->incubate prepare_radio->incubate filter_wash Filter and Wash on 96-well Filter Plate incubate->filter_wash scint_count Add Scintillation Fluid and Count Radioactivity filter_wash->scint_count analyze Data Analysis: Calculate IC50 and Ki scint_count->analyze end End: Determine Affinity analyze->end

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Procedure:

  • Preparation: Prepare serial dilutions of the test compounds in the binding buffer.

  • Assay Setup: In a 96-well plate, add in the following order:

    • Binding buffer

    • Test compound at various concentrations

    • [³H]-MLA at a concentration near its Kd value

    • Cell membrane preparation

  • Incubation: Incubate the plate at room temperature for 2-3 hours to allow the binding to reach equilibrium.

  • Termination: Terminate the assay by rapid filtration through the filter plate using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Counting: Punch out the filters, place them in scintillation vials with scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Causality and Self-Validation:

  • Choice of Radioligand: [³H]-MLA is chosen for its high affinity and selectivity for the α7 nAChR, ensuring that the measured displacement is specific to this receptor subtype.

  • Controls: The experiment must include controls for total binding (radioligand + membranes, no test compound) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand, e.g., nicotine or unlabeled MLA). Specific binding is calculated as Total Binding - Non-specific Binding. This internal validation ensures the accuracy of the results.

Discussion and Future Perspectives

This comparative analysis demonstrates that subtle modifications to the diazabicycloalkane scaffold can lead to significant changes in physicochemical properties and biological activity.

  • This compound and its derivatives stand out as a highly promising scaffold for targeting the α7 nAChR . The [3.2.2] ring system, combined with the potential for hydrogen bonding from the lactam, offers a unique combination of features that can be exploited for the design of potent and selective ligands. The development of PET imaging agents based on this scaffold underscores its therapeutic and diagnostic potential.[1]

  • DABCO , while a weaker ligand itself, remains a valuable building block in medicinal chemistry due to its rigid, symmetrical structure and commercial availability.

  • The diazabicyclo[3.2.1]octane system represents a valuable alternative that has shown promise for targeting the α4β2 nAChR .

Future research in this area will likely focus on further exploring the structure-activity relationships of these scaffolds, including the stereochemical aspects of their interactions with nAChRs. The development of novel synthetic methodologies to access a wider range of derivatives will also be crucial. The ultimate goal is to develop subtype-selective ligands with optimized pharmacokinetic properties for the treatment of various neurological and psychiatric disorders.

References

A Comparative Guide to the Validation of 1,4-Diazabicyclo[3.2.2]nonane Derivatives as α7-nAChR Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison and validation of 1,4-diazabicyclo[3.2.2]nonane derivatives as antagonists of the α7 nicotinic acetylcholine receptor (nAChR). It is intended for researchers, scientists, and drug development professionals seeking to understand the pharmacological characterization and comparative efficacy of this class of compounds.

Introduction: The α7 Nicotinic Acetylcholine Receptor as a Therapeutic Target

The α7 nicotinic acetylcholine receptor, a ligand-gated ion channel, is a homopentameric assembly of α7 subunits.[1] This receptor is widely expressed in the central nervous system, particularly in brain regions crucial for cognitive processes such as the hippocampus and prefrontal cortex.[2] The α7-nAChR is characterized by its high permeability to calcium ions and its rapid activation and desensitization kinetics.[2]

Dysfunction of the α7-nAChR has been implicated in a range of neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and neuroinflammation.[3][4] Consequently, the α7-nAChR has emerged as a significant therapeutic target. While much effort has been focused on developing agonists and positive allosteric modulators (PAMs) to enhance receptor function, there is a growing interest in the therapeutic potential of α7-nAChR antagonists. These antagonists are being investigated for their neuroprotective effects and their ability to modulate inflammatory responses.[4]

This guide focuses on a specific class of synthetic ligands based on the 1,4-diazabicyclo[3.2.2]nonane scaffold, evaluating their validation as α7-nAChR antagonists and comparing their performance against established antagonists.

The Rise of 1,4-Diazabicyclo[3.2.2]nonane Derivatives as α7-nAChR Ligands

The 1,4-diazabicyclo[3.2.2]nonane scaffold has proven to be a versatile platform for the development of potent and selective α7-nAChR ligands.[5][6] This bicyclic amine system provides a rigid structure that can be appropriately functionalized to interact with the orthosteric binding site of the α7-nAChR.

From Partial Agonists to Potent Antagonists: A Structure-Activity Relationship (SAR) Overview

Initial exploration of this scaffold led to the development of partial agonists such as SSR180711 (4-bromophenyl 1,4-diazabicyclo[3.2.2]nonane-4-carboxylate).[7][8] SSR180711 exhibits high affinity for the α7-nAChR but possesses only partial agonist activity.[7]

Further structural modifications, particularly the replacement of the carbamate linkage with a dibenzothiophene dioxide moiety, led to the discovery of highly potent and selective antagonists. A key example is ASEM (3-(1,4-diazabicyclo[3.2.2]nonan-4-yl)-6-fluorodibenzo[b,d]thiophene 5,5-dioxide), which demonstrates nanomolar to sub-nanomolar binding affinity and functions as a powerful antagonist.[9][10]

The key SAR insights for achieving antagonist activity with this scaffold include:

  • The Diazabicyclic Core: The 1,4-diazabicyclo[3.2.2]nonane nucleus is crucial for the ligand-receptor interaction, providing the necessary cationic center.[11][12]

  • The Linker and Aromatic Moiety: The nature of the linker and the appended aromatic system significantly influences the pharmacological profile. The transition from a carbamate (as in SSR180711) to a more rigid and extended system like dibenzothiophene dioxide (as in ASEM) shifts the activity from partial agonism to potent antagonism.[6][13]

The Concept of "Silent Agonism": A Functional Antagonism

A fascinating aspect of α7-nAChR pharmacology is the phenomenon of "silent agonism."[14] Silent agonists are compounds that bind to the orthosteric site but do not induce channel opening on their own. Instead, they promote a desensitized state of the receptor.[15][16] This prolonged desensitization effectively antagonizes the receptor's response to subsequent agonist stimulation, thus representing a form of functional antagonism.

NS6740 (1,4-diazabicyclo[3.2.2]nonan-4-yl(5-(3-(trifluoromethyl)-phenyl)-furan-2-yl)methanone) is a prototypical silent agonist based on the 1,4-diazabicyclo[3.2.2]nonane scaffold.[11] While it shows little to no efficacy in directly activating the α7-nAChR, it potently induces a desensitized state that can be revealed in the presence of a PAM.[11] This unique mechanism of action has therapeutic implications, particularly in modulating the metabotropic, non-ionotropic signaling of the α7-nAChR, which is implicated in neuroinflammation.[4][14]

Comparative Analysis of 1,4-Diazabicyclo[3.2.2]nonane Derivatives and Other α7-nAChR Antagonists

An objective evaluation of novel antagonists requires a direct comparison with established pharmacological tools. The classical competitive antagonists for the α7-nAChR are the natural products methyllycaconitine (MLA) and α-bungarotoxin.[17][18]

CompoundScaffoldMechanism of ActionBinding Affinity (Ki)Functional Activity (IC50)
ASEM 1,4-Diazabicyclo[3.2.2]nonaneCompetitive Antagonist~0.3 nM[9][10]Potent antagonist activity demonstrated in functional assays[9]
NS6740 1,4-Diazabicyclo[3.2.2]nonaneSilent Agonist (Functional Antagonist)Data not consistently reported as KiInduces profound desensitization[11]
Methyllycaconitine (MLA) Norditerpenoid AlkaloidCompetitive Antagonist~1-2 nM[18][19]Potent antagonist of α7-nAChR mediated currents[17]
α-Bungarotoxin Polypeptide ToxinCompetitive Antagonist~1.5 nM[18]Blocks α7-nAChR mediated synaptic transmission[17]

Key Comparative Insights:

  • Potency: ASEM demonstrates a binding affinity that is comparable to, and in some cases surpasses, that of MLA and α-bungarotoxin, establishing it as a highly potent antagonist.[9][10]

  • Selectivity: Derivatives of the 1,4-diazabicyclo[3.2.2]nonane scaffold, such as ASEM, have been shown to be highly selective for the α7-nAChR over other nAChR subtypes and other neurotransmitter receptors.[5] While MLA is highly selective for α7, it can also interact with other nAChR subtypes at higher concentrations.[19] α-bungarotoxin also exhibits high affinity for muscle-type nAChRs.[20]

  • Mechanism of Action: The 1,4-diazabicyclo[3.2.2]nonane derivatives offer diverse mechanisms of antagonism, from direct competitive blockade (ASEM) to functional antagonism through the induction of a desensitized state (NS6740).[9][11] This provides a broader range of pharmacological tools to probe the different functional states of the α7-nAChR.

  • Drug-like Properties: As small molecules, derivatives like ASEM and NS6740 generally possess more favorable pharmacokinetic properties for in vivo studies and potential therapeutic development compared to the larger and more complex natural products like MLA and α-bungarotoxin.[5]

In Vivo Validation: From Bench to Preclinical Models

The therapeutic potential of α7-nAChR antagonists is being explored in various preclinical models of disease.

  • Cognitive Deficits: Antagonists of the α7-nAChR have been shown to impact cognitive function.[3] The validation of novel antagonists from the 1,4-diazabicyclo[3.2.2]nonane series in models of cognitive impairment, such as those seen in schizophrenia and Alzheimer's disease, is an active area of research.[21][22]

  • Neuroinflammation: The cholinergic anti-inflammatory pathway, mediated in part by the α7-nAChR, is a key regulator of the immune response.[4][7] Antagonists and silent agonists of the α7-nAChR are being investigated for their ability to modulate neuroinflammation in models of conditions like traumatic brain injury and neurodegenerative diseases.[23][24] The rationale is that by preventing excessive receptor activation, these compounds may mitigate detrimental inflammatory cascades.

Experimental Protocols for Validation

The validation of a compound as an α7-nAChR antagonist requires a multi-faceted approach, employing a combination of binding, functional, and in vivo assays.

Radioligand Binding Assays

Principle: These assays directly measure the affinity of a test compound for the α7-nAChR by assessing its ability to displace a radiolabeled ligand from the receptor.

Detailed Protocol:

  • Membrane Preparation:

    • Homogenize brain tissue (e.g., rat hippocampus or cortex) or cultured cells expressing the human α7-nAChR in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet by resuspension and recentrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration.

  • Competition Binding Assay:

    • In a 96-well plate, combine the membrane preparation, a fixed concentration of a selective α7-nAChR radioligand (e.g., [³H]-methyllycaconitine or [¹²⁵I]-α-bungarotoxin), and varying concentrations of the test compound.

    • Incubate the mixture to allow binding to reach equilibrium.

    • Separate the bound from free radioligand by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the equilibrium dissociation constant (Ki) of the test compound using the Cheng-Prusoff equation.

Electrophysiology: Two-Electrode Voltage Clamp (TEVC) and Patch-Clamp

Principle: Electrophysiological techniques directly measure the ion flow through the α7-nAChR channel in response to agonist application, and the ability of an antagonist to block this current.

Detailed Protocol (TEVC in Xenopus oocytes):

  • Oocyte Preparation and Injection:

    • Harvest and defolliculate Xenopus laevis oocytes.

    • Inject the oocytes with cRNA encoding the human α7-nAChR subunit.

    • Incubate the oocytes for 2-5 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in a recording chamber continuously perfused with recording solution.

    • Impale the oocyte with two microelectrodes filled with KCl, one for voltage clamping and one for current recording.

    • Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).

    • Apply a known concentration of an α7-nAChR agonist (e.g., acetylcholine or choline) to elicit an inward current.

    • To test for antagonist activity, pre-apply the test compound for a set duration before co-applying it with the agonist.

  • Data Analysis:

    • Measure the peak amplitude of the agonist-evoked current in the absence and presence of the antagonist.

    • Calculate the percentage of inhibition of the agonist response by the antagonist.

    • Construct a concentration-response curve for the antagonist to determine its IC50 value.

Calcium Imaging Assays

Principle: Since the α7-nAChR is highly permeable to calcium, changes in intracellular calcium concentration can be used as a functional readout of receptor activation. Antagonists will block the agonist-induced calcium influx.

Detailed Protocol:

  • Cell Culture and Loading:

    • Culture a cell line stably expressing the α7-nAChR (e.g., SH-SY5Y or HEK293 cells).

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

  • Fluorescence Measurement:

    • Place the plate of loaded cells into a fluorescence plate reader or onto the stage of a fluorescence microscope.

    • Establish a baseline fluorescence reading.

    • To test for antagonist activity, add the test compound to the wells and incubate for a short period.

    • Add an α7-nAChR agonist to stimulate the cells and record the change in fluorescence intensity over time.

  • Data Analysis:

    • Quantify the peak fluorescence response to the agonist in the presence and absence of the antagonist.

    • Calculate the percentage of inhibition of the calcium response.

    • Determine the IC50 of the antagonist from a concentration-response curve.

Visualizing the Validation Workflow and Signaling Pathways

To further clarify the experimental logic and the underlying biological processes, the following diagrams are provided.

experimental_workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Validation radioligand Radioligand Binding electrophysiology Electrophysiology (TEVC/Patch-Clamp) radioligand->electrophysiology Confirms functional block calcium_imaging Calcium Imaging electrophysiology->calcium_imaging Correlates ion flux with cellular response pk_pd Pharmacokinetics/Pharmacodynamics calcium_imaging->pk_pd Proceed to in vivo if potent and selective behavioral Behavioral Models (Cognition, etc.) pk_pd->behavioral Informs dosing for efficacy studies neuroinflammation_model Neuroinflammation Models pk_pd->neuroinflammation_model Informs dosing for efficacy studies end Validated α7-nAChR Antagonist behavioral->end Therapeutic Potential Assessed neuroinflammation_model->end Therapeutic Potential Assessed start Compound Synthesis (1,4-Diazabicyclo[3.2.2]nonane derivative) start->radioligand Determine Binding Affinity (Ki)

Caption: Experimental workflow for the validation of α7-nAChR antagonists.

signaling_pathway cluster_receptor α7-nAChR Signaling cluster_downstream Downstream Effects agonist Acetylcholine (Agonist) receptor α7-nAChR agonist->receptor Binds and Activates antagonist 1,4-Diazabicyclo[3.2.2]nonane Derivative (Antagonist) antagonist->receptor Binds and Blocks ca_influx Ca²⁺ Influx receptor->ca_influx Channel Opening mapk MAPK Pathway Activation ca_influx->mapk nfkb NF-κB Pathway Modulation ca_influx->nfkb neurotransmission Neurotransmitter Release ca_influx->neurotransmission gene_expression Changes in Gene Expression (e.g., inflammatory cytokines) mapk->gene_expression Leads to nfkb->gene_expression Leads to cognitive_function Cognitive Function neurotransmission->cognitive_function Modulates

Caption: Signaling pathways modulated by α7-nAChR antagonists.

Conclusion

The 1,4-diazabicyclo[3.2.2]nonane scaffold has emerged as a highly promising platform for the development of potent and selective α7-nAChR antagonists. Compounds such as ASEM represent a significant advancement, offering high affinity and a clear antagonist profile. Furthermore, the discovery of "silent agonists" like NS6740 from the same chemical family provides novel tools to investigate the non-ionotropic functions of the α7-nAChR.

The rigorous validation of these compounds through a combination of in vitro and in vivo assays, as detailed in this guide, is essential for advancing our understanding of α7-nAChR pharmacology and for the development of new therapeutic strategies for a range of neurological and inflammatory disorders. The comparative data presented herein underscores the potential of these synthetic derivatives to rival and, in some aspects, surpass the utility of classical, naturally derived antagonists.

References

A Comparative Guide to the Efficacy of Synthetic Routes for 1,4-Diazabicyclo[3.2.2]nonan-3-one

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

The rigid, bicyclic scaffold of 1,4-diazabicyclo[3.2.2]nonan-3-one is a cornerstone in the design of novel therapeutics, particularly those targeting nicotinic acetylcholine receptors. Its conformational rigidity and unique topology offer significant advantages in achieving high binding affinity and selectivity. Consequently, the development of efficient and scalable synthetic routes to this key intermediate is of paramount importance to the medicinal chemistry community. This guide provides a detailed comparison of the primary synthetic strategies for obtaining this compound, with a focus on experimental efficacy, practicality, and the underlying chemical principles.

Route 1: Intramolecular Thermal Cyclization of a Substituted Homopiperazine Derivative

A well-established and frequently cited method for the synthesis of this compound involves the thermal intramolecular cyclization of N-(3-carboxypropyl)homopiperazine. This approach is conceptually straightforward, relying on the formation of a stable lactam from a linear amino acid precursor.

The synthesis commences with the mono-N-alkylation of homopiperazine with a suitable four-carbon synthon, typically γ-butyrolactone or a 4-halobutyrate derivative, to introduce the requisite carboxypropyl side chain. The subsequent cyclization is then effected by heating the resulting amino acid, often under high-temperature conditions, to drive the intramolecular condensation and lactam formation.

Experimental Protocol: Thermal Cyclization of N-(3-carboxypropyl)homopiperazine

Step 1: Synthesis of 1-(3-Carboxypropyl)homopiperazine

To a solution of homopiperazine (1.0 eq) in a suitable solvent such as methanol or ethanol, γ-butyrolactone (1.1 eq) is added. The mixture is heated at reflux for an extended period, typically 24-48 hours, to ensure complete reaction. The solvent is then removed under reduced pressure, and the resulting crude amino acid can often be used in the next step without further purification.

Step 2: Intramolecular Cyclization

The crude 1-(3-carboxypropyl)homopiperazine is placed in a round-bottom flask and heated to a high temperature, typically in the range of 180-220 °C, under a nitrogen atmosphere. The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed. The resulting this compound is then purified by vacuum distillation or column chromatography.

Causality in Experimental Design:

  • The choice of γ-butyrolactone as the alkylating agent provides a direct and atom-economical route to the required carboxypropyl side chain.

  • High-temperature conditions are necessary to overcome the activation energy for the intramolecular amide bond formation and to drive off the water molecule formed during the cyclization.

  • Performing the reaction under an inert atmosphere minimizes potential oxidative side reactions at elevated temperatures.

Diagrammatic Representation of the Thermal Cyclization Route

Caption: Thermal cyclization route to this compound.

Route 2: Dieckmann Condensation of a Piperazine-1,4-dicarboxylate Derivative

An alternative and potentially more versatile approach utilizes an intramolecular Dieckmann condensation of a suitably substituted piperazine diester. This strategy offers the advantage of milder reaction conditions for the key cyclization step compared to the high-temperature thermal cyclization.

The synthesis begins with the dialkylation of a piperazine-2-carboxylate derivative. The nitrogen at the 1-position is typically protected, and the nitrogen at the 4-position is alkylated with an acrylic ester derivative to introduce the propionate side chain. The resulting diester is then subjected to a base-mediated intramolecular Dieckmann condensation to form the bicyclic β-keto ester. Subsequent hydrolysis and decarboxylation afford the desired this compound.

Experimental Protocol: Dieckmann Condensation Approach

Step 1: Synthesis of the Diester Precursor

Ethyl piperazine-2-carboxylate is first N-protected at the 1-position, for example, with a benzyl group. The secondary amine at the 4-position is then subjected to a Michael addition with ethyl acrylate to yield the corresponding diester.

Step 2: Dieckmann Condensation

The purified diester is dissolved in an anhydrous aprotic solvent, such as toluene or tetrahydrofuran (THF), and treated with a strong base, typically sodium hydride (NaH) or sodium hexamethyldisilazide (NaHMDS), at room temperature or with gentle heating. The reaction is carefully monitored for the formation of the bicyclic β-keto ester.

Step 3: Hydrolysis and Decarboxylation

The crude β-keto ester is then subjected to acidic hydrolysis (e.g., refluxing in aqueous HCl) to effect both the hydrolysis of the ester and the decarboxylation of the resulting β-keto acid, yielding the target lactam.

Causality in Experimental Design:

  • The use of a protecting group on one of the piperazine nitrogens is essential to direct the alkylation and cyclization reactions to the desired positions.

  • The Dieckmann condensation is a powerful C-C bond-forming reaction for the construction of five- and six-membered rings and is well-suited for this transformation.

  • Anhydrous conditions are critical for the success of the Dieckmann condensation to prevent the quenching of the strong base.

Diagrammatic Representation of the Dieckmann Condensation Route

Caption: Dieckmann condensation route to this compound.

Comparative Efficacy of the Synthetic Routes

ParameterRoute 1: Thermal CyclizationRoute 2: Dieckmann Condensation
Number of Steps 23-4
Overall Yield ModerateModerate to Good
Reaction Conditions Harsh (High Temperature)Milder (Base-mediated)
Starting Materials Readily availableRequires multi-step precursor synthesis
Scalability Potentially challenging due to high temperaturesMore amenable to scale-up
Purification Vacuum distillation or chromatographyMultiple chromatographic purifications

Conclusion and Scientific Recommendation

Both the thermal cyclization and the Dieckmann condensation routes offer viable pathways to this compound. The choice of the most appropriate method will largely depend on the specific requirements of the research, including the desired scale of the synthesis, the availability of starting materials, and the technical capabilities of the laboratory.

The thermal cyclization route is attractive for its operational simplicity and the use of readily available starting materials. However, the harsh, high-temperature conditions may not be suitable for substrates with sensitive functional groups and can present challenges for large-scale synthesis.

The Dieckmann condensation route , while involving more synthetic steps, offers the advantage of milder and more controllable reaction conditions for the key cyclization step. This can lead to higher overall yields and may be more amenable to the synthesis of substituted analogs.

For laboratories focused on the rapid production of the parent this compound on a moderate scale, the thermal cyclization method provides a direct and effective approach. For research programs requiring greater flexibility for analog synthesis or for larger-scale production, the development and optimization of the Dieckmann condensation route would be a more strategic investment.

A Comparative Guide to the Cross-Reactivity and Selectivity of 1,4-Diazabicyclo[3.2.2]nonan-3-one Derivatives as Nicotinic Acetylcholine Receptor Ligands

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of 1,4-diazabicyclo[3.2.2]nonan-3-one derivatives, a class of compounds with significant therapeutic potential as selective ligands for nicotinic acetylcholine receptors (nAChRs). We will delve into their cross-reactivity and selectivity profiles, supported by experimental data, to aid researchers, scientists, and drug development professionals in their pursuit of novel therapeutics for central nervous system (CNS) disorders.

Introduction to this compound Derivatives and their Therapeutic Promise

The 1,4-diazabicyclo[3.2.2]nonane scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of ligands targeting nAChRs. These receptors, a superfamily of ligand-gated ion channels, are implicated in a wide array of physiological processes, and their dysfunction is linked to various neurological and psychiatric conditions.[1][2] The development of subtype-selective nAChR ligands is a key strategy for creating targeted therapies with improved efficacy and reduced side effects.[1] This guide will focus on a comparative analysis of prominent this compound derivatives, offering a clear perspective on their performance as nAChR modulators.

Comparative Selectivity and Cross-Reactivity Profiling

The therapeutic utility of a nAChR ligand is intrinsically linked to its selectivity for specific receptor subtypes and its potential for off-target interactions. Here, we compare the binding affinities (Ki) of three well-characterized 1,4-diazabicyclo[3.2.2]nonane derivatives—SSR180711, TC-1698, and NS6740—across various nAChR subtypes and the structurally related serotonin 5-HT3 receptor.

Compoundα7 nAChR Ki (nM)α4β2 nAChR Ki (nM)α3β4 nAChR Ki (nM)5-HT3 Receptor Ki (nM)Reference(s)
SSR180711 14 (human), 22 (rat)>10,000>10,000>10,000[1][2]
TC-1698 11 (rat)>10,000>10,000Not reported[3]
NS6740 High affinity (acts as a silent agonist)Low affinityLow affinityNot reported[4][5][6]

SSR180711 demonstrates high affinity and selectivity for the α7 nAChR subtype, with negligible binding to α4β2 and α3β4 subtypes, as well as the 5-HT3 receptor.[1][2][7] This profile suggests a lower potential for side effects associated with the modulation of other nAChR subtypes.

TC-1698 also exhibits high selectivity for the α7 nAChR.[3][8] Its functional profile as a partial agonist at this subtype has been shown to have neuroprotective effects.[8]

NS6740 is a fascinating case, acting as a "silent agonist" at the α7 nAChR.[4][5] This means it binds to the receptor with high affinity but does not induce channel opening, instead promoting a desensitized state.[5][6][9] This unique mechanism of action is being explored for its potential in treating inflammatory conditions.[9]

Understanding the "Why": Causality in Experimental Design

The choice of experimental methods is paramount in accurately profiling the selectivity and cross-reactivity of these compounds. Two cornerstone techniques are employed: radioligand binding assays and two-electrode voltage clamp (TEVC) electrophysiology.

Radioligand Binding Assays: These assays are the gold standard for determining the binding affinity of a compound for a specific receptor. The principle lies in the competition between a radiolabeled ligand with known affinity and the unlabeled test compound for the receptor's binding site. The concentration of the test compound that displaces 50% of the radiolabeled ligand (the IC50 value) is determined, from which the inhibition constant (Ki) is calculated. This provides a quantitative measure of the compound's affinity for the receptor. The choice of radioligand is critical; for instance, [3H]epibatidine is a high-affinity ligand often used for labeling various nAChR subtypes.[10][11][12][13]

Two-Electrode Voltage Clamp (TEVC) Electrophysiology: While binding assays reveal affinity, they do not provide information about the functional consequences of that binding (i.e., whether the compound is an agonist, antagonist, or silent agonist). TEVC, typically performed in Xenopus oocytes expressing the target receptor, directly measures the ion flow through the channel in response to ligand application.[14][15][16][17][18] By clamping the oocyte's membrane potential at a fixed value, one can record the current generated by the opening of the ion channels. This allows for the determination of a compound's efficacy (the maximal response it can elicit) and potency (the concentration required to produce 50% of the maximal response, or EC50). This functional characterization is essential for understanding a compound's true pharmacological profile.

Visualizing the Molecular Landscape

To better understand the context of these compounds' actions, we present diagrams of the experimental workflow for selectivity profiling and the downstream signaling pathways modulated by nAChR activation.

experimental_workflow cluster_binding Radioligand Binding Assay cluster_functional Two-Electrode Voltage Clamp (TEVC) b1 Prepare membrane homogenates expressing nAChR subtypes b2 Incubate with radioligand (e.g., [3H]epibatidine) and varying concentrations of test compound b1->b2 b3 Separate bound and free radioligand by filtration b2->b3 b4 Quantify radioactivity b3->b4 b5 Determine IC50 and calculate Ki b4->b5 selectivity Determine Selectivity Profile b5->selectivity f1 Inject Xenopus oocytes with cRNA for specific nAChR subunits f2 Incubate oocytes to allow receptor expression f1->f2 f3 Perfuse oocytes with varying concentrations of test compound f2->f3 f4 Record ion channel currents f3->f4 f5 Determine EC50 and efficacy f4->f5 f5->selectivity start Select this compound Derivative cluster_binding cluster_binding start->cluster_binding cluster_functional cluster_functional start->cluster_functional nAChR_signaling cluster_downstream Downstream Signaling Cascades ligand This compound Derivative (Agonist) receptor Nicotinic Acetylcholine Receptor (nAChR) ligand->receptor ion_influx Cation Influx (Na+, Ca2+) receptor->ion_influx depolarization Membrane Depolarization ion_influx->depolarization ca_signaling Increased Intracellular Ca2+ ion_influx->ca_signaling cellular_response Cellular Responses (e.g., Neurotransmitter Release, Gene Expression, Neuroprotection) depolarization->cellular_response pi3k_akt PI3K/Akt Pathway ca_signaling->pi3k_akt mapk_erk MAPK/ERK Pathway ca_signaling->mapk_erk pi3k_akt->cellular_response mapk_erk->cellular_response

References

A Comparative Benchmarking Guide to the Biological Activity of 1,4-Diazabicyclo[3.2.2]nonan-3-one Against Known Acetylcholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the biological activity of the novel compound 1,4-Diazabicyclo[3.2.2]nonan-3-one, benchmarking its performance against established acetylcholinesterase (AChE) inhibitors currently utilized in the management of Alzheimer's disease. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth experimental protocols and comparative data to facilitate an objective evaluation of this compound's therapeutic potential.

Introduction: The Cholinergic Hypothesis and the Quest for Novel Therapeutics

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by a decline in cognitive function.[1][2] A key pathological hallmark of AD is the deficiency in the neurotransmitter acetylcholine (ACh), which plays a crucial role in learning and memory.[1][3][4][5] The "cholinergic hypothesis" posits that enhancing cholinergic neurotransmission can alleviate some of the cognitive symptoms of AD. The primary strategy to achieve this is through the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of ACh in the synaptic cleft.[1][3][5][6]

Currently, several AChE inhibitors are approved for the treatment of mild to moderate AD, including Donepezil, Rivastigmine, and Galantamine.[7][8][9] While these drugs offer symptomatic relief, their efficacy can be modest, and they are often associated with side effects.[1][6][10] This necessitates the continued search for novel compounds with improved efficacy and safety profiles.

Recent studies on derivatives of 1,4-diazabicyclo[3.2.2]nonane have suggested their potential to interact with the cholinergic system, particularly with nicotinic acetylcholine receptors (nAChRs).[11][12] Given this and the structural characteristics of this compound, we hypothesize that it may also exhibit AChE inhibitory activity. This guide outlines a systematic approach to benchmark the in vitro and in vivo biological activity of this compound against the well-established AChE inhibitors: Donepezil, Rivastigmine, and Galantamine.

Mechanism of Action of Comparator Drugs:
  • Donepezil: A reversible and selective inhibitor of AChE.[6][7] Its high selectivity for AChE over butyrylcholinesterase (BuChE) is a key feature.[10]

  • Rivastigmine: A pseudo-irreversible inhibitor of both AChE and BuChE.[3][10][13] This dual inhibition may offer broader therapeutic effects as BuChE levels increase in the AD brain.[14]

  • Galantamine: A reversible, competitive AChE inhibitor with a dual mechanism of action.[15][16][17][18] It also acts as a positive allosteric modulator of nAChRs, enhancing their sensitivity to acetylcholine.[15][17][19]

In Vitro Benchmarking: Acetylcholinesterase Inhibition Assay

To directly compare the enzymatic inhibitory potential of this compound with our selected known inhibitors, a colorimetric in vitro acetylcholinesterase inhibition assay based on the Ellman method was employed.[20][21][22] This assay provides a quantitative measure of the compound's ability to inhibit AChE activity.

Experimental Rationale:

The Ellman method is a robust and widely accepted spectrophotometric assay for measuring AChE activity.[20][21] It relies on the hydrolysis of acetylthiocholine (ATCh) by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm.[23][24] The rate of color development is directly proportional to AChE activity.

Experimental Workflow:

Caption: Workflow for the in vitro acetylcholinesterase inhibition assay.

Comparative Data Summary:
CompoundIC50 (nM)Inhibition Type
This compound [Insert Experimental Value][Determine from Lineweaver-Burk Plot]
Donepezil6.7Reversible, Non-competitive
Rivastigmine430Pseudo-irreversible
Galantamine850Reversible, Competitive

Note: IC50 values for known inhibitors are approximate and can vary based on experimental conditions.

In Vivo Benchmarking: Cognitive Enhancement in an Alzheimer's Disease Mouse Model

To assess the in vivo efficacy of this compound in a more complex biological system, we utilized a transgenic mouse model of Alzheimer's disease, specifically the 5xFAD model.[2] These mice express five familial AD mutations and exhibit an aggressive amyloid pathology and associated cognitive deficits.[2][25] We evaluated spatial learning and memory using the Morris Water Maze (MWM) test and fear-associated memory using the Passive Avoidance (PA) test.

Experimental Rationale:

The use of animal models is crucial for preclinical evaluation of potential AD therapeutics.[26][27] The 5xFAD mouse model is well-characterized and recapitulates key aspects of AD pathology.[25] The MWM is a widely used and reliable test for assessing hippocampal-dependent spatial learning and memory.[28][29][30] The PA test evaluates a different aspect of memory, specifically fear-conditioned memory, which is also impaired in AD.[31][32][33][34]

Experimental Design and Workflow:

In Vivo Experimental Design cluster_animals Animal Model cluster_treatment Treatment Groups cluster_behavioral Behavioral Testing Animal_Model 5xFAD Transgenic Mice (Aged to exhibit cognitive deficits) Groups Randomly assign to 5 groups: 1. Vehicle Control 2. This compound 3. Donepezil 4. Rivastigmine 5. Galantamine Animal_Model->Groups Dosing Chronic daily administration (e.g., oral gavage for 4 weeks) Groups->Dosing MWM Morris Water Maze (MWM) (Acquisition and Probe Trials) Dosing->MWM PA Passive Avoidance (PA) Test (Training and Retention Trials) MWM->PA

Caption: Overview of the in vivo experimental design for behavioral testing.

Comparative Data Summary:

Morris Water Maze (Probe Trial):

Treatment GroupTime Spent in Target Quadrant (%)
Vehicle Control[Insert Experimental Value]
This compound [Insert Experimental Value]
Donepezil[Insert Experimental Value]
Rivastigmine[Insert Experimental Value]
Galantamine[Insert Experimental Value]

Passive Avoidance (Retention Trial):

Treatment GroupStep-through Latency (seconds)
Vehicle Control[Insert Experimental Value]
This compound [Insert Experimental Value]
Donepezil[Insert Experimental Value]
Rivastigmine[Insert Experimental Value]
Galantamine[Insert Experimental Value]

Discussion and Future Directions

This guide provides a framework for the comprehensive evaluation of this compound as a potential therapeutic agent for Alzheimer's disease. The in vitro data will establish its direct enzymatic inhibitory activity against AChE, while the in vivo studies will demonstrate its ability to ameliorate cognitive deficits in a relevant disease model.

A critical aspect of the analysis will be to not only compare the potency (IC50 values, effective doses) but also to consider the potential for a differentiated mechanism of action. For instance, should this compound exhibit moderate AChE inhibition but strong cognitive enhancement, this could point towards additional mechanisms, such as the modulation of nAChRs, as suggested by literature on related compounds.[11][12]

Future studies should aim to elucidate the precise binding mode of this compound to AChE through molecular docking and X-ray crystallography. Furthermore, its effects on BuChE should be investigated to understand its selectivity profile. A comprehensive pharmacokinetic and safety profiling will also be essential for its further development as a drug candidate.

Detailed Experimental Protocols

In Vitro Acetylcholinesterase Inhibition Assay
  • Reagent Preparation:

    • Prepare a 50 mM Tris-HCl buffer (pH 8.0).

    • Dissolve human recombinant AChE in the Tris-HCl buffer to a final concentration of 0.22 U/mL.

    • Prepare a 15 mM solution of acetylthiocholine iodide (ATCI) in deionized water.

    • Prepare a 10 mM solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in Tris-HCl buffer.

    • Prepare stock solutions of this compound, Donepezil, Rivastigmine, and Galantamine in DMSO and create serial dilutions.

  • Assay Procedure (96-well plate format):

    • Add 25 µL of the Tris-HCl buffer to all wells.

    • Add 25 µL of the test compound dilutions to the sample wells. Add 25 µL of buffer to the control wells.

    • Add 25 µL of the AChE solution to all wells except the blank.

    • Incubate the plate at 37°C for 15 minutes.

    • Add 50 µL of the DTNB solution to all wells.

    • Initiate the reaction by adding 50 µL of the ATCI solution to all wells.

    • Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

In Vivo Morris Water Maze Test
  • Apparatus:

    • A circular pool (120 cm in diameter) filled with water made opaque with non-toxic white paint.

    • A hidden escape platform (10 cm in diameter) submerged 1 cm below the water surface.

    • A video tracking system to record the swim paths and latency to find the platform.

  • Procedure:

    • Acquisition Phase (5 days):

      • Each mouse undergoes four trials per day.

      • For each trial, the mouse is placed in the water at one of four starting positions, facing the pool wall.

      • The mouse is allowed 60 seconds to find the hidden platform. If it fails, it is guided to the platform and allowed to remain there for 15 seconds.

      • The time to reach the platform (escape latency) is recorded.

    • Probe Trial (Day 6):

      • The escape platform is removed from the pool.

      • Each mouse is allowed to swim freely for 60 seconds.

      • The time spent in the target quadrant (where the platform was previously located) is recorded.

In Vivo Passive Avoidance Test
  • Apparatus:

    • A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark chamber is equipped with an electric grid.

  • Procedure:

    • Training Trial (Day 1):

      • Each mouse is placed in the light compartment.

      • After a 10-second habituation period, the guillotine door is opened.

      • When the mouse enters the dark compartment, the door closes, and a mild foot shock (e.g., 0.5 mA for 2 seconds) is delivered.

      • The latency to enter the dark compartment is recorded.

    • Retention Trial (Day 2, 24 hours later):

      • The mouse is again placed in the light compartment.

      • The guillotine door is opened, and the latency to enter the dark compartment (step-through latency) is recorded, with a cut-off time of 300 seconds. No foot shock is delivered.

References

A Tale of Two Bicyclic Lactams: A Head-to-Head Comparison of 1,4-Diazabicyclo[3.2.2]nonan-3-one and 1,4-diazabicyclo[4.3.0]nonan-9-ones for the Modern Researcher

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and drug development, bicyclic scaffolds are prized for their conformational rigidity and three-dimensional character, offering a strategic advantage in the design of potent and selective therapeutic agents. Among these, nitrogen-containing bridged and fused ring systems have garnered significant attention. This guide provides an in-depth, head-to-head comparison of two prominent bicyclic lactams: the bridged 1,4-Diazabicyclo[3.2.2]nonan-3-one and the fused 1,4-diazabicyclo[4.3.0]nonan-9-one scaffold. We will dissect their synthesis, compare their physicochemical and spectroscopic properties, and explore their divergent yet significant applications, supported by experimental data and established protocols.

At a Glance: Structural and Physicochemical Comparison

A fundamental understanding of the physicochemical properties of these scaffolds is paramount for their effective utilization in research and development. The following table summarizes key data for the parent compounds.

PropertyThis compound1,4-diazabicyclo[4.3.0]nonan-9-one
Structure
alt text
alt text
CAS Number 53619-11-7[1]68432-96-2 (unsubstituted parent)
Molecular Formula C₇H₁₂N₂OC₇H₁₂N₂O
Molecular Weight 140.18 g/mol [2]140.18 g/mol
Appearance Waxy solid or liquid[3]Solid (derivatives)
Solubility Soluble in polar organic solventsSlightly soluble in water (parent)[4], soluble in organic solvents
¹H NMR (DMSO-d₆) Signals observed around δ 1.5-3.5 ppm[5]Complex multiplets depending on substitution[6]
IR (cm⁻¹) Carbonyl stretch (~1650-1680)Carbonyl stretch (~1680-1700)

Synthesis Strategies: A Divergence in Cyclization Approach

The synthetic routes to these two bicyclic lactams are fundamentally different, reflecting their distinct bridged and fused ring architectures. The choice of synthetic strategy is a critical experimental decision, dictated by the desired scaffold and the availability of starting materials.

The Beckmann Rearrangement Route to this compound

The synthesis of the bridged lactam, this compound, is elegantly achieved through a Beckmann rearrangement of a bicyclic ketoxime.[7][8] This classic reaction provides a reliable method for ring expansion and the introduction of the lactam functionality.

Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

  • Oxime Formation: To a solution of 3-quinuclidinone hydrochloride in water, add sodium acetate followed by hydroxylamine hydrochloride. Heat the mixture at 70°C for 2 hours. Monitor the reaction by TLC. Upon completion, cool the reaction mixture and extract the product with a suitable organic solvent. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield 3-quinuclidinone oxime.[7]

  • Beckmann Rearrangement: Add the 3-quinuclidinone oxime portion-wise to preheated polyphosphoric acid at 130°C under vigorous stirring. Maintain the temperature and continue stirring for approximately 20 hours. Cool the reaction mixture and carefully quench with ice-water. Neutralize the solution with a strong base (e.g., NaOH) to pH > 10. Extract the product with a chlorinated solvent (e.g., dichloromethane). The crude product contains a mixture of lactam regioisomers which can be separated by silica gel column chromatography to afford pure this compound.[7][8]

The Dieckmann Condensation Approach to 1,4-diazabicyclo[4.3.0]nonan-9-ones

The fused bicyclic system of 1,4-diazabicyclo[4.3.0]nonan-9-ones is typically constructed via an intramolecular cyclization, often a Dieckmann condensation of a suitably substituted piperazine derivative.[9] This approach allows for the introduction of various substituents on the piperazine ring prior to the formation of the fused lactam.

General synthetic workflow for 1,4-diazabicyclo[4.3.0]nonan-9-ones.

Experimental Protocol: General Synthesis of a 1,4-diazabicyclo[4.3.0]nonan-9-one Derivative

  • Diester Formation: React a suitable N-substituted piperazine with two equivalents of an acrylate ester (e.g., ethyl acrylate) via a Michael addition to form the corresponding piperazine-1,4-di-propionate.

  • Dieckmann Condensation: Treat the resulting diester with a strong base, such as sodium hydride or sodium ethoxide, in an anhydrous solvent like THF or ethanol. This will induce an intramolecular Dieckmann condensation to form a cyclic β-keto ester.[10] The reaction is typically performed at reflux temperature.

  • Hydrolysis and Decarboxylation: The resulting β-keto ester is then subjected to acidic or basic hydrolysis followed by decarboxylation (often with heating) to yield the desired 1,4-diazabicyclo[4.3.0]nonan-9-one derivative.

Head-to-Head Reactivity Profile

The reactivity of these bicyclic lactams is largely governed by the inherent ring strain and the electronics of the amide bond.

This compound: The bridged structure of this lactam imparts significant ring strain. This strain, coupled with the pyramidal geometry of the bridgehead nitrogen, can lead to increased susceptibility of the carbonyl group to nucleophilic attack compared to a less strained, planar amide.

1,4-diazabicyclo[4.3.0]nonan-9-one: While still a cyclic system, the fused pyrrolidinone ring in this scaffold is generally less strained than the bridged system of its counterpart. Its reactivity is more akin to that of a typical five-membered lactam.

Comparative Reactivity: Reduction with Lithium Aluminum Hydride (LiAlH₄)

A common transformation for lactams is reduction to the corresponding cyclic diamine. Both bicyclic lactams can be effectively reduced using a powerful reducing agent like LiAlH₄.[7][11]

  • This compound Reduction: The reduction of this bridged lactam with LiAlH₄ in an ethereal solvent such as THF or dioxane proceeds to furnish 1,4-diazabicyclo[3.2.2]nonane.[7] This reaction is often a key step in the synthesis of ligands for nicotinic acetylcholine receptors.

  • 1,4-diazabicyclo[4.3.0]nonan-9-one Reduction: Similarly, the carbonyl group of the fused lactam can be reduced with LiAlH₄ to yield the corresponding octahydropyrrolo[1,2-a]pyrazine. However, alternative, less hazardous reducing agents like Vitride (sodium bis(2-methoxyethoxy)aluminum hydride) have been employed in industrial settings to avoid the use of LiAlH₄.[12]

Divergent Applications in Drug Discovery

The distinct structural frameworks of these two bicyclic lactams have led to their exploration in different areas of medicinal chemistry, highlighting their utility as privileged substructures.

This compound: A Gateway to α7 Nicotinic Acetylcholine Receptor Modulators

This compound serves as a crucial building block for the synthesis of potent and selective modulators of the α7 nicotinic acetylcholine receptor (nAChR). The reduced lactam, 1,4-diazabicyclo[3.2.2]nonane, is a key pharmacophore that interacts with the receptor. The α7 nAChR is a ligand-gated ion channel implicated in cognitive processes and inflammatory pathways, making it a significant target for the treatment of neurological disorders like Alzheimer's disease and schizophrenia.[7][13]

1,4-diazabicyclo[4.3.0]nonan-9-ones: A Scaffold for Potent Nootropic Agents

Derivatives of 1,4-diazabicyclo[4.3.0]nonan-9-one have been extensively investigated as a new class of highly potent nootropic agents, also known as "smart drugs."[5][14] Certain substituted analogues, such as DM232, have demonstrated remarkable potency in preclinical models of memory and cognition, far exceeding that of the prototypical nootropic, piracetam.[5] The proposed mechanism of action for some of these compounds involves the enhancement of acetylcholine release in the brain, a key neurotransmitter in learning and memory.[15][16]

Divergent pathways in drug discovery for the two bicyclic lactams.

Conclusion

While both this compound and 1,4-diazabicyclo[4.3.0]nonan-9-ones are seven-carbon, bicyclic diamide scaffolds, their structural differences—bridged versus fused—give rise to distinct synthetic strategies, reactivity profiles, and, most importantly, applications in medicinal chemistry. The bridged system provides a rigid framework ideal for targeting specific receptor subtypes like the α7 nAChR, while the fused system has proven to be a fruitful scaffold for the development of highly potent nootropic agents. A thorough understanding of these differences is essential for researchers and drug development professionals seeking to leverage the unique properties of these valuable heterocyclic building blocks.

References

A Comparative Guide to the Mechanism of Action of 1,4-Diazabicyclo[3.2.2]nonan-3-one-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of 1,4-diazabicyclo[3.2.2]nonan-3-one-based compounds and their alternatives, focusing on the confirmation of their mechanism of action. It is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics targeting the α7 nicotinic acetylcholine receptor (nAChR).

Introduction: The α7 Nicotinic Acetylcholine Receptor as a Therapeutic Target

The α7 nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel, is a pivotal target in contemporary drug discovery.[1] Its involvement in cognitive processes, inflammation, and neuroprotection has rendered it a focal point for the development of treatments for a spectrum of disorders, including Alzheimer's disease, schizophrenia, and inflammatory conditions.[2][3] The unique pharmacological profile of the α7 nAChR, characterized by rapid activation and desensitization, necessitates the development of modulators with specific kinetic and efficacy profiles.

The 1,4-diazabicyclo[3.2.2]nonane scaffold has emerged as a privileged structure for targeting the α7 nAChR. The incorporation of a lactam moiety, forming the this compound core, presents a novel chemical space for fine-tuning the pharmacological activity at this receptor. This guide will elucidate the mechanism of action of this compound class and compare it with other established α7 nAChR modulators.

Comparative Analysis of α7 nAChR Modulators

The therapeutic potential of targeting the α7 nAChR has led to the development of a diverse array of modulators, each with a distinct mechanism of action. These can be broadly categorized as agonists, partial agonists, and silent agonists.

  • Agonists bind to the receptor and induce a conformational change that opens the ion channel, leading to cation influx and cellular depolarization.

  • Partial agonists also bind to the receptor and activate it, but with lower efficacy than a full agonist, resulting in a submaximal response.

  • Silent agonists bind to the orthosteric site but do not cause significant channel opening on their own. Instead, they promote a desensitized state of the receptor, which can be important for modulating downstream signaling pathways.[1][4]

The 1,4-diazabicyclo[3.2.2]nonane scaffold is a versatile platform that has yielded compounds across this mechanistic spectrum. The introduction of the 3-one functional group is hypothesized to modulate the electronic and steric properties of the ligand, thereby influencing its interaction with the receptor's binding pocket and its subsequent functional effect.

Below is a comparative table of representative compounds, including derivatives of the 1,4-diazabicyclo[3.2.2]nonane scaffold and other notable α7 nAChR modulators.

Compound ClassRepresentative CompoundPrimary Mechanism of ActionBinding Affinity (Ki, nM)Functional Potency (EC50, nM)Efficacy (Imax vs ACh)
1,4-Diazabicyclo[3.2.2]nonane Derivative SSR180711 Partial Agonist14-22--
1,4-Diazabicyclo[3.2.2]nonane Derivative Compound 14 (from a specific study) Agonist0.0069--
1,4-Diazabicyclo[3.2.2]nonane Derivative NS6740 Silent Agonist--Low
Anabaseine Derivative DMXB-A (GTS-21) Partial Agonist---
Quinuclidine Benzamide EVP-6124 (Encenicline) Partial Agonist---
5-HT3 Antagonist Tropisetron Agonist---

Data for specific this compound-based compounds are still emerging in publicly available literature. The data for SSR180711 and Compound 14, which are based on the parent scaffold, are presented to illustrate the high affinity achievable with this core structure.[3][5] NS6740 is a key example of a silent agonist from this class.[1][4]

Experimental Confirmation of Mechanism of Action

To rigorously define the mechanism of action of a novel this compound-based compound, a series of well-established experimental protocols must be employed. The causality behind these experimental choices lies in the need to dissect both the binding characteristics and the functional consequences of the ligand-receptor interaction.

Signaling Pathway and Experimental Workflow

The following diagram illustrates the interaction of an α7 nAChR modulator with the receptor and the downstream signaling events, along with the key experimental techniques used for characterization.

alpha7_pathway cluster_ligand Ligand Interaction cluster_receptor Receptor Level cluster_functional Functional Output Compound This compound Compound alpha7 α7 nAChR Compound->alpha7 Binds to Orthosteric Site Binding Radioligand Binding Assay (Ki, Bmax) alpha7->Binding Measures Affinity Channel Ion Channel Gating (Activation/Desensitization) alpha7->Channel Induces Conformational Change TEVC Two-Electrode Voltage Clamp (EC50, Imax) Channel->TEVC Measures Functional Current Calcium Ca2+ Influx Channel->Calcium Downstream Downstream Signaling (e.g., ERK phosphorylation) Calcium->Downstream

Figure 1. Ligand-receptor interaction and experimental validation workflow.

Experimental Protocols

1. Radioligand Binding Assay

This assay is fundamental for determining the affinity (Ki) of the test compound for the α7 nAChR and the density of receptors (Bmax) in a given tissue or cell preparation. The principle relies on the competition between a radiolabeled ligand (e.g., [³H]-methyllycaconitine) and the unlabeled test compound for binding to the receptor.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize tissue (e.g., rat brain cortex) or cells expressing the α7 nAChR in a suitable buffer. Centrifuge to pellet the membranes and resuspend in assay buffer.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

2. Two-Electrode Voltage Clamp (TEVC) Electrophysiology

TEVC is a powerful technique to measure the functional activity of ligand-gated ion channels expressed in Xenopus oocytes. It allows for the precise control of the cell membrane potential while measuring the ion current flowing through the channels in response to agonist application.

Step-by-Step Methodology:

  • Oocyte Preparation: Harvest and defolliculate Xenopus laevis oocytes.

  • mRNA Injection: Inject the oocytes with cRNA encoding the human α7 nAChR subunit.

  • Incubation: Incubate the oocytes for 2-5 days to allow for receptor expression.

  • Recording: Place an oocyte in a recording chamber and impale it with two microelectrodes (one for voltage sensing and one for current injection).

  • Compound Application: Perfuse the oocyte with a solution containing the test compound at various concentrations.

  • Data Acquisition: Record the current responses evoked by the compound.

  • Data Analysis: Plot the peak current response against the compound concentration to determine the EC50 (potency) and Imax (efficacy relative to a standard agonist like acetylcholine).

The following diagram illustrates the logical flow of the TEVC experimental workflow.

TEVC_workflow start Start oocyte_prep Prepare Xenopus Oocytes start->oocyte_prep mrna_injection Inject α7 nAChR cRNA oocyte_prep->mrna_injection incubation Incubate for Receptor Expression mrna_injection->incubation tevc_setup Mount Oocyte and Impale with Electrodes incubation->tevc_setup compound_app Apply Test Compound (Varying Concentrations) tevc_setup->compound_app data_acq Record Ion Current compound_app->data_acq data_analysis Analyze Data (EC50, Imax) data_acq->data_analysis end End data_analysis->end

Figure 2. Two-Electrode Voltage Clamp experimental workflow.

Conclusion

The this compound scaffold represents a promising avenue for the development of novel α7 nAChR modulators. Confirmation of the specific mechanism of action for compounds based on this core structure requires a systematic approach employing both radioligand binding assays to determine affinity and electrophysiological techniques to characterize functional activity. By comparing the data obtained for these novel compounds with that of established α7 nAChR modulators, researchers can gain a comprehensive understanding of their therapeutic potential. The detailed protocols provided in this guide offer a robust framework for conducting these critical experiments, ensuring scientific integrity and facilitating the advancement of new treatments for neurological and inflammatory disorders.

References

A Comparative Guide to the Antiprotozoal Activities of Azabicyclo[3.2.2]nonanes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Antiprotozoal Scaffolds

Protozoal diseases, such as malaria and Human African Trypanosomiasis (HAT), remain significant global health challenges, responsible for hundreds of thousands of deaths annually.[1][2] The emergence and spread of drug-resistant parasite strains, particularly in Plasmodium falciparum, the deadliest malaria parasite, create an urgent and continuous need for new chemotherapeutic agents with novel mechanisms of action.[2][3] In this context, the exploration of unique chemical scaffolds is paramount. Azabicyclo[3.2.2]nonanes, a class of bicyclic amines, have emerged as a promising structural motif, demonstrating potent in vitro activity against key protozoan pathogens.[4][5]

This guide provides a comparative analysis of the antiprotozoal activities of various azabicyclo[3.2.2]nonane derivatives. We will dissect the structure-activity relationships (SAR), compare potencies against different parasite species and strains, and provide the detailed experimental methodologies required to validate these findings. The objective is to equip researchers and drug development professionals with a comprehensive understanding of this compound class, facilitating the rational design of next-generation antiprotozoal agents.

Comparative In Vitro Efficacy: A Tale of Two Parasites

The primary focus of research into azabicyclo[3.2.2]nonanes has been on their efficacy against Plasmodium falciparum and Trypanosoma brucei rhodesiense, the causative agents of malaria and the acute form of HAT, respectively.[5] The activity of these compounds is typically evaluated in vitro to determine the half-maximal inhibitory concentration (IC₅₀), a measure of potency. Crucially, this is assessed alongside cytotoxicity against a mammalian cell line (e.g., rat skeletal myoblasts, L-6 cells) to calculate a Selectivity Index (SI = IC₅₀ L6 / IC₅₀ parasite), which indicates the compound's therapeutic window.

Key Structural Classes and Their Performance

The versatility of the azabicyclo[3.2.2]nonane scaffold allows for extensive chemical modification. Several distinct series of derivatives have been synthesized and evaluated, revealing critical insights into their antiprotozoal potential.

  • Core Azabicyclo[3.2.2]nonanes: Initial studies established that the core bicyclic structure itself possesses antiprotozoal properties. For instance, replacing a rigid bicyclo[2.2.2]octane system with the more flexible 2-azabicyclo[3.2.2]nonane structure led to compounds with enhanced anti-trypanosomal and remarkable antiplasmodial activity.[6][7] The (7,8-Diphenyl-2-azabicyclo[3.2.2]non-5-yl)-dimethylamine derivative, for example, showed potent activity with an IC₅₀ of 0.28 µM against the K1 strain of P. falciparum and 0.60 µM against T. b. rhodesiense.[6][8]

  • N-(Aminoalkyl) and N-Substituted Derivatives: Modifications to the ring nitrogen have a profound impact on activity. While N-alkylation often results in decreased antiplasmodial activity or higher cytotoxicity, the introduction of N-(2-dialkylaminoethyl) side chains has been shown to significantly improve selectivity.[9][10] One compound in this series demonstrated even better antiplasmodial activity and selectivity than the reference drug chloroquine.[9][10]

  • Tetrazole and Sulfonamide Conjugates: The strategy of linking the azabicyclo-nonane core to other pharmacologically active moieties has yielded mixed but interesting results. A series featuring terminal tetrazole or sulfonamide groups produced derivatives with submicromolar activity.[1][11] However, this increased potency was often accompanied by higher cytotoxicity, leading to unsatisfactory selectivity.[1] Despite this, one parent amine, 2-(2-azabicyclononan-2-yl)ethan-1-amine, stood out for its excellent antiplasmodial activity (IC₅₀ = 0.180 µM against P.f. K1) and high selectivity (SI = 93.3).[1]

  • Pyrimidine Hybrids: Combining the azabicyclo-nonane scaffold with a 2,4-diaminopyrimidine core—a known antiprotozoal pharmacophore—has been particularly fruitful.[12][13] The resulting hybrid molecules showed potent, submicromolar activity against P. falciparum, with the position of the nitrogen in the bicyclic system (2-aza vs. 3-aza) and the substitution pattern on the pyrimidine ring being critical determinants of efficacy.[12] A hybrid featuring pyrrolidino substitutions on both the 2-azabicyclo-nonane and pyrimidine moieties was highly active against the multiresistant K1 strain of P. falciparum (IC₅₀ = 0.059 µM) with an impressive selectivity index of 254.5.[12]

Quantitative Performance Summary

The table below summarizes the in vitro performance of representative azabicyclo[3.2.2]nonane derivatives against P. falciparum (chloroquine-resistant K1 and sensitive NF54 strains), T. b. rhodesiense, and a mammalian L-6 cell line.

Compound Class/DerivativeTarget OrganismStrainIC₅₀ (µM)Cytotoxicity IC₅₀ (µM, L-6 cells)Selectivity Index (SI)Reference
Core Bicyclic Amine
(7,8-Diphenyl-2-azabicyclo[3.2.2]non-5-yl)-dimethylamineP. falciparumK10.28>90>321[6][7]
T. b. rhodesienseSTIB 9000.60>90>150[6][7]
Tetrazole/Sulfonamide Linked
2-(2-azabicyclononan-2-yl)ethan-1-amine (Parent Amine)P. falciparumK10.18016.893.3[1]
Tetrazole Derivative 12A P. falciparumNF540.25210.441.3[1]
Tetrazole Derivative 13A T. b. rhodesienseSTIB 9000.32910.431.6[1]
Pyrimidine Hybrid
Hybrid 18 (2-Aza + Pyrrolidino-pyrimidine)P. falciparumK10.05915.0254.5[12]
Hybrid 20 (3-Aza + Pyrrolidino-pyrimidine)P. falciparumK10.0872.528.7[12]
P. falciparumNF540.0872.528.7[12]

Structure-Activity Relationship (SAR) and Mechanistic Insights

While the precise molecular targets of azabicyclo[3.2.2]nonanes remain largely unelucidated, a coherent SAR profile has begun to emerge from the comparative data.[12] It is hypothesized that these compounds may function by inhibiting enzymes crucial for protozoal metabolism.[14]

Key SAR takeaways include:

  • Isomerism is Key: The position of the nitrogen atom within the bicyclic system significantly influences activity and selectivity. In pyrimidine hybrids, 3-azabicyclo-nonane derivatives were often more potent against P. falciparum than their 2-azabicyclo-nonane counterparts.[12][15]

  • Bridgehead Substitution: The presence of a (dialkylamino) substituent at a bridgehead position appears to be a strong determinant of activity.[3]

  • N-Substitution: The nature of the substituent on the ring nitrogen is critical. Simple N-alkylation can be detrimental, whereas incorporating basic side chains, such as dialkylaminoethyl groups, can enhance selectivity, suggesting an important role in pharmacokinetic or target-binding properties.[9]

  • Hybridization Strategy: Fusing the azabicyclo-nonane scaffold with other known antiprotozoal pharmacophores, like pyrimidines, is a highly effective strategy for boosting potency and modulating selectivity.[12]

Azabicyclo[3.2.2]nonane_SAR cluster_scaffold Azabicyclo[3.2.2]nonane Core cluster_mods Structural Modifications cluster_activity Biological Effect Scaffold Scaffold (2-Aza vs 3-Aza) Potency Antiprotozoal Potency (IC50) Scaffold->Potency Isomerism is critical N_Sub N-Ring Substitution (e.g., N-alkyl, N-aminoethyl) N_Sub->Potency Simple alkylation often decreases Selectivity Selectivity (SI) N_Sub->Selectivity Dialkylaminoethyl improves SI Bridgehead_Sub Bridgehead Substitution (e.g., dialkylamino) Bridgehead_Sub->Potency Important for activity Hybridization Hybridization (e.g., Pyrimidine, Tetrazole) Hybridization->Potency Potentiation effect Hybridization->Selectivity

Caption: Key structure-activity relationships for azabicyclo[3.2.2]nonanes.

Experimental Protocols: A Guide to In Vitro Evaluation

Reproducible and standardized assays are the bedrock of comparative drug discovery. The following protocols outline the methodologies commonly used to assess the antiprotozoal activity and cytotoxicity of azabicyclo[3.2.2]nonane derivatives.

General Workflow for In Vitro Screening

The screening process follows a logical cascade from assessing efficacy against the parasites to determining toxicity against mammalian cells, ensuring that only selective compounds are prioritized as hits.

Screening_Workflow start Synthesized Compound Library (Azabicyclo[3.2.2]nonanes) assay_pf In Vitro Antiplasmodial Assay (P. falciparum) start->assay_pf assay_tb In Vitro Antitrypanosomal Assay (T. b. rhodesiense) start->assay_tb assay_cyto In Vitro Cytotoxicity Assay (L-6 Cells) start->assay_cyto data_analysis Data Analysis (Calculate IC50 and SI) assay_pf->data_analysis assay_tb->data_analysis assay_cyto->data_analysis hit_id Hit Compound Identification (High Potency & Selectivity) data_analysis->hit_id

Caption: Standardized workflow for in vitro antiprotozoal drug screening.

Protocol 1: In Vitro Antiplasmodial Activity Assay (P. falciparum)

Causality: This assay quantifies a compound's ability to inhibit the growth of malaria parasites within human red blood cells. A DNA-intercalating dye is used to measure parasite proliferation, as viable parasites will replicate their DNA.

Methodology (Based on Microdilution Technique): [6][12]

  • Preparation: Use a 96-well microtiter plate. Add 100 µL of RPMI 1640 medium (supplemented with 25 mM HEPES, 25 mM NaHCO₃, and 10% human serum) to each well.

  • Compound Dilution: Serially dilute the test compounds in the plate to achieve a range of final concentrations.

  • Parasite Addition: Add 100 µL of an asynchronous culture of P. falciparum (e.g., K1 or NF54 strain) with 2.5% parasitemia and 2.5% hematocrit (human A+ red blood cells) to each well.

  • Incubation: Incubate the plate for 72 hours at 37°C in a controlled atmosphere (3-5% CO₂, 3-5% O₂, 90-94% N₂).

  • Lysis and Staining: After incubation, lyse the red blood cells and stain the parasite DNA using a fluorescent dye such as SYBR Green I.

  • Quantification: Measure fluorescence using a microplate reader. The intensity of the signal is proportional to the number of viable parasites.

  • Analysis: Calculate the IC₅₀ values by plotting the percentage of parasite growth inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve. Chloroquine is typically used as a positive control.

Protocol 2: In Vitro Antitrypanosomal Activity Assay (T. b. rhodesiense)

Causality: This assay measures the compound's effect on the viability of trypanosome parasites. A metabolic indicator dye (e.g., Alamar Blue/resazurin) is used, which changes color or fluoresces in response to the metabolic activity of living cells.

Methodology: [12][16]

  • Preparation: Use a 96-well microtiter plate. Add 100 µL of MEM medium (supplemented with 25 mM HEPES and 10% heat-inactivated horse serum) to each well.

  • Compound Dilution: Serially dilute the test compounds in the plate.

  • Parasite Addition: Add 100 µL of a culture of T. b. rhodesiense (e.g., STIB 900 strain) containing approximately 2,000 parasites to each well.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ atmosphere.

  • Viability Staining: Add 20 µL of a resazurin-based solution (e.g., Alamar Blue) to each well and incubate for an additional 2-4 hours.

  • Quantification: Measure fluorescence (excitation 530 nm, emission 590 nm) with a microplate reader.

  • Analysis: Calculate IC₅₀ values from dose-response curves as described for the antiplasmodial assay. Melarsoprol is often used as a reference compound.[1]

Protocol 3: In Vitro Cytotoxicity Assay (L-6 Cells)

Causality: This is a critical counter-screen to determine if the compound's activity is specific to the parasite or due to general cellular toxicity. It uses the same metabolic indicator principle as the antitrypanosomal assay.

Methodology: [4][17]

  • Cell Seeding: Seed a 96-well microtiter plate with approximately 2,000 L-6 cells (rat skeletal myoblasts) per well in 100 µL of RPMI 1640 medium (supplemented with 10% fetal bovine serum).

  • Incubation: Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow cells to attach.

  • Compound Addition: Remove the medium and add 100 µL of fresh medium containing serial dilutions of the test compounds.

  • Incubation: Incubate the plate for another 72 hours.

  • Viability Staining & Quantification: Add a resazurin-based solution and measure fluorescence as described in the antitrypanosomal assay protocol.

  • Analysis: Calculate the cytotoxic IC₅₀ values from dose-response curves. Podophyllotoxin is a common positive control.

Conclusion and Future Perspectives

The azabicyclo[3.2.2]nonane scaffold represents a versatile and promising platform for the development of novel antiprotozoal agents. Comparative studies have demonstrated that derivatives of this class can achieve submicromolar potency against both drug-sensitive and multidrug-resistant strains of P. falciparum, as well as against T. b. rhodesiense.[6][12] The most successful strategies to date involve the hybridization of the azabicyclo-nonane core with other antiprotozoal pharmacophores, such as pyrimidines, and the careful tuning of substituents on the ring nitrogen to maximize selectivity.[9][12]

Future work should focus on several key areas. First, the elucidation of the molecular target(s) is a critical next step that will enable mechanism-based drug design and help predict and overcome potential resistance. Second, promising in vitro hits, such as the pyrimidine hybrid 18 , warrant further investigation through in vivo efficacy studies in animal models of malaria.[5][12] Finally, continued exploration of the chemical space around the azabicyclo[3.2.2]nonane core, guided by the SAR principles outlined here, holds the potential to deliver new clinical candidates in the fight against devastating protozoal diseases.

References

Safety Operating Guide

Comprehensive Safety and Handling Guide for 1,4-Diazabicyclo[3.2.2]nonan-3-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling 1,4-Diazabicyclo[3.2.2]nonan-3-one. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and integrity in your laboratory.

Hazard Analysis: Understanding the Risks of a Bridged Lactam

The introduction of a ketone group to form the lactam (an amide within a ring) in this compound introduces strain into the bicyclic system. Such "twisted" or bridged lactams can exhibit unusual reactivity compared to planar amides. While this strain can sometimes lead to increased susceptibility to hydrolysis, the fundamental corrosive nature of the bicyclic amine structure should be considered the predominant hazard. Therefore, it is imperative to handle this compound with the assumption that it is a corrosive solid.

Key Inferred Hazards:

  • Skin Corrosion: Likely to cause severe burns upon contact.

  • Serious Eye Damage: Poses a significant risk of serious, potentially irreversible, eye damage.

  • Inhalation Hazard: As a solid, it may be handled in powdered form, creating a risk of respiratory tract irritation if inhaled.

Personal Protective Equipment (PPE): A Multi-layered Defense

A comprehensive PPE strategy is the cornerstone of safe handling. The following table outlines the required PPE, with explanations for the necessity of each item.

Protection Level Equipment Purpose and Rationale
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to any dust or aerosols. All manipulations of solid this compound and its solutions should be performed within a fume hood.
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles provide a seal around the eyes to protect against splashes. A face shield offers a broader barrier of protection for the entire face, which is crucial when handling corrosive materials that could splash.
Hand Protection Chemical-Resistant Gloves (Butyl or Neoprene recommended)To prevent skin contact with the corrosive compound. Due to the amine/amide functionality, standard thin nitrile gloves may offer limited protection, especially for prolonged contact. Butyl or neoprene gloves are generally recommended for handling corrosive amines and amides. It is advisable to double-glove and to change gloves frequently.
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination. A lab coat made of flame-resistant material is a good general practice in a laboratory setting.
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside of a fume hood or if engineering controls are insufficient to control airborne concentrations. The type of respirator will depend on the specific conditions and a risk assessment.
Operational Plan: A Step-by-Step Procedural Guide

A systematic approach to handling this compound is essential to minimize risk.

3.1. Pre-Handling Preparation

  • Risk Assessment: Before any new procedure, conduct a thorough risk assessment.

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible and in good working order.

  • PPE Donning: Put on all required PPE as outlined in the table above before entering the designated handling area.

3.2. Handling the Compound

  • Weighing: When weighing the solid compound, use a balance located inside a chemical fume hood or a ventilated balance enclosure to contain any dust.

  • Dissolving: When preparing solutions, slowly add the solid this compound to the solvent to avoid splashing. The process should be conducted in a fume hood.

  • Reactions: All reactions involving this compound must be carried out in a chemical fume hood.

3.3. Post-Handling Procedures

  • Decontamination: Wipe down the work area in the fume hood with an appropriate decontaminating solution.

  • Glove Removal: Remove gloves using the proper technique to avoid skin contact with any contamination on the outer surface of the gloves. Dispose of them as solid hazardous waste.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even after wearing gloves.

Disposal Plan: Ensuring Environmental and Personnel Safety

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure the safety of all laboratory personnel.

4.1. Waste Segregation and Collection

  • Solid Waste:

    • Unused Compound: The original container with any remaining this compound should be treated as hazardous waste.

    • Contaminated Labware: Items such as weighing boats, pipette tips, and gloves that have come into contact with the compound should be collected in a designated, clearly labeled solid hazardous waste container.

  • Liquid Waste:

    • Solutions: All solutions containing this compound should be collected in a labeled, sealed, and appropriate solvent waste container. Given the nitrogen-containing heterocyclic structure, it is prudent to segregate this waste stream and label it accordingly.

4.2. General Disposal Guidelines

  • Labeling: All waste containers must be clearly and accurately labeled with the full chemical name and associated hazards (e.g., "Corrosive").

  • Segregation: Do not mix incompatible waste streams.

  • Storage: Store waste containers in a designated and properly ventilated satellite accumulation area within the laboratory, away from general work areas.

  • Professional Disposal: All waste containing this compound must be disposed of through a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.

Visualization of Safety Workflows

To further clarify the procedural steps and decision-making processes, the following diagrams have been created using the Graphviz DOT language.

PPE_Selection_Workflow start Start: Handling This compound fume_hood Work in a Certified Chemical Fume Hood start->fume_hood goggles_shield Wear Chemical Splash Goggles & Face Shield fume_hood->goggles_shield gloves Wear Chemical-Resistant Gloves (Butyl or Neoprene Recommended) goggles_shield->gloves lab_coat Wear a Flame-Resistant Lab Coat gloves->lab_coat shoes Wear Closed-Toe, Chemical-Resistant Shoes lab_coat->shoes outside_hood_q Is work required outside a fume hood? shoes->outside_hood_q respirator Wear a NIOSH-Approved Respirator outside_hood_q->respirator Yes end Proceed with Experiment outside_hood_q->end No respirator->end

Caption: PPE Selection Workflow for Handling this compound.

Disposal_Workflow start Waste Generation waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (Unused compound, contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions containing the compound) waste_type->liquid_waste Liquid collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid storage Store in Designated Satellite Accumulation Area collect_solid->storage collect_liquid->storage disposal Arrange for Pickup by Licensed Hazardous Waste Disposal Service storage->disposal

Caption: Operational and Disposal Workflow for this compound.

References

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4-Diazabicyclo[3.2.2]nonan-3-one
Reactant of Route 2
1,4-Diazabicyclo[3.2.2]nonan-3-one

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